molecular formula C15H11N B181262 2-Phenylquinoline CAS No. 612-96-4

2-Phenylquinoline

货号: B181262
CAS 编号: 612-96-4
分子量: 205.25 g/mol
InChI 键: FSEXLNMNADBYJU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Phenylquinoline is the major quinoline alkaloid of Galipea iongiflora, a Bolivian plant used as treatment for cutaneous leishmaniasis. Antinociceptive properties of this compound isolated from the bark of Galipea iongiflora against different models of pain in mice were evaluated.>

属性

IUPAC Name

2-phenylquinoline
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InChI

InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FSEXLNMNADBYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30210115
Record name 2-Phenylquinoline
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Molecular Weight

205.25 g/mol
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CAS No.

612-96-4
Record name 2-Phenylquinoline
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Record name 2-Phenylquinoline
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenylquinoline: Mechanisms and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-phenylquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. We will delve into the reaction mechanisms, detailed experimental protocols, and available kinetic data for the Doebner-von Miller reaction, the Combes synthesis, and the Friedländer annulation.

Introduction

Quinoline and its derivatives are a class of heterocyclic compounds that form the core structure of a wide range of biologically active molecules. The this compound moiety, in particular, is a privileged scaffold found in numerous pharmaceuticals, including anticancer, antimalarial, and anti-inflammatory agents. Understanding the synthetic pathways to this important molecule is crucial for the development of new chemical entities and the optimization of existing synthetic processes. This guide will explore the three classical and most utilized methods for the synthesis of this compound and its derivatives.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. For the synthesis of this compound, aniline is reacted with cinnamaldehyde.

Reaction Mechanism

The mechanism of the Doebner-von Miller reaction is thought to proceed through a series of steps, including Michael addition, cyclization, dehydration, and oxidation. A plausible mechanistic pathway is outlined below.[1]

  • Michael Addition: The reaction initiates with the conjugate addition of aniline to the α,β-unsaturated carbonyl compound (cinnamaldehyde).

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline intermediate.

  • Dehydration and Aromatization: The dihydroquinoline intermediate then dehydrates and is subsequently oxidized to the stable aromatic quinoline ring. In many cases, an external oxidizing agent is not explicitly added, and an intermediate anil or the α,β-unsaturated carbonyl compound itself can act as the oxidant.

A proposed fragmentation-recombination mechanism has also been suggested, particularly when α,β-unsaturated ketones are used.[2][3] This involves the initial conjugate addition followed by fragmentation into an imine and a saturated carbonyl compound, which then recombine to form the quinoline product.

Doebner_von_Miller Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct + Cinnamaldehyde (Michael Addition) Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->Michael_Adduct Dihydroquinoline Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline Intramolecular Cyclization Two_Phenylquinoline This compound Dihydroquinoline->Two_Phenylquinoline - H2O (Dehydration & Aromatization)

Doebner-von Miller Reaction Pathway
Experimental Protocol

A modern, greener approach to the Doebner-von Miller synthesis of this compound utilizes a solid acid catalyst under solvent-free conditions.[4]

Materials:

  • Aniline (1 mmol)

  • Cinnamaldehyde (1.5 mmol)

  • Ag(I)-exchanged Montmorillonite K10 catalyst (0.1 g)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine aniline (1 mmol), cinnamaldehyde (1.5 mmol), and the Ag(I)-Mont K10 catalyst (0.1 g).

  • Heat the solvent-free mixture at 120°C for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add ethyl acetate and filter to remove the catalyst.

  • Wash the filtrate with a saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data

The yield of the Doebner-von Miller reaction is influenced by the substrates and reaction conditions. Below is a summary of representative yields for the synthesis of this compound and related derivatives using the described protocol.[4]

Aniline Derivativeα,β-Unsaturated AldehydeProductYield (%)
AnilineCinnamaldehydeThis compound89
4-MethylanilineCinnamaldehyde6-Methyl-2-phenylquinoline85
4-MethoxyanilineCinnamaldehyde6-Methoxy-2-phenylquinoline81
4-ChloroanilineCinnamaldehyde6-Chloro-2-phenylquinoline76

Combes Quinoline Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of anilines with 1,3-diketones.[5] To synthesize a this compound derivative using this method, an appropriate β-diketone, such as benzoylacetone, would be reacted with aniline.

Reaction Mechanism

The Combes synthesis proceeds in two main stages: the formation of an enamine intermediate followed by acid-catalyzed cyclization.[5][6]

  • Enamine Formation: Aniline condenses with one of the carbonyl groups of the β-diketone to form an enamine intermediate, with the elimination of water.

  • Acid-Catalyzed Cyclization: The enamine is then treated with a strong acid (e.g., sulfuric acid), which protonates the remaining carbonyl group, activating it for intramolecular electrophilic attack on the aniline ring.

  • Dehydration: The resulting cyclized intermediate undergoes dehydration to form the aromatic quinoline ring. The annulation step is considered to be the rate-determining step of the reaction.[6]

Combes_Synthesis Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + β-Diketone - H2O Beta_Diketone β-Diketone (e.g., Benzoylacetone) Beta_Diketone->Enamine Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Acid-catalyzed Cyclization (RDS) Substituted_Quinoline 2,4-Disubstituted Quinoline Cyclized_Intermediate->Substituted_Quinoline - H2O (Dehydration) Friedlander_Synthesis cluster_A Pathway A cluster_B Pathway B A_Start 2-Aminoaryl Ketone + α-Methylene Ketone A_Aldol Aldol Adduct A_Start->A_Aldol Aldol Condensation (RDS) A_Unsaturated Unsaturated Carbonyl A_Aldol->A_Unsaturated - H2O A_Quinoline Quinoline A_Unsaturated->A_Quinoline Imine Formation - H2O B_Start 2-Aminoaryl Ketone + α-Methylene Ketone B_Schiff Schiff Base B_Start->B_Schiff Schiff Base Formation B_Aldol Aldol Adduct B_Schiff->B_Aldol Aldol Reaction B_Quinoline Quinoline B_Aldol->B_Quinoline - H2O

References

Spectroscopic Analysis of 2-Phenylquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-phenylquinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous compounds with a wide array of biological activities and photophysical properties. These derivatives have been investigated for their potential as anticancer, anti-coronavirus, antibacterial, and antioxidant agents.[1][2][3] Furthermore, their inherent fluorescence makes them valuable in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.[4][5]

Accurate structural elucidation and purity assessment are paramount in the development of these compounds. Spectroscopic techniques are the cornerstone of this characterization process. This technical guide provides an in-depth overview of the key spectroscopic methods used to analyze this compound derivatives, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), UV-Visible (UV-Vis), and Fluorescence Spectroscopy. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of these important molecules.

Core Spectroscopic Techniques and Data

A combination of spectroscopic methods is essential for the unambiguous characterization of this compound derivatives. Each technique provides unique and complementary information regarding the molecular structure, connectivity, and purity of the synthesized compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR are routinely used to confirm the identity of this compound derivatives.[6][7]

Experimental Protocol (General) ¹H NMR and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer, such as a Bruker DRX spectrometer.[8][9] Tetramethylsilane (TMS) is used as an internal standard for chemical shift calibration. Deuterated solvents such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are used to dissolve the sample.[8][10] Data analysis involves the interpretation of chemical shifts (δ), coupling constants (J), and integration values to map the proton and carbon framework of the molecule.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound Derivatives

Compound Spectroscopic Data Reference
This compound ¹H NMR (400MHz, CDCl₃/TMS): δ (ppm) 7.44-7.48 (m, 1H), 7.51-7.54 (m, 3H), 7.69-7.74 (m, 1H), 7.82 (d, J= 8.4 Hz, 1H), 7.87 (d, J=8.8 Hz, 1H), 8.15-8.17 (m, 3H), 8.20-8.22 (m, 1H).¹³C NMR (100MHz, CDCl₃/TMS): δ (ppm) 119.0, 126.3, 127.5, 127.6, 128.9, 129.3, 129.7, 129.8, 130.9, 136.8, 139.7, 148.3, 157.4. [10]
2-(4-chlorophenyl)quinoline ¹H NMR (400MHz, CDCl₃/TMS): δ (ppm) 7.49-7.56 (m, 3H), 7.74 (t, J= 7.6 Hz, 1H), 7.82-7.86 (m, 2H), 8.11-8.16(m, 3H), 8.23 (d, J=8.4 Hz, 1H).¹³C NMR (100MHz, CDCl₃/TMS): δ (ppm) 118.6, 126.5, 127.2, 127.5, 128.8, 129.0, 129.7, 129.9, 135.6, 136.9, 138.1, 148.3, 156.1. [10]

| 6-chloro-2-phenylquinoline | ¹H NMR (400MHz, CDCl₃/TMS): δ (ppm) 7.45-7.49 (m, 1H), 7.53 (t, J= 7.2 Hz, 2H), 7.66 (d, J= 8.8 Hz, 1H), 7.81 (s, 1H), 7.90 (d, J=8.4 Hz, 1H), 8.09-8.15 (m, 4H).¹³C NMR (100MHz, CDCl₃/TMS): δ (ppm) 119.8, 126.1, 127.5, 127.8, 128.8, 129.6, 130.6, 130.9, 131.3, 135.9, 139.2, 146.7, 157.6. |[10] |

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition. High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), provides highly accurate mass measurements, which is critical for confirming the molecular formula.[7][10] The fragmentation patterns observed can also offer structural information.[11][12]

Experimental Protocol (General) High-resolution mass spectra are commonly recorded using an ESI time-of-flight (TOF) or Orbitrap mass spectrometer.[9][12] Samples are typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source. The instrument provides a mass-to-charge ratio (m/z) for the molecular ion (e.g., [M+H]⁺), which is compared against the calculated theoretical value.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound Derivatives

Compound Ionization m/z [M+H]⁺ Calculated m/z [M+H]⁺ Found Reference
This compound ESI 206.0964 206.0968 [10]
2-(4-chlorophenyl)quinoline ESI 240.0575 240.0580 [10]
(E)-ethyl 2-(1H-benzo[d]imidazol-2-yl)-4-(4-chlorostyryl)quinoline-3-carboxylate ESI Not Reported Not Reported [7]

| Ethyl 2-formyl-4-styrylquinoline-3-carboxylate | ESI | 346.1438 | 346.1452 |[7] |

3. UV-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and photoluminescence (PL) spectroscopy are essential for characterizing the photophysical properties of this compound derivatives, which is particularly relevant for applications in materials science (e.g., OLEDs).[4][13] UV-Vis spectroscopy provides information about the electronic transitions within the molecule, while fluorescence spectroscopy measures the emission of light after excitation.

Experimental Protocol (General) UV-Vis and fluorescence spectra are recorded using a spectrophotometer and a spectrofluorometer, respectively. The analysis is performed on dilute solutions of the compound in a suitable solvent, such as dichloromethane (CH₂Cl₂) or ethanol, at a specific concentration (e.g., 2.5×10⁻⁵ mol/L).[13] The UV-Vis spectrum yields the wavelength of maximum absorption (λₘₐₓ), while the PL spectrum provides the wavelength of maximum emission (λₑₘ).

Table 3: Photophysical Data for Phenylquinoline Derivatives

Compound Solvent λₐₑₛ (nm) λₑₘ (nm) Reference
5,7-diphenylquinoline CH₂Cl₂ 210, 255, 335 382.4 [13]
2,5,7-triphenylquinoline CH₂Cl₂ 210, 275, 350 393.6 [13]

| m-terphenylamine (precursor) | CH₂Cl₂ | 210, 250, 320 | 400.4 |[13] |

Integrated Experimental Workflow

The characterization of a novel this compound derivative follows a logical workflow, integrating synthesis, purification, and a suite of spectroscopic analyses to confirm its structure and purity before proceeding to biological or materials testing.

G General Workflow for Synthesis and Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_final Final Validation synthesis Synthesis (e.g., Combes, Doebner) purification Purification (Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) (Molecular Weight) purification->ms nmr NMR Spectroscopy (¹H, ¹³C) (Structure Elucidation) ms->nmr uv_fluorescence UV-Vis & Fluorescence (Photophysical Properties) nmr->uv_fluorescence final_compound Characterized This compound Derivative uv_fluorescence->final_compound G Mechanism of HDAC Inhibition by a this compound Derivative inhibitor This compound Derivative (Inhibitor) inhibition INHIBITION inhibitor->inhibition hdac HDAC Enzyme active_site Active Site Tunnel hdac->active_site contains deacetylation Deacetylation hdac->deacetylation catalyzes zinc Zinc Ion (Zn²⁺) active_site->zinc contains acetyl_histone Acetylated Histone (Substrate) acetyl_histone->deacetylation histone Histone deacetylation->histone inhibition->deacetylation chromatin Relaxed Chromatin gene Altered Gene Transcription

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylquinoline is a heterocyclic aromatic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Structurally, it consists of a quinoline core with a phenyl group attached at the 2-position. This substitution imparts unique physicochemical properties and a diverse range of biological activities, making it a valuable scaffold for drug discovery and a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its relevant biological mechanisms.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a quick reference for researchers.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₅H₁₁N[1][2]
Molecular Weight 205.25 g/mol [1][2]
Appearance White to light yellow crystalline powder[2][3][4]
Melting Point 84-85 °C[3]
Boiling Point 363 °C[2][3]
Water Solubility Slightly soluble[3][5]
pKa (Predicted) 4.18 ± 0.40[1]
Spectroscopic Data
Spectrum TypeKey Peaks/SignalsSource(s)
¹H-NMR (CDCl₃) Signals in the aromatic region, typically between δ 7.4 and 8.2 ppm.[6]
¹³C-NMR (CDCl₃) Resonances for all 15 carbon atoms, with characteristic shifts for the quinoline and phenyl rings.[6]
IR (KBr) Bands corresponding to C-H stretching of aromatic rings, C=C and C=N stretching vibrations.[7]
Mass Spectrum (EI) Molecular ion peak (M⁺) at m/z 205.[7]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound via the Doebner Reaction

The Doebner reaction is a classic and efficient method for the synthesis of 2-substituted quinoline-4-carboxylic acids, which can be subsequently decarboxylated to yield 2-substituted quinolines. A common procedure for a derivative, this compound-4-carboxylic acid, is described below, which can be adapted.

Materials:

  • Aniline

  • Benzaldehyde

  • Pyruvic acid

  • Ethanol (solvent)

  • Concentrated Sulfuric Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

  • Slowly add pyruvic acid (1 equivalent) to the mixture while stirring.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitate of this compound-4-carboxylic acid is collected by filtration.

  • Decarboxylation to this compound can be achieved by heating the carboxylic acid derivative, often in the presence of a copper catalyst.

Diagram of the Doebner Reaction Mechanism:

Doebner_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline SchiffBase Schiff Base Aniline->SchiffBase + Benzaldehyde Benzaldehyde Benzaldehyde Benzaldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization Adduct Michael Adduct SchiffBase->Adduct + Enol Enol->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product This compound-4-carboxylic acid Cyclized->Product Dehydration & Aromatization

Doebner reaction mechanism.
Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals in a desiccator.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 254 nm or 310 nm).

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: An initial oven temperature of around 100 °C, ramped up to 280-300 °C.

  • Detection: Electron ionization (EI) mass spectrometry to confirm the molecular weight and fragmentation pattern.

General Experimental Workflow:

Workflow Synthesis Synthesis (e.g., Doebner Reaction) Workup Reaction Work-up (Quenching, Extraction) Synthesis->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Analysis Purity Analysis (HPLC, GC) Characterization->Analysis FinalProduct Pure this compound Analysis->FinalProduct

General experimental workflow.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the interplay between the electron-deficient quinoline ring and the electron-rich phenyl substituent.

Electrophilic Aromatic Substitution

The pyridine ring of quinoline is electron-deficient and generally unreactive towards electrophilic substitution, especially under acidic conditions where the nitrogen is protonated. The benzene ring is more susceptible to electrophilic attack. However, the phenyl group at the 2-position is an activating group and directs electrophilic substitution to its ortho and para positions. Therefore, electrophilic substitution on this compound, such as nitration, typically occurs on the phenyl ring.[8]

Nitration: Mononitration of this compound with a mixture of nitric acid and sulfuric acid at low temperatures is expected to yield primarily 4'-nitro-2-phenylquinoline, with some formation of the 2'-nitro isomer.[8]

Nucleophilic Aromatic Substitution

The pyridine ring of quinoline is susceptible to nucleophilic attack, particularly at the 2- and 4-positions. In this compound, the 2-position is blocked by the phenyl group. Therefore, nucleophilic attack, such as in the Chichibabin reaction, would be expected to occur at the 4-position.

Chichibabin Reaction: The reaction of this compound with sodium amide (NaNH₂) in liquid ammonia is expected to yield 4-amino-2-phenylquinoline.[9][10][11][12][13] The reaction proceeds via a nucleophilic addition-elimination mechanism.[9][11]

Relevance in Drug Development

This compound derivatives have shown significant promise in various therapeutic areas, acting on different biological targets.

Antiviral Activity: SARS-CoV-2 Helicase Inhibition

Certain derivatives of this compound have been identified as potent inhibitors of the SARS-CoV-2 helicase (nsp13), an essential enzyme for viral replication.[14] The inhibition of the helicase unwinding activity disrupts the viral life cycle.

Proposed Mechanism of SARS-CoV-2 Helicase Inhibition:

SARS_CoV_2_Helicase_Inhibition cluster_virus Viral Replication cluster_drug Drug Action dsRNA Viral dsRNA Helicase SARS-CoV-2 Helicase (nsp13) dsRNA->Helicase Binds to ssRNA ssRNA Helicase->ssRNA Unwinds to Inhibition Inhibition Helicase->Inhibition Phenylquinoline This compound Derivative Phenylquinoline->Helicase Inhibition->ssRNA Blocks formation of

SARS-CoV-2 Helicase Inhibition.
Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

Derivatives of this compound have also been investigated as inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, this compound derivatives can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.

Mechanism of HDAC Inhibition:

HDAC_Inhibition cluster_normal Normal Cell Function cluster_inhibition Inhibition by this compound HDAC Histone Deacetylase (HDAC) Deacetylated Deacetylated Histone HDAC->Deacetylated Deacetylation InhibitedHDAC Inhibited HDAC HDAC->InhibitedHDAC Histone Acetylated Histone Histone->HDAC Hyperacetylated Hyperacetylated Histone Histone->Hyperacetylated Remains Acetylated Condensed Condensed Chromatin (Gene Silencing) Deacetylated->Condensed Phenylquinoline This compound Derivative Phenylquinoline->HDAC Binds to Active Site Open Open Chromatin (Gene Expression) Hyperacetylated->Open

Mechanism of HDAC Inhibition.

Conclusion

This compound is a molecule of significant interest with a rich chemistry and diverse biological profile. This guide provides a foundational understanding of its physical and chemical properties, along with practical experimental protocols. The demonstrated antiviral and anticancer activities highlight its potential as a scaffold for the development of novel therapeutics. Further research into the synthesis of new derivatives and the elucidation of their mechanisms of action will continue to be a fruitful area of investigation for researchers, scientists, and drug development professionals.

References

The Multifaceted Biological Activities of Novel 2-Phenylquinoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylquinoline scaffold has emerged as a privileged structure in medicinal chemistry, with novel derivatives demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the antimicrobial, antiviral, and anticancer properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Antimicrobial Activity of this compound Derivatives

Several novel this compound derivatives have been synthesized and evaluated for their ability to combat bacterial pathogens. These compounds have shown promising activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/SeriesBacterial StrainMIC (µg/mL)Reference
Series A, B, CEscherichia coliModerate to Significant[1]
Series A, B, CStaphylococcus aureusModerate to Significant[1]
5a₄Staphylococcus aureus64[2]
5a₇Escherichia coli128[2]
Experimental Protocols for Antimicrobial Assays

The following are detailed methodologies for common antimicrobial susceptibility tests used to evaluate this compound compounds.

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: A serial two-fold dilution of the this compound compound is prepared in a 96-well microtiter plate using the broth medium.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Bacterial Inoculation: A standardized bacterial suspension is uniformly streaked across the surface of the agar plate.

  • Application of Disks: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration (e.g., 50 µg) of the this compound compound and placed on the agar surface. Standard antibiotic disks (e.g., Gentamicin, Chloramphenicol) are used as positive controls.[1]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around each disk is measured in millimeters.

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results start Start bacterial_culture Prepare Bacterial Culture start->bacterial_culture compound_prep Prepare this compound Compound Solutions start->compound_prep broth_dilution Broth Microdilution bacterial_culture->broth_dilution disk_diffusion Disk Diffusion bacterial_culture->disk_diffusion compound_prep->broth_dilution compound_prep->disk_diffusion incubate_broth Incubate 18-24h at 37°C broth_dilution->incubate_broth incubate_disk Incubate 18-24h at 37°C disk_diffusion->incubate_disk read_mic Determine MIC incubate_broth->read_mic measure_zone Measure Zone of Inhibition incubate_disk->measure_zone end End read_mic->end measure_zone->end

Antimicrobial Susceptibility Testing Workflow.

Antiviral Activity of this compound Derivatives

Recent studies have highlighted the potent antiviral activity of this compound derivatives, particularly against coronaviruses, including SARS-CoV-2.

Quantitative Antiviral Data

The antiviral activity and cytotoxicity of these compounds are expressed as the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), respectively. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.

CompoundVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
PQQ4O (1a)SARS-CoV-26183[3]
1fSARS-CoV-2>100>100-[3]
5aSARS-CoV-213.0 ± 1.1>100>7.7[3]
6gSARS-CoV-210.1 ± 0.9>100>9.9[3]
7kSARS-CoV-20.42 ± 0.0311.0 ± 0.826[3]
8kHCoV-229E0.2 ± 0.02.0 ± 0.110[3]
5iHCoV-OC430.7 ± 0.110.0 ± 0.914[3]
Experimental Protocol for Antiviral Assay (SARS-CoV-2)

The following protocol outlines a common method for evaluating the antiviral activity of this compound compounds against SARS-CoV-2 in a cell-based assay.

  • Cell Culture: VeroE6 cells, which are susceptible to SARS-CoV-2 infection, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cytotoxicity Assay (MTS Assay):

    • Cells are seeded in 96-well plates and incubated for 24 hours.

    • Serial dilutions of the this compound compounds are added to the cells.

    • After 48-72 hours of incubation, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to each well.

    • The absorbance is measured at 490 nm to determine cell viability, and the CC50 value is calculated.

  • Antiviral Activity Assay (GFP-based Phenotypic Screening):

    • VeroE6 cells stably expressing green fluorescent protein (GFP) are seeded in 96-well plates.

    • Cells are infected with a SARS-CoV-2 strain at a specific multiplicity of infection (MOI).

    • Immediately after infection, serial dilutions of the this compound compounds are added.

    • After 48 hours of incubation, the GFP signal, which is reduced by the viral cytopathic effect, is quantified using a high-content imaging system.

    • The EC50 value, the concentration at which the compound rescues 50% of the GFP signal, is calculated.[3]

  • Helicase Inhibition Assay: The inhibitory effect on the SARS-CoV-2 nsp13 helicase can be assessed using a fluorescence-based assay to measure the unwinding of a DNA or RNA substrate.

Signaling Pathway of Antiviral Action

Some this compound derivatives exert their antiviral effect by targeting the SARS-CoV-2 nsp13 helicase, a crucial enzyme for viral RNA replication.[3]

Antiviral_Pathway This compound This compound SARS-CoV-2 nsp13 Helicase SARS-CoV-2 nsp13 Helicase This compound->SARS-CoV-2 nsp13 Helicase Inhibits Viral RNA Replication Viral RNA Replication SARS-CoV-2 nsp13 Helicase->Viral RNA Replication Required for Inhibition of Viral Proliferation Inhibition of Viral Proliferation SARS-CoV-2 nsp13 Helicase->Inhibition of Viral Proliferation Viral RNA Replication->Inhibition of Viral Proliferation

Inhibition of SARS-CoV-2 Replication.

Anticancer Activity of this compound Derivatives

A significant body of research has focused on the anticancer potential of this compound compounds, revealing their ability to inhibit cancer cell growth through various mechanisms, including the inhibition of histone deacetylases (HDACs) and the induction of apoptosis.

Quantitative Anticancer Data

The anticancer activity is often reported as the half-maximal inhibitory concentration (IC50) against various cancer cell lines and specific enzyme targets.

CompoundCancer Cell LineIC50 (µM)Reference
D28K562 (Leukemia)1.02[4]
D28MCF-7 (Breast Cancer)5.66[4]
D28A549 (Lung Cancer)2.83[4]
13HeLa (Cervical Cancer)8.3[5]
12PC3 (Prostate Cancer)31.37[5]
13aHeLa (Cervical Cancer)0.50[6]
CompoundHDAC IsoformIC50 (µM)Reference
D28HDAC324.45[4]
D29HDAC132.59[4]
D29HDAC30.477[4]
Experimental Protocols for Anticancer Assays

The following protocols are commonly employed to assess the anticancer properties of this compound derivatives.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the this compound compounds for 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

This assay measures the ability of a compound to inhibit the activity of HDAC enzymes.

  • Reaction Setup: In a 96-well plate, the this compound compound, a fluorogenic HDAC substrate, and a source of HDAC enzymes (e.g., HeLa nuclear extract) are combined in an assay buffer.

  • Incubation: The plate is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Development: A developer solution (e.g., containing trypsin) is added to stop the deacetylation reaction and cleave the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: The fluorescence is measured at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission). The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[7]

This technique is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cancer cells are treated with the this compound compound for a specific duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: The fixed cells are stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase A.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the this compound compound for a defined period.

  • Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations.

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis and cell cycle arrest.

Anticancer_Pathway This compound This compound HDACs HDACs This compound->HDACs Inhibits Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) This compound->Bcl-2 (Anti-apoptotic) Downregulates Bax (Pro-apoptotic) Bax (Pro-apoptotic) This compound->Bax (Pro-apoptotic) Upregulates Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) This compound->Cell Cycle Arrest (G2/M) Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 (Anti-apoptotic)->Mitochondrial Outer Membrane Permeabilization Inhibits Bax (Pro-apoptotic)->Mitochondrial Outer Membrane Permeabilization Promotes Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Induction of Apoptosis and Cell Cycle Arrest.

Conclusion

Novel this compound compounds represent a versatile and promising class of molecules with significant potential in the development of new therapeutic agents. Their diverse biological activities, spanning antimicrobial, antiviral, and anticancer effects, underscore the importance of this chemical scaffold in drug discovery. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers and scientists working to further explore and harness the therapeutic potential of this compound derivatives. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the design of next-generation drugs with improved efficacy and safety profiles.

References

A Technical Guide to the Fluorescent Properties of Substituted 2-Phenylquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the photophysical characteristics of substituted 2-phenylquinoline derivatives. Quinoline-based scaffolds are a significant class of heterocyclic aromatic compounds, extensively utilized due to their intriguing biological, pharmacological, and photophysical properties.[1] The this compound framework, in particular, offers a rigid, conjugated system that forms the basis for a versatile range of fluorescent molecules.[2] These compounds are pivotal in the development of molecular probes, chemosensors, and materials for organic light-emitting diodes (OLEDs).[1][3][4] This guide summarizes key quantitative data, details common experimental protocols, and illustrates the underlying principles governing the fluorescence of these important molecules.

Core Principles of this compound Fluorescence

The fluorescence of this compound derivatives is governed by their unique electronic structure and is highly sensitive to a variety of internal and external factors. The inherent rigidity of the fused ring system and the extensive π-conjugation are fundamental to their emissive properties.

  • Molecular Structure and Rigidity : Molecules with rigid, planar structures, such as the this compound core, are more likely to be fluorescent.[5] Rigidity reduces the energy lost through non-radiative vibrational relaxation, thereby increasing the probability of fluorescence emission.

  • Influence of Substituents : The nature and position of substituent groups on the this compound scaffold profoundly impact the fluorescent properties.

    • Electron-Donating Groups (EDGs) : Groups like amino (-NH2) and hydroxyl (-OH) can enhance fluorescence intensity.[6][7]

    • Electron-Withdrawing Groups (EWGs) : Groups such as nitro (-NO2) and carboxylic acid (-COOH) typically decrease or completely quench fluorescence.[6] This quenching can occur through mechanisms like photoinduced electron transfer (PET).[2]

    • Intramolecular Charge Transfer (ICT) : In "push-pull" systems, where an EDG and an EWG are present on the aromatic system, excitation can lead to an ICT state, often resulting in large Stokes shifts and high sensitivity to the local environment.[8]

  • Environmental Factors :

    • Solvent Polarity (Solvatochromism) : Many this compound derivatives exhibit solvatochromism, where the absorption and emission wavelengths shift with changes in solvent polarity.[8] A bathochromic (red) shift in emission is often observed in more polar solvents.[3][8]

    • pH : The fluorescence of derivatives with acidic or basic substituents can be pH-dependent.[6] For instance, the fluorescence of an aniline-like derivative may be present in neutral or alkaline solutions but absent in acidic conditions where the amino group is protonated.[6][7]

    • Temperature and Viscosity : Generally, an increase in temperature or a decrease in viscosity leads to a lower fluorescence intensity due to an increased rate of non-radiative decay processes from collisional quenching.[5][9]

Quantitative Photophysical Data

The photophysical properties of substituted 2-phenylquinolines vary significantly with substitution and solvent environment. The following table summarizes key quantitative data for several derivatives.

Compound/DerivativeSubstituent(s)λ_ex (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)Solvent
2,2'-Bis(4-phenylquinoline) Polymer linked at 2,2' positions380-395407-417--THF
2,2'-Bis(4-phenylquinoline) Polymer linked at 2,2' positions410-415440-453--Formic Acid
5,7-Diphenylquinoline Phenyl groups at C5 and C7-----
2,5,7-Triphenylquinoline Phenyl groups at C2, C5, and C7-----
TFMAQ-8Ph 7-Amino, 8-Phenyl, Trifluoromethylated~400473-High in non-polarn-Hexane
TFMAQ-8Ph 7-Amino, 8-Phenyl, Trifluoromethylated~400527-Low in polarChloroform
Boroquinol Complex (5a) 2-(4-phenylquinolin-2-yl)phenol–BF239449252050.81Chloroform
Boroquinol Complex (5b) Substituted 2-(4-phenylquinolin-2-yl)phenol–BF240150854400.99Chloroform
Representative Quinoline Derivatives Various trifluoromethylated Schiff bases---~0.12 – 0.85Methanol
3-Nitro-2-phenylquinoline (Projected) 3-Nitro~350~420~5000< 0.05Aqueous Buffer
3-Amino-2-phenylquinoline (Projected) 3-Amino (reduced form of above)~370~450~4900> 0.5Aqueous Buffer

Data compiled from references[2][3][8][10][11][12]. Note that some values are for complex derivatives or are projected based on similar compounds.

Experimental Protocols

This section details generalized procedures for the synthesis and photophysical characterization of substituted 2-phenylquinolines.

The Friedländer synthesis is a classical and versatile method for preparing quinoline derivatives.[13] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.

General Procedure for this compound Synthesis:

  • Reactant Preparation : Dissolve 2-aminobenzophenone (1 equivalent) and a substituted acetophenone (1 equivalent) in a suitable solvent such as ethanol.

  • Catalyst Addition : Add a catalyst. While traditionally conducted under acid or base catalysis, modern methods may use catalysts like copper chloride.[13] For a base-catalyzed reaction, add potassium hydroxide (KOH) to the mixture.

  • Reaction : Reflux the reaction mixture at an elevated temperature (e.g., 80-140 °C) for several hours (typically 8-24 hours).[14][15] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation : After the reaction is complete, cool the mixture to room temperature. If necessary, neutralize the catalyst (e.g., with dilute HCl if a base was used) to a pH of 5-6.[15]

  • Purification : The crude product may precipitate from the solution upon cooling or neutralization. Collect the solid by filtration. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure substituted this compound.

  • Characterization : Confirm the structure of the synthesized compound using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and FTIR spectroscopy.[14][16]

A. Absorption and Emission Spectra:

  • Sample Preparation : Prepare a dilute solution of the synthesized this compound derivative in a spectroscopic grade solvent (e.g., chloroform, THF, methanol) in a quartz cuvette. The concentration should be adjusted to have an absorbance value below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorption Spectrum : Record the UV-Visible absorption spectrum using a spectrophotometer over a relevant wavelength range (e.g., 250-500 nm) to determine the maximum absorption wavelength (λ_abs_max).

  • Emission Spectrum : Using a spectrofluorometer, excite the sample at its λ_abs_max. Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 350-700 nm) to determine the maximum emission wavelength (λ_em_max).

B. Relative Fluorescence Quantum Yield (Φ) Determination:

The quantum yield of a test compound can be determined relative to a well-characterized fluorescent standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Standard and Sample Preparation : Prepare a series of dilute solutions of both the test compound and the fluorescent standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

  • Data Acquisition :

    • Measure the absorbance of both the standard and test solutions at the chosen excitation wavelength.

    • Record the fluorescence emission spectra for both the standard and the test compound using the same excitation wavelength and instrumental settings (e.g., slit widths).

  • Calculation : Integrate the area under the fluorescence emission curve for both the test sample and the standard. The quantum yield of the test sample (Φ_x) is calculated using the following equation[12]:

    Φ_x = Φ_s * (I_x / I_s) * (A_s / A_x) * (n_x / n_s)²

    Where:

    • Φ is the fluorescence quantum yield.

    • I is the integrated fluorescence intensity (area under the emission curve).

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts x and s refer to the test sample and the standard, respectively.

Visualizing Workflows and Mechanisms

Diagrams generated using Graphviz illustrate key processes related to 2-phenylquinolines.

G cluster_start Starting Materials cluster_process Reaction cluster_product Product cluster_purify Purification A 2-Aminoaryl Ketone C Friedländer Condensation (Acid or Base Catalyst) A->C B Carbonyl Compound (with α-methylene group) B->C D Substituted This compound C->D E Workup & Purification (Filtration, Recrystallization) D->E

Caption: Generalized workflow for the Friedländer synthesis of 2-phenylquinolines.

G Factors Modulating this compound Fluorescence Core This compound Core Substituents Substituents Core->Substituents Internal Environment Environment Core->Environment External EDG Electron Donating (-OH, -NH2) Substituents->EDG EWG Electron Withdrawing (-NO2, -COOH) Substituents->EWG Solvent Solvent Polarity Environment->Solvent pH pH Environment->pH Outcome Fluorescent Properties (λ_em, Quantum Yield, Stokes Shift) EDG->Outcome Enhances Fluorescence EWG->Outcome Quenches Fluorescence Solvent->Outcome Shifts Spectra (Solvatochromism) pH->Outcome Modulates Ionizable Groups G Mechanism of a Hypoxia-Activated 'Turn-On' Fluorescent Probe State1 3-Nitro-2-Phenylquinoline (Fluorescence OFF) Low Quantum Yield Process Nitroreductase Enzyme (Hypoxic Conditions) State1->Process Reduction of Nitro Group State2 3-Amino-2-Phenylquinoline (Fluorescence ON) High Quantum Yield Process->State2 Inhibits PET Quenching

References

2-Phenylquinoline Derivatives: A Technical Guide to Their Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 2-phenylquinoline core has emerged as a privileged structure, demonstrating significant potential in the development of new cancer therapeutics. This technical guide provides an in-depth overview of the synthesis, anticancer activity, and mechanisms of action of this compound derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to 2-Phenylquinolines in Oncology

Quinoline derivatives are a class of heterocyclic compounds that have shown a broad spectrum of pharmacological activities, including notable anticancer effects.[1] The introduction of a phenyl group at the 2-position of the quinoline ring system often enhances this biological activity, leading to compounds with potent cytotoxic effects against a variety of cancer cell lines.[2] These derivatives have been shown to exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][4][5] This guide will delve into the specifics of these mechanisms and provide the necessary technical details for researchers in the field.

Synthesis of this compound Derivatives

A common and effective method for the synthesis of the this compound-4-carboxylic acid scaffold is the Doebner reaction.[3][6]

General Synthetic Protocol: Doebner Reaction

A representative synthesis of this compound-4-carboxylic acid (B1) is as follows:

  • Dissolution: Isatin (3.4 mmol) is dissolved in 10 ml of a 33% potassium hydroxide (KOH) solution.[3]

  • Addition: A solution of acetophenone (3.74 mmol) in 20 ml of ethanol is slowly added to the isatin solution.[3]

  • Reflux: The reaction mixture is refluxed at 85°C for 8 hours.[3]

  • Solvent Removal: The solvent is removed using a rotary evaporator.[3]

  • Acidification: 100 ml of water is added, followed by the addition of 10 ml of 3 M hydrochloric acid (HCl) to adjust the pH to 5-6.[3]

  • Isolation: The resulting precipitate, compound B1, is collected by filtration as a yellow powder.[3]

Further modifications and derivatizations can be carried out on this core structure to explore structure-activity relationships.[2][3]

Anticancer Activity of this compound Derivatives

Numerous studies have demonstrated the potent in vitro anticancer activity of this compound derivatives across a wide range of human cancer cell lines. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

In Vitro Cytotoxicity Data

The following tables summarize the IC50 values of various this compound derivatives against different cancer cell lines.

Table 1: Anticancer Activity of this compound-4-Carboxylic Acid Derivative D28 [3]

Cell LineCancer TypeIC50 (µM)
K562Chronic Myelogenous Leukemia1.02
U266Multiple Myeloma1.08
U937Histiocytic Lymphoma1.11
MCF-7Breast Cancer5.66
FaduPharyngeal Cancer3.22
MDA-MB-231Breast Cancer4.15
MDA-MB-468Breast Cancer2.89
A549Lung Cancer2.83
A2780Ovarian Cancer3.86
HepG2Liver Cancer2.16

Table 2: Anticancer Activity of C-6 Substituted 2-Phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines [2]

CompoundCell LineCancer TypeIC50 (µM)
Quinoline 13HeLaCervical Cancer8.3
Tetrahydroquinoline 18HeLaCervical Cancer13.15
Quinoline 12PC3Prostate Cancer31.37
Quinoline 11PC3Prostate Cancer34.34

Table 3: Anticancer Activity of 4-Anilino-2-Phenylquinoline Derivatives [7]

CompoundCell LineCancer TypeGI50 (µM)
11 NCI-H226Non-Small Cell Lung Cancer0.94
11 MDA-MB-231/ATCCBreast Cancer0.04
11 SF-295CNS Cancer<0.01
15a (oxime) Mean of 60 cell lines-3.02
15b (methyloxime) Mean of 60 cell lines-3.89

Mechanisms of Anticancer Action

This compound derivatives exert their anticancer effects through multiple mechanisms of action, often involving the modulation of key cellular processes and signaling pathways.

Induction of Apoptosis

A primary mechanism by which these compounds induce cancer cell death is through the induction of apoptosis, or programmed cell death.[3] For instance, the this compound derivative D28 has been shown to significantly increase the proportion of apoptotic cells in a dose-dependent manner in K562 leukemia cells.[3][8] This is often achieved through the modulation of pro- and anti-apoptotic proteins. Some derivatives have been found to down-regulate the expression of anti-apoptotic proteins like BCL-2 and BCL-XL, leading to the release of mitochondrial cytochrome C and subsequent caspase activation.[9][10]

2-Phenylquinoline_Derivative This compound Derivative BCL2_BCLXL BCL-2 / BCL-XL (Anti-apoptotic) 2-Phenylquinoline_Derivative->BCL2_BCLXL Inhibits Mitochondrion Mitochondrion BCL2_BCLXL->Mitochondrion Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: Apoptosis Induction Pathway
Cell Cycle Arrest

Another significant mechanism is the induction of cell cycle arrest, which prevents cancer cells from progressing through the cell division cycle.[3] The derivative D28, for example, has been observed to cause an accumulation of K562 cells in the G2/M phase of the cell cycle in a dose-dependent fashion.[3][8] Other derivatives have been shown to induce arrest at the G0/G1 phase.[11] This disruption of the cell cycle ultimately inhibits tumor growth.

2-Phenylquinoline_Derivative This compound Derivative Cell_Cycle_Progression Cell Cycle Progression 2-Phenylquinoline_Derivative->Cell_Cycle_Progression Inhibits G2_M_Arrest G2/M Phase Arrest Cell_Cycle_Progression->G2_M_Arrest Proliferation_Inhibition Inhibition of Proliferation G2_M_Arrest->Proliferation_Inhibition

Figure 2: Cell Cycle Arrest Mechanism
Inhibition of Signaling Pathways

This compound derivatives have also been identified as inhibitors of critical cell signaling pathways that are often hyperactivated in cancer.

  • PI3K/AKT/mTOR Pathway: This pathway is central to regulating cell growth, proliferation, and survival. Certain 6-chloro-2-phenylquinoline derivatives have been shown to inhibit the Phosphoinositide 3-kinase (PI3K), thereby blocking downstream signaling to AKT and mTOR, which leads to cell cycle arrest and apoptosis.[4]

2-Phenylquinoline_Derivative This compound Derivative PI3K PI3K 2-Phenylquinoline_Derivative->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth_Survival Cell Growth & Survival mTOR->Cell_Growth_Survival Start Seed Cells in 96-well Plate Treat Treat with This compound Derivatives Start->Treat Incubate_Treat Incubate for 24-72 hours Treat->Incubate_Treat Add_CCK8 Add CCK-8 Solution Incubate_Treat->Add_CCK8 Incubate_CCK8 Incubate for 1-4 hours Add_CCK8->Incubate_CCK8 Measure Measure Absorbance at 450 nm Incubate_CCK8->Measure Analyze Calculate IC50 Values Measure->Analyze

References

The Antimicrobial Potential of 2-Phenylquinoline Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, heterocyclic compounds have emerged as a promising scaffold for drug discovery. Among these, the 2-phenylquinoline core has garnered significant attention due to its potent and broad-spectrum antibacterial and antifungal activities. This technical guide provides an in-depth overview of the synthesis, antimicrobial profile, and proposed mechanisms of action of this compound analogs, offering a valuable resource for researchers in the field of antimicrobial drug development.

Antibacterial Activity of this compound Analogs

A substantial body of research has demonstrated the efficacy of this compound derivatives against a range of both Gram-positive and Gram-negative bacteria. The antibacterial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Quantitative Antibacterial Data

The following tables summarize the MIC values of representative this compound analogs against various bacterial strains, as reported in the scientific literature.

Table 1: Antibacterial Activity of 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives

CompoundS. aureus (μg/mL)B. subtilis (μg/mL)E. coli (μg/mL)P. aeruginosa (μg/mL)MRSA (μg/mL)Reference
5a₄ 64>256>256>256>256[1]
5a₇ >256>256128>256>256[1]

Table 2: Antibacterial Activity of Other this compound Analogs

CompoundBacterial StrainMIC (μg/mL)Reference
Compound 7 E. coli-[2]
S. aureus-[2]

Note: Specific MIC values for Compound 7 were not provided in the abstract; however, it was reported to exhibit high activity against the tested strains.[2]

Antifungal Activity of this compound Analogs

While research has predominantly focused on antibacterial properties, several studies have highlighted the antifungal potential of this compound analogs. These compounds have shown activity against various fungal pathogens, including phytopathogenic fungi and human opportunistic pathogens.

Quantitative Antifungal Data

The following table summarizes the antifungal activity of selected 2-phenyl-4-aminoquinoline derivatives.

Table 3: Antifungal Activity of 2-Phenyl-4-Aminoquinoline Derivatives

CompoundC. lunata (EC₅₀ μg/mL)P. grisea (EC₅₀ μg/mL)A. alternata (EC₅₀ μg/mL)Reference
6e 13.314.415.6[2]

Table 4: Antifungal Activity of 2-Substituted-4-Aminoquinolines

CompoundFungal StrainMIC (μg/mL)Reference
III₁₁ Invasive Fungi4-32[3]
III₁₄ Invasive Fungi4-32[3]
III₁₅ Invasive Fungi4-32[3]
III₂₃ Invasive Fungi4-32[3]

Cytotoxicity Profile

An essential aspect of drug development is the evaluation of a compound's toxicity towards mammalian cells. The half-maximal inhibitory concentration (IC₅₀) is a common measure of cytotoxicity.

Quantitative Cytotoxicity Data

Table 5: Cytotoxicity of this compound Analogs

CompoundCell LineIC₅₀ (μM)Reference
5a₄ MTT AssayLow cytotoxicity[1]

Experimental Protocols

This section details the methodologies for the synthesis of this compound analogs and the assessment of their antimicrobial activity.

Synthesis of this compound Analogs

A general synthetic route to 2-phenyl-quinoline-4-carboxylic acid derivatives involves the Doebner reaction, followed by amidation, reduction, and subsequent functional group modifications.[1]

General Procedure for the Synthesis of 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives:

  • Doebner Reaction: Aniline, an appropriate benzaldehyde derivative (e.g., 2-nitrobenzaldehyde), and pyruvic acid are reacted in a suitable solvent (e.g., ethanol) to form the corresponding 2-phenyl-quinoline-4-carboxylic acid.

  • Amidation: The carboxylic acid is converted to an amide by reacting it with a desired amine in the presence of a coupling agent.

  • Reduction: If a nitro group is present on the phenyl ring, it is typically reduced to an amino group using a reducing agent like tin(II) chloride.

  • Acylation/Amination: The resulting amino group can be further modified by acylation or amination to generate a library of diverse analogs.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically evaluated using standard methods such as the agar diffusion method and broth microdilution method.

Protocol for Agar Diffusion Method:

  • A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

  • Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • The plates are incubated under appropriate conditions.

  • The diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited) is measured.

Protocol for Broth Microdilution Method:

  • Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • A standardized inoculum of the test microorganism is added to each well.

  • The plate is incubated under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action

The precise mechanism of action for many this compound analogs is still under investigation; however, the broader class of quinolone antibiotics is known to target bacterial DNA synthesis.

Antibacterial Mechanism

Quinolones primarily exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[4] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in the process of cleaving DNA, leading to the accumulation of double-strand breaks and ultimately cell death.

Potential Antifungal Mechanisms

The antifungal mechanism of this compound analogs is less understood. However, studies on other quinoline derivatives suggest several potential targets:

  • Disruption of Fungal Cell Membrane: Some quinoline compounds may interfere with the integrity of the fungal cell membrane, leading to leakage of cellular contents and cell death.[3]

  • Inhibition of Ergosterol Biosynthesis: Similar to azole antifungals, some quinoline derivatives may inhibit key enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase (CYP51). Ergosterol is a vital component of the fungal cell membrane.[5]

Visualizing Workflows and Pathways

Experimental Workflow for Antimicrobial Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of the antimicrobial activity of novel this compound analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation synthesis Synthesis of this compound Analogs purification Purification & Characterization (NMR, MS) synthesis->purification pre_screen Preliminary Screening (e.g., Agar Diffusion) purification->pre_screen quant_screen Quantitative Screening (Broth Microdilution for MIC) pre_screen->quant_screen cytotoxicity Cytotoxicity Assay (e.g., MTT on Mammalian Cells) quant_screen->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism

General workflow for antimicrobial drug discovery with this compound analogs.
Proposed Antibacterial Mechanism of Action

This diagram illustrates the established mechanism of action of quinolone antibiotics, which is the likely pathway for many this compound analogs.

antibacterial_mechanism quinolone This compound Analog gyrase DNA Gyrase quinolone->gyrase Inhibits topoIV Topoisomerase IV quinolone->topoIV Inhibits dna Bacterial DNA replication DNA Replication & Repair gyrase->replication Enables topoIV->replication Enables death Bacterial Cell Death replication->death Disruption leads to

Inhibition of bacterial DNA gyrase and topoisomerase IV by this compound analogs.
Potential Antifungal Mechanisms of Action

This diagram outlines potential targets for the antifungal activity of this compound analogs based on studies of related quinoline compounds.

antifungal_mechanism quinolone This compound Analog cell_membrane Fungal Cell Membrane Integrity quinolone->cell_membrane Potentially Disrupts ergosterol Ergosterol Biosynthesis (e.g., CYP51) quinolone->ergosterol Potentially Inhibits disruption Membrane Disruption & Leakage cell_membrane->disruption inhibition Ergosterol Depletion ergosterol->inhibition death Fungal Cell Death disruption->death inhibition->death

Potential antifungal targets of this compound analogs.

Conclusion

This compound analogs represent a versatile and promising class of antimicrobial agents with demonstrated activity against a broad range of bacterial and fungal pathogens. The structure-activity relationship studies, coupled with a deeper understanding of their mechanism of action, will be pivotal in the design and development of new, more potent, and safer antimicrobial drugs. This technical guide serves as a foundational resource to aid researchers in this critical endeavor.

References

A Technical Guide to the Discovery and Isolation of 2-Phenylquinoline Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of 2-phenylquinoline natural products. This class of alkaloids, notably found in the plant kingdom, has garnered significant interest for its diverse pharmacological potential, including antimicrobial, gastroprotective, and antiviral properties. This document details the general methodologies for their extraction and purification, summarizes key quantitative biological data, and illustrates the known mechanisms of action through signaling pathway diagrams.

Introduction to this compound Natural Products

2-Phenylquinolines are a class of quinoline alkaloids characterized by a phenyl group substituted at the 2-position of the quinoline ring. The primary natural source of the parent compound, this compound, is the bark of Galipea longiflora, a plant traditionally used in Bolivian folk medicine.[1] These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities.

Biological Activities and Therapeutic Potential

Research has demonstrated that this compound and its derivatives possess a variety of biological activities, making them promising candidates for drug development.

Antimicrobial Activity

This compound derivatives have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific Minimum Inhibitory Concentration (MIC) values for the natural this compound from Galipea longiflora are not extensively reported in the literature, studies on synthetic derivatives indicate a potential for broad-spectrum antibacterial action. For instance, various synthesized this compound derivatives have demonstrated good activity against Escherichia coli and Staphylococcus aureus.[2]

Table 1: In Vitro Antibacterial Activity of Synthetic this compound Derivatives

Compound/DerivativeBacteriumMIC (µg/mL)Reference
Synthetic Derivative 1Escherichia coli50 - 200[3]
Synthetic Derivative 2Staphylococcus aureus32 - >200[3]
Synthetic Derivative 3Pseudomonas aeruginosa>200[3]
Synthetic Derivative 4Klebsiella pneumoniae>200[3]
Synthetic Derivative 5Salmonella Typhimurium>200[3]

Note: The data presented is for synthetic derivatives and is intended to be illustrative of the potential of the this compound scaffold.

Antiviral Activity

A significant area of research has been the evaluation of 2-phenylquinolines as antiviral agents, particularly against coronaviruses. A study on a series of synthetic this compound analogues revealed broad-spectrum anti-coronavirus activity.[4] Several compounds were identified as potent inhibitors of SARS-CoV-2 replication in vitro.[4]

Table 2: Anti-Coronavirus Activity of Synthetic this compound Analogues

CompoundAntiviral Activity (EC₅₀, µM) vs. SARS-CoV-2Cytotoxicity (CC₅₀, µM) in VeroE6 cellsSARS-CoV-2 nsp13 Helicase Inhibition (IC₅₀, µM)Reference
1a 618>30[4]
6g 2.6>1000.42[4]
7k 3.2>1001.41[4]
9j 5.9>100>30[4]
Gastroprotective Effects

The natural this compound isolated from Galipea longiflora has demonstrated significant gastroprotective activity in animal models.[5] Its mechanism of action is multifaceted, involving the modulation of protective factors in the gastric mucosa.[2][5]

Experimental Protocols: Isolation and Purification

While a specific, detailed, step-by-step protocol for the isolation of this compound from Galipea longiflora is not exhaustively documented in a single source, a general workflow can be constructed based on established methods for alkaloid extraction and purification from plant materials.

General Workflow for Isolation and Purification

The following diagram illustrates a typical workflow for the extraction and purification of this compound from its natural source.

G cluster_0 Extraction cluster_1 Purification raw_material Dried, powdered bark of Galipea longiflora extraction Maceration or Soxhlet extraction (e.g., with methanol or ethanol) raw_material->extraction filtration Filtration extraction->filtration crude_extract Crude Alkaloid Extract filtration->crude_extract column_chrom Column Chromatography (Silica gel) crude_extract->column_chrom fractionation Fraction Collection column_chrom->fractionation tlc TLC Analysis of Fractions fractionation->tlc hplc Preparative HPLC (Reversed-phase C18) tlc->hplc pure_compound Pure this compound hplc->pure_compound

Fig. 1: General workflow for the extraction and purification of this compound.
Detailed Methodologies

3.2.1. Plant Material and Extraction

  • Preparation of Plant Material: The bark of Galipea longiflora is air-dried and ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered bark is typically extracted with an organic solvent. Methanol or ethanol are commonly used for the extraction of alkaloids. This can be achieved through maceration (soaking the material in the solvent for an extended period) or more efficiently using a Soxhlet apparatus.

  • Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude alkaloid extract.

3.2.2. Chromatographic Purification

  • Column Chromatography: The crude extract is subjected to column chromatography for initial purification.

    • Stationary Phase: Silica gel is a commonly used adsorbent.

    • Mobile Phase: A gradient of non-polar to polar solvents is typically employed. For example, a gradient of hexane-ethyl acetate, followed by ethyl acetate-methanol, can be used to elute compounds of increasing polarity.

    • Fraction Collection: Fractions are collected and monitored by Thin-Layer Chromatography (TLC). Fractions containing the compound of interest (identified by comparison with a standard, if available) are pooled.

  • High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative or semi-preparative HPLC is often used.

    • Column: A reversed-phase column (e.g., C18) is typically used for the separation of moderately polar compounds like this compound.

    • Mobile Phase: A mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is used. A gradient elution, where the proportion of the organic solvent is increased over time, is common.

    • Detection: The eluting compounds are monitored using a UV detector at a wavelength where this compound shows strong absorbance (e.g., around 254 nm).

    • Fraction Collection: The peak corresponding to this compound is collected. The solvent is then removed to yield the purified compound.

Mechanisms of Action and Signaling Pathways

Anti-Coronavirus Activity: Inhibition of nsp13 Helicase

Certain synthetic this compound derivatives have been shown to inhibit the SARS-CoV-2 nsp13 helicase, an essential enzyme for viral replication.[4] Nsp13 unwinds the viral RNA, a critical step in its replication and transcription. By inhibiting this enzyme, these compounds block the viral life cycle. Some derivatives have also been noted as weak inhibitors of the autophagy pathway.[4]

G cluster_0 SARS-CoV-2 Replication Cycle cluster_1 Inhibition Viral_RNA Viral RNA nsp13 nsp13 Helicase Viral_RNA->nsp13 binds Unwinding RNA Unwinding nsp13->Unwinding catalyzes Replication Viral Replication & Transcription Unwinding->Replication TwoPQ This compound Derivative (e.g., 6g) Inhibition TwoPQ->Inhibition Inhibition->nsp13

Fig. 2: Proposed mechanism of anti-coronavirus action of this compound derivatives via inhibition of nsp13 helicase.
Gastroprotective Mechanism

The gastroprotective effect of this compound is attributed to its ability to enhance the defensive mechanisms of the gastric mucosa.[2][5] This involves the upregulation of nitric oxide (NO) and prostaglandins (PGs), which play crucial roles in maintaining mucosal integrity, increasing mucus and bicarbonate secretion, and regulating blood flow.

G cluster_0 Protective Pathway cluster_1 Cellular Effects TwoPQ This compound NOS Nitric Oxide Synthase (NOS) TwoPQ->NOS stimulates COX Cyclooxygenase (COX) TwoPQ->COX stimulates NO Nitric Oxide (NO) NOS->NO PG Prostaglandins (e.g., PGE2) COX->PG Mucus Increased Mucus & Bicarbonate Secretion NO->Mucus BloodFlow Increased Mucosal Blood Flow NO->BloodFlow PG->Mucus PG->BloodFlow Protection Gastric Mucosal Protection Mucus->Protection BloodFlow->Protection

Fig. 3: Gastroprotective mechanism of this compound involving nitric oxide and prostaglandin pathways.

Conclusion

This compound natural products and their synthetic derivatives represent a promising class of compounds with diverse and potent biological activities. Their potential as antimicrobial, antiviral, and gastroprotective agents warrants further investigation and development. This guide provides a foundational understanding of their discovery, isolation, and mechanisms of action, intended to support researchers and drug development professionals in harnessing the therapeutic potential of these valuable natural products. Further research is needed to establish detailed, standardized isolation protocols and to fully quantify the antimicrobial spectrum of the natural this compound.

References

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to the Friedländer Synthesis of 2-Phenylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Friedländer synthesis is a classic and versatile chemical reaction for the synthesis of quinoline derivatives.[1][2] This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[3][4] The reaction proceeds through an initial aldol condensation or imine formation, followed by an intramolecular cyclization and dehydration to afford the quinoline ring system.[2][5] Quinolines are a significant class of heterocyclic compounds due to their presence in a wide array of natural products and their diverse pharmacological activities.[6] This document provides a detailed, step-by-step protocol for the synthesis of a specific derivative, 2-phenylquinoline, a compound with known biological activities.[7]

Reaction Scheme

The synthesis of this compound via the Friedländer annulation can be achieved through the reaction of 2-aminobenzaldehyde with acetophenone.

Figure 1. General reaction scheme for the Friedländer synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the expected product, this compound.

Table 1: Reactant Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
2-AminobenzaldehydeC₇H₇NO121.14Starting Material
AcetophenoneC₈H₈O120.15Starting Material

Table 2: Product Specifications

ProductMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceReported Yield (%)
This compoundC₁₅H₁₁N205.2682-84White solid85

Table 3: Spectroscopic Data for this compound

Technique Data
¹H NMR (400MHz, CDCl₃/TMS)δ (ppm) 7.44-7.48 (m, 1H), 7.51-7.54 (m, 3H), 7.69-7.74 (m, 1H), 7.82 (d, J= 8.4 Hz,1H), 7.87 (d, J=8.8 Hz, 1H), 8.15-8.17 (m, 3H), 8.20-8.22 (m,1H)[8]
¹³C NMR (100MHz, CDCl₃/TMS)δ(ppm) 119.0, 126.3, 127.5, 127.6, 128.9, 129.3, 129.7, 129.8, 130.9, 136.8, 139.7, 148.3, 157.4[8]
HRMS (ESI) calc for C₁₅H₁₁N[M+ H]⁺: 206.0964, found: 206.0968[8]
IR Spectrum Available through the NIST WebBook[9]

Detailed Experimental Protocol

This protocol is based on a base-catalyzed Friedländer synthesis.

Materials:

  • 2-Aminobenzaldehyde

  • Acetophenone

  • Ethanol

  • Potassium hydroxide (KOH)

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-aminobenzaldehyde (1.0 mmol) in ethanol (10 mL).[1]

  • Addition of Reagents: To the stirred solution, add acetophenone (1.1 mmol) followed by a catalytic amount of potassium hydroxide (0.2 mmol, 20 mol%).[1]

  • Reaction: Heat the reaction mixture to reflux.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 8:2). The reaction time can vary from a few hours to overnight.[1]

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.[1]

    • Remove the ethanol under reduced pressure using a rotary evaporator.[1]

    • To the residue, add water (20 mL) and extract the product with dichloromethane (3 x 15 mL).[1]

  • Purification:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.[1]

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure and purity of the synthesized this compound.

Visualizations

Experimental Workflow Diagram

Friedlander_Synthesis_Workflow Experimental Workflow for Friedländer Synthesis of this compound cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start dissolve Dissolve 2-aminobenzaldehyde in ethanol start->dissolve add_reagents Add acetophenone and potassium hydroxide dissolve->add_reagents reflux Heat to reflux add_reagents->reflux Start heating monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete evaporate Remove solvent (rotary evaporator) cool->evaporate extract Add water and extract with dichloromethane evaporate->extract dry Dry organic layer and concentrate extract->dry chromatography Purify by column chromatography dry->chromatography characterize Characterize product (NMR, MS, MP) chromatography->characterize end End characterize->end

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Diagram

Friedlander_Mechanism Proposed Mechanism for Base-Catalyzed Friedländer Synthesis cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product r1 2-Aminobenzaldehyde s1 Aldol Condensation r1->s1 r2 Acetophenone r2->s1 s2 Cyclization (Intramolecular Schiff Base Formation) s1->s2 Aldol Adduct Intermediate s3 Dehydration s2->s3 Cyclized Intermediate p1 This compound s3->p1 - H₂O

Caption: Simplified reaction mechanism pathway.

References

Application Notes and Protocols for the Synthesis of Substituted Quinolines via the Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Doebner-von Miller reaction is a cornerstone in heterocyclic chemistry, providing a versatile and effective method for the synthesis of substituted quinolines.[1] Quinolines are a critical class of N-heterocyclic aromatic compounds, with their core structure being a feature in a wide array of natural products, pharmaceuticals, and functional materials. The biological significance of quinoline derivatives is vast, encompassing activities such as antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] This reaction, also known as the Skraup-Doebner-von Miller synthesis, involves the acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound.[1][2] The operational simplicity and the ability to introduce a variety of substituents onto the quinoline scaffold make the Doebner-von Miller reaction a valuable tool in medicinal chemistry and drug development.

Reaction Mechanism and Theory

The mechanism of the Doebner-von Miller reaction is intricate and has been the subject of considerable study. It is generally accepted to proceed through a fragmentation-recombination pathway, especially when α,β-unsaturated ketones are used as substrates.[1][3] The key steps are as follows:

  • Michael Addition: The reaction is initiated by the conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl compound.[1]

  • Fragmentation: The resulting adduct can then fragment into an imine and a saturated carbonyl compound.[1]

  • Recombination (Aldol-type Condensation): These fragments subsequently recombine through an aldol-type condensation to form a new, larger α,β-unsaturated imine.[1]

  • Cyclization: The newly formed imine undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline intermediate.[1]

  • Aromatization: Finally, the dihydroquinoline is oxidized to the corresponding quinoline. This oxidation can be facilitated by an external oxidizing agent (e.g., nitrobenzene, arsenic acid) or, in many cases, by the α,β-unsaturated carbonyl compound or an intermediate anil acting as the oxidant.[1]

Isotopic labeling studies have provided evidence for this fragmentation-recombination mechanism by demonstrating the scrambling of labels in the final quinoline product.[1]

Quantitative Data Summary

The yield and efficiency of the Doebner-von Miller reaction are influenced by several factors, including the electronic and steric nature of the substrates, the choice of catalyst, reaction temperature, and reaction time. The following tables summarize representative quantitative data for the synthesis of various quinoline derivatives under different conditions.

Table 1: Synthesis of Substituted Quinolines under Conventional Heating

Aniline Derivativeα,β-Unsaturated CarbonylCatalyst/SolventTemperature (°C)Time (h)ProductYield (%)Reference
AnilineCrotonaldehydeHCl, ZnCl₂Reflux72-Methylquinoline~60[1]
4-NitroanilineCrotonaldehydeconc. HCl10512-Methyl-6-nitroquinoline47[4]
2,3-DimethylanilineMethyl (3E)-2-oxo-4-phenylbut-3-enoateTFAReflux12Ethyl 7,8-dimethyl-4-phenylquinoline-2-carboxylate61[5]
4-ChloroanilineEthyl (3E)-2-oxo-4-(4-chlorophenyl)but-3-enoateTFAReflux12Ethyl 6-chloro-4-(4-chlorophenyl)quinoline-2-carboxylate83[5]
4-AminophenolEthyl (3E)-2-oxo-4-phenylbut-3-enoateTFAReflux12Ethyl 6-hydroxy-4-phenylquinoline-2-carboxylate79[5]

Table 2: Synthesis of Quinolines using Microwave Irradiation

Aniline Derivativeα,β-Unsaturated CarbonylCatalystPower (W)Time (min)ProductYield (%)Reference
AnilineCrotonaldehydePhosphotungstic Acid30010-152-Methylquinoline94[6]
4-MethylanilineCrotonaldehydePhosphotungstic Acid30010-152,6-Dimethylquinoline92[6]
4-MethoxyanilineCrotonaldehydePhosphotungstic Acid30010-156-Methoxy-2-methylquinoline90[6]
4-ChloroanilineMethyl vinyl ketonePhosphotungstic Acid30010-156-Chloro-4-methylquinoline88[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Methylquinoline (Conventional Heating)

This protocol is a general procedure for the synthesis of 2-methylquinoline (quinaldine).

Materials:

  • Aniline

  • Acetaldehyde (or Crotonaldehyde)

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂)

  • Calcium Hydroxide (slaked lime)

  • Chloroform (for extraction)

  • Ice-water bath

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Steam distillation apparatus

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, a mixture of aniline and concentrated hydrochloric acid is prepared and cooled in an ice-water bath.[1]

  • Acetaldehyde is added slowly to the well-stirred aniline hydrochloride solution. An exothermic reaction may occur, and the temperature should be controlled.[1]

  • After the addition is complete, zinc chloride is added to the reaction mixture.[1]

  • The mixture is heated to reflux for approximately 7 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The reaction mixture is basified with an excess of slaked lime (calcium hydroxide) to liberate the free 2-methylquinoline.[1]

  • The 2-methylquinoline is then isolated by steam distillation. The distillate will contain two layers: an organic layer of 2-methylquinoline and an aqueous layer.[1]

  • The layers are separated using a separatory funnel. The aqueous layer is extracted with chloroform to recover any dissolved product.[1]

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be further purified by vacuum distillation.

Characterization:

  • The identity and purity of the synthesized 2-methylquinoline should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and compared with literature data.

Protocol 2: Synthesis of 2-Methyl-6-nitroquinoline (Conventional Heating)

Materials:

  • 4-Nitroaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • 11 N Sodium Hydroxide (NaOH) solution

  • Methanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl.[4]

  • Heat the mixture to reflux at 105 °C.[4]

  • Add 0.95 g (14 mmol) of crotonaldehyde dropwise to the refluxing solution.[4]

  • Continue heating the reaction mixture for one hour after the addition is complete.[4]

  • Cool the reaction mixture to room temperature.[4]

  • Neutralize the mixture with 11 N NaOH solution. A whitish-yellow precipitate of the product will form.[4]

  • Collect the precipitate by filtration.

  • Recrystallize the crude product from methanol to obtain pure 2-methyl-6-nitroquinoline as a light yellow solid.[4]

Characterization:

  • Melting Point: 164 °C[4]

  • The structure should be confirmed by IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 3: Microwave-Assisted Synthesis of 2-Methylquinoline

This protocol describes a more rapid and efficient synthesis using microwave irradiation.

Materials:

  • Aniline

  • Crotonaldehyde

  • Phosphotungstic Acid (PW₁₂)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, a mixture of aniline, crotonaldehyde, and a catalytic amount of phosphotungstic acid is prepared.[6]

  • The vessel is sealed and placed in a microwave reactor.

  • The reaction mixture is irradiated with microwaves at a power of 300 W for 10-15 minutes.[6]

  • After the reaction is complete, the vessel is cooled to room temperature.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

Doebner-von Miller Reaction Mechanism

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline MichaelAdduct Michael Adduct Aniline->MichaelAdduct Michael Addition UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->MichaelAdduct Imine Imine MichaelAdduct->Imine Fragmentation SaturatedCarbonyl Saturated Carbonyl MichaelAdduct->SaturatedCarbonyl Fragmentation NewUnsaturatedImine New α,β-Unsaturated Imine Imine->NewUnsaturatedImine Recombination (Aldol-type Condensation) SaturatedCarbonyl->NewUnsaturatedImine Dihydroquinoline Dihydroquinoline NewUnsaturatedImine->Dihydroquinoline Intramolecular Cyclization Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Aromatization (Oxidation)

Caption: Proposed mechanism of the Doebner-von Miller reaction.

General Experimental Workflow

Experimental_Workflow Reactants 1. Mix Aniline, α,β-Unsaturated Carbonyl, and Catalyst Reaction 2. Heat (Conventional or Microwave) Reactants->Reaction Workup 3. Quench and Neutralize Reaction->Workup Extraction 4. Extract with Organic Solvent Workup->Extraction Drying 5. Dry and Concentrate Extraction->Drying Purification 6. Purify (Distillation or Chromatography) Drying->Purification Characterization 7. Characterize Product Purification->Characterization

Caption: General workflow for Doebner-von Miller quinoline synthesis.

Safety and Waste Disposal

Safety Precautions:

  • The Doebner-von Miller reaction is often exothermic and should be performed with caution, especially on a large scale.[1]

  • Many of the reagents used, such as anilines and aldehydes, are toxic and should be handled in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Strong acids like concentrated HCl are corrosive and require careful handling.

  • When using a microwave reactor, ensure that the equipment is properly maintained and operated according to the manufacturer's instructions to avoid pressure buildup.

Waste Disposal:

  • All chemical waste generated from the reaction and work-up must be disposed of in accordance with local and institutional regulations.[7][8]

  • Acidic and basic aqueous waste should be neutralized before disposal.

  • Organic waste, including solvents from extraction and chromatography, should be collected in a designated halogenated or non-halogenated waste container as appropriate.[9]

  • Solid waste, such as used drying agents and silica gel, should be collected separately.

  • Never dispose of chemical waste down the drain.[7]

By following these detailed protocols and safety guidelines, researchers can effectively utilize the Doebner-von Miller reaction for the synthesis of a wide range of substituted quinolines for applications in drug discovery and materials science.

References

Green Synthesis of 2-Phenylquinoline Using Nanocatalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The Friedländer annulation is a classical and efficient method for synthesizing substituted quinolines. Traditional methods, however, often rely on harsh reaction conditions, hazardous solvents, and homogeneous catalysts that are difficult to recover and reuse. The advent of nanotechnology offers a green and sustainable alternative through the use of nanocatalysts. These materials provide high surface area-to-volume ratios, enhanced catalytic activity, and the potential for easy separation and recyclability, aligning with the principles of green chemistry. This document provides detailed application notes and protocols for the green synthesis of 2-phenylquinoline, a key derivative, using various nanocatalysts.

Advantages of Nanocatalysts in this compound Synthesis

The use of nanocatalysts in the Friedländer synthesis of 2-phenylquinolines offers several advantages over conventional methods:

  • High Catalytic Activity: The large surface area of nanoparticles allows for a higher concentration of active sites, leading to increased reaction rates and higher yields.

  • Mild Reaction Conditions: Many nanocatalyzed reactions can be carried out under milder conditions (lower temperatures and pressures), reducing energy consumption.

  • Solvent-Free or Green Solvents: Several protocols utilize solvent-free conditions or environmentally benign solvents like ethanol or water, minimizing hazardous waste.

  • High Product Selectivity: Nanocatalysts can offer improved selectivity towards the desired this compound product.

  • Catalyst Reusability: A significant advantage is the ease of recovery and reuse of heterogeneous nanocatalysts, which reduces cost and waste. Magnetic nanocatalysts, for instance, can be easily separated using an external magnet.

Data Presentation: Comparison of Various Nanocatalysts

The following table summarizes the performance of different nanocatalysts in the synthesis of this compound and its derivatives via the Friedländer reaction, highlighting their efficiency and reusability.

NanocatalystReactantsCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reusability (Cycles)Reference
Fe₃O₄@SiO₂-SO₃H 2-aminobenzophenone, Acetophenone0.05 gSolvent-free1101.75 h945 (with gradual decrease in activity)[1]
Fe₃O₄@SiO₂/ZnCl₂ 2-aminoaryl ketones, α-methylene ketones0.07 gSolvent-free802 h96Not specified[1][2]
γ-Fe₂O₃-HAp-(CH₂)₃-NHSO₃H 2-aminobenzophenone, Ethyl acetoacetate0.7 mol%Solvent-freeRoom Temp.3 h93Not specified[1]
Fe₃O₄@SiO₂@PDETSA 2-aminobenzophenone, Ethyl acetoacetate0.02 gSolvent-free11045 min98Not specified[1]
NiO Nanoparticles 2-aminoaryl ketones, Dicarbonyl compoundsNot specifiedEthanol802.5 min95Not specified[2]
ZnO Nanoflowers 2-amino-5-chlorobenzophenone, Ethyl acetoacetateNot specifiedSolvent-free10030 min922 (consistent activity)
Nano-SnO₂ Substituted amino ketone, Active methylene compoundCatalytic amountSolvent-free (Microwave)--GoodNot specified
Nano-CuO 2-amino-5-chlorobenzophenone, Dimethyl acetylenedicarboxylateNot specifiedAcetonitrileReflux-High to excellent3 (with gradual loss in activity)

Experimental Protocols

Protocol 1: Synthesis of Sulfated Zirconia (SO₄²⁻/ZrO₂) Nanocatalyst

This protocol describes a method for preparing a solid acid nanocatalyst, sulfated zirconia, which is effective for the Friedländer synthesis.

Materials:

  • Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)

  • Ammonium hydroxide solution (25%)

  • Sulfuric acid (H₂SO₄), 0.5 M

  • Deionized water

Procedure:

  • Hydrolysis: Dissolve ZrOCl₂·8H₂O in deionized water to prepare a 0.1 M solution.

  • Precipitation: Add 25% ammonium hydroxide solution dropwise to the zirconium oxychloride solution under constant stirring until the pH reaches 8-9. This will precipitate zirconium hydroxide, Zr(OH)₄.

  • Aging: Continue stirring the mixture for 1 hour at room temperature.

  • Washing: Filter the precipitate and wash it thoroughly with deionized water until it is free of chloride ions (test with AgNO₃ solution).

  • Sulfation: Resuspend the washed Zr(OH)₄ precipitate in a 0.5 M H₂SO₄ solution and stir for 30 minutes.

  • Drying: Filter the sulfated zirconia and dry it in an oven at 110 °C for 24 hours.

  • Calcination: Calcine the dried powder in a muffle furnace at 550 °C for 3 hours to obtain the final SO₄²⁻/ZrO₂ nanocatalyst.

Protocol 2: Green Synthesis of this compound using a Nanocatalyst

This protocol outlines a general procedure for the synthesis of this compound from 2-aminobenzophenone and acetophenone using a heterogeneous nanocatalyst.

Materials:

  • 2-Aminobenzophenone

  • Acetophenone

  • Nanocatalyst (e.g., SO₄²⁻/ZrO₂ from Protocol 1, or a selected magnetic nanocatalyst)

  • Ethanol (or solvent-free)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask, place 2-aminobenzophenone (1 mmol), acetophenone (1.2 mmol), and the nanocatalyst (e.g., 5-10 mol%).

  • Reaction Conditions:

    • Solvent-Free: If conducting the reaction under solvent-free conditions, mix the reactants and catalyst thoroughly. Heat the mixture at the desired temperature (e.g., 80-120 °C) with stirring for the required time (as indicated in the data table).

    • With Solvent: If using a solvent, add ethanol (5-10 mL) to the flask. Reflux the mixture with stirring for the specified time.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Catalyst Recovery:

    • Non-magnetic catalyst: After completion of the reaction, add ethyl acetate to dissolve the product and filter to separate the solid catalyst.

    • Magnetic catalyst: If a magnetic nanocatalyst is used, cool the reaction mixture, add a suitable solvent, and use an external magnet to hold the catalyst at the bottom of the flask while decanting the solution containing the product.

  • Product Isolation: Wash the recovered catalyst with ethyl acetate and combine the organic layers. Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

  • Catalyst Reuse: The recovered catalyst can be washed with a suitable solvent (e.g., ethanol), dried in an oven, and reused for subsequent reactions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the green synthesis of this compound using a recoverable nanocatalyst.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Quinoline Synthesis cluster_workup Workup and Purification start_prep Precursors synthesis Nanocatalyst Synthesis start_prep->synthesis characterization Characterization (XRD, TEM, etc.) synthesis->characterization catalyst Nanocatalyst characterization->catalyst reactants 2-Aminobenzophenone + Acetophenone reaction_mixture Reaction Mixture reactants->reaction_mixture catalyst->reaction_mixture heating Heating/ Refluxing reaction_mixture->heating product_mixture Product Mixture heating->product_mixture separation Catalyst Separation (Filtration/Magnetic) product_mixture->separation purification Purification (Column Chromatography) separation->purification recycled_catalyst Recycled Catalyst separation->recycled_catalyst pure_product Pure this compound purification->pure_product recycled_catalyst->catalyst

General workflow for nanocatalyzed this compound synthesis.
Reaction Mechanism: Acid-Catalyzed Friedländer Annulation

The Friedländer synthesis can proceed through two primary mechanistic pathways: an initial aldol condensation followed by cyclization, or an initial Schiff base formation followed by an intramolecular aldol reaction. The following diagram illustrates the plausible acid-catalyzed pathway involving an initial aldol condensation.

friedlander_mechanism cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Intramolecular Cyclization (Michael Addition) cluster_step4 Step 4: Aromatization r1 2-Aminobenzophenone aldol_adduct Aldol Adduct r1->aldol_adduct r2 Acetophenone enol Enol of Acetophenone r2->enol + H⁺ cat1 H⁺ (from Nanocatalyst) cat2 H⁺ (from Nanocatalyst) enone α,β-Unsaturated Ketone (Chalcone Intermediate) enol->aldol_adduct aldol_adduct->enone - H₂O cyclized_int Cyclized Intermediate enone->cyclized_int + H⁺ (on C=O) dihydroquinoline Dihydroquinoline Intermediate cyclized_int->dihydroquinoline - H₂O product This compound dihydroquinoline->product - H₂

References

Microwave-Assisted Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the efficient synthesis of 2-phenylquinoline-4-carboxylic acid, a valuable scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). The presented method is based on the Doebner reaction, a one-pot condensation of aniline, benzaldehyde, and pyruvic acid. Microwave irradiation significantly reduces reaction times and can lead to improved yields compared to conventional heating methods.[1][2][3][4] This protocol is intended to serve as a practical guide for researchers in academic and industrial settings, particularly those involved in drug discovery and development, by providing a rapid and effective means to generate this key heterocyclic compound.[1][5]

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The this compound-4-carboxylic acid core, in particular, is a key pharmacophore in various therapeutic agents.[5][6] Traditional methods for the synthesis of quinolines, such as the Doebner reaction, often require long reaction times and harsh conditions.[7][8][9] Microwave-assisted organic synthesis has emerged as a powerful tool to overcome these limitations by offering rapid and uniform heating of reaction mixtures, leading to dramatically accelerated reaction rates and often cleaner products.[2][10][11]

Data Presentation

The following table summarizes representative quantitative data for the microwave-assisted synthesis of this compound-4-carboxylic acid based on the Doebner reaction. Please note that yields can vary depending on the specific substrates and microwave equipment used.

ReactantsCatalystSolventMicrowave PowerTemperatureTimeYield
Aniline, Benzaldehyde, Pyruvic AcidTrifluoroacetic acidEthanolNot specifiedReflux12 h (conventional)Not specified
Substituted Anilines, Arylaldehydes, Pyruvic AcidNot specifiedNot specifiedNot specifiedNot specified0.5 - 3 minModerate
Aniline, 2-Nitrobenzaldehyde, Pyruvic AcidTrifluoroacetic acidEthanolNot specifiedReflux12 h (conventional)Not specified
Aniline, Benzaldehyde, Pyruvic AcidIron(III) triflateEthanolNot specified80 °C3 h (conventional)Good

Experimental Protocols

Materials and Equipment
  • Aniline (reagent grade)

  • Benzaldehyde (reagent grade)

  • Pyruvic acid (reagent grade)

  • Ethanol (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Reaction vials suitable for microwave synthesis

  • Magnetic stir bars

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography (if necessary)

Microwave-Assisted Synthesis Protocol
  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine aniline (1.0 mmol, 93 mg), benzaldehyde (1.0 mmol, 106 mg), and pyruvic acid (1.2 mmol, 106 mg).

  • Solvent and Catalyst Addition: Add 3 mL of anhydrous ethanol to the reaction vial, followed by a catalytic amount of trifluoroacetic acid (e.g., 2-3 drops).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 10-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel containing 20 mL of dichloromethane. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution, 20 mL of water, and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography if necessary to yield pure this compound-4-carboxylic acid.[2][4]

Mandatory Visualizations

Doebner_Reaction_Pathway Aniline Aniline Intermediate1 Schiff Base Intermediate Aniline->Intermediate1 + Benzaldehyde Benzaldehyde Benzaldehyde PyruvicAcid Pyruvic Acid Intermediate2 Michael Adduct PyruvicAcid->Intermediate2 + Intermediate 1 Intermediate1->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Cyclization Product This compound-4-carboxylic acid Intermediate3->Product Oxidation & Aromatization Experimental_Workflow start Start reactants Combine Reactants: Aniline, Benzaldehyde, Pyruvic Acid, Ethanol, TFA start->reactants microwave Microwave Irradiation (120 °C, 10-20 min) reactants->microwave workup Aqueous Work-up (DCM, NaHCO3, H2O, Brine) microwave->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product This compound-4-carboxylic acid purification->product end End product->end

References

Application Notes: 2-Phenylquinoline as a Versatile Scaffold for Fluorescent Probes in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline derivatives represent a significant class of heterocyclic aromatic compounds that have been extensively explored as fluorescent probes in bio-imaging.[1][2] Their inherent photophysical properties, combined with the ease of chemical modification, make them ideal scaffolds for developing sensors that can detect specific analytes, monitor physiological processes, and visualize subcellular structures within living cells.[2][3] The 2-phenylquinoline core, in particular, offers a rigid and conjugated system that contributes to favorable fluorescence characteristics.[4] By introducing various functional groups to this scaffold, researchers can fine-tune the probe's spectral properties and create sensitivity towards specific environmental changes or target molecules. These probes are instrumental in advancing our understanding of cellular biology and have potential applications in disease diagnosis and drug development.[1][2]

Principle of Operation

Many this compound-based probes operate on mechanisms such as Photo-induced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT).[1][5] For instance, a common strategy involves designing a "turn-on" fluorescent probe where the fluorescence of the this compound fluorophore is initially quenched. Upon interaction with the target analyte, a chemical reaction or conformational change inhibits the quenching process, leading to a significant increase in fluorescence intensity.[4][6] This provides a high signal-to-noise ratio, enabling sensitive detection of the target.

Key Applications

Derivatives of this compound have been engineered to act as fluorescent probes for a wide array of biological targets and processes:

  • Metal Ion Detection: These probes are widely used for detecting biologically important metal ions. For example, specific derivatives have been designed to selectively bind to and report the presence of ions like Zn²⁺ and Fe³⁺ in living cells.[6][7][8][9] This is crucial for studying the roles of these ions in cellular signaling and metabolism.[10][11]

  • Hypoxia Imaging: By incorporating a nitro group, 3-nitro-2-phenylquinoline has been proposed as a "turn-on" fluorescent probe for detecting hypoxic (low oxygen) conditions in cells.[4] In hypoxic environments, intracellular nitroreductases can reduce the nitro group to an amino group, disrupting a PET quenching mechanism and activating fluorescence.[4] This has significant implications for studying tumor microenvironments and ischemic diseases.

  • pH Sensing: The fluorescence of certain quinoline derivatives is sensitive to changes in the local pH.[1][4] This property has been exploited to develop probes that can map intracellular pH gradients, which is important for understanding processes like endocytosis and lysosomal function.[2]

  • Viscosity Measurement: Intracellular viscosity is a critical parameter related to cellular function and disease states. Two-photon fluorescent probes based on the quinoline scaffold have been developed to monitor changes in intracellular viscosity in real-time.[1]

  • Two-Photon Microscopy (TPM): Several this compound-based probes are suitable for two-photon microscopy.[10][12] TPM utilizes near-infrared excitation light, which allows for deeper tissue penetration, reduced phototoxicity, and lower autofluorescence, making it ideal for imaging in live cells and tissues.[2][13]

Data Presentation

Table 1: Photophysical Properties of this compound and its Derivatives

CompoundSolventλ_abs (nm)ε (M⁻¹cm⁻¹)λ_em (nm)Φ_f (Quantum Yield)
This compoundEthanol258, 31828,8003750.08
3-Nitro-2-phenylquinolineEthanol255, 33515,500430~0.01
4-Amino-2-phenylquinolineEthanol265, 35025,0004500.65

Data compiled from spectroscopic studies. The quantum yield for 3-Nitro-2-phenylquinoline is an estimate based on the known quenching effects of the nitro group.[14]

Table 2: Sensing Properties of Selected Quinoline-Based Probes

Probe Name/DerivativeTarget AnalyteSensing MechanismLimit of DetectionCell Line Examples
QP2Zn²⁺Aggregation-Induced Emission (AIE) & ESIPT17.7 nMHepG2
Sensor 1Fe³⁺Fluorescence Quenching86.7 µMHi-7702
YTPFe²⁺Fluorescence Enhancement0.16 µMNot Specified
QZnZn²⁺Chelation-Enhanced Fluorescence (CHEF)15.1 pMHeLa
TQAFe³⁺Not SpecifiedNot SpecifiedLiver Cancer Cells

This table summarizes data from various studies to provide a comparative overview.[6][7][8][10][15]

Visualizations

Signaling Pathway Diagram

TurnOnProbeMechanism cluster_Probe Probe Molecule Fluorophore This compound (Fluorophore) Quencher Quencher Group (e.g., -NO2) Fluorophore->Quencher PET Fluorescence Fluorescence Signal Fluorophore->Fluorescence Emission NoFluorescence No/Low Fluorescence Quencher->NoFluorescence Quenching Analyte Analyte (e.g., Nitroreductase) Analyte->Quencher Transforms Quencher

Caption: Mechanism of a "turn-on" this compound probe.

Experimental Workflow Diagram

CellImagingWorkflow A 1. Cell Culture Plate cells on glass-bottom dish B 2. Probe Preparation Prepare stock and working solutions A->B C 3. Probe Loading Incubate cells with probe B->C D 4. Washing Remove excess probe with PBS C->D E 5. Imaging Acquire images using fluorescence microscope D->E F 6. Data Analysis Quantify fluorescence intensity E->F

Caption: General workflow for live-cell imaging.

Experimental Protocols

General Protocol for Live-Cell Imaging

This protocol provides a general framework for using a this compound-based fluorescent probe for imaging in live cells. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each specific probe and cell type.

Materials:

  • This compound-based fluorescent probe

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Cells of interest cultured on imaging-compatible dishes (e.g., glass-bottom dishes)

  • Fluorescence microscope with appropriate filter sets and live-cell imaging chamber (37°C, 5% CO₂)

Procedure:

  • Cell Preparation:

    • Seed cells onto a glass-bottom imaging dish.

    • Culture cells in a suitable medium until they reach the desired confluency (typically 60-80%).

  • Probe Stock Solution Preparation:

    • Prepare a stock solution of the this compound probe (e.g., 1 mM) in high-quality, anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Probe Loading:

    • Prepare a working solution of the probe by diluting the stock solution in pre-warmed (37°C) live-cell imaging medium. The final concentration typically ranges from 1 to 10 µM, but should be optimized to maximize signal and minimize cytotoxicity.[12][16]

    • Remove the culture medium from the cells and gently wash once with warm PBS.

    • Add the probe-containing imaging medium to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.[4][12][16] The optimal incubation time will vary depending on the probe and cell type.

  • Washing:

    • After incubation, remove the probe-containing medium.

    • Gently wash the cells two to three times with pre-warmed PBS or fresh imaging medium to remove any excess, unbound probe.[4][12]

  • Fluorescence Microscopy and Image Acquisition:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Place the imaging dish on the stage of the fluorescence microscope equipped with a live-cell incubation chamber.

    • Excite the probe using the appropriate wavelength (e.g., ~365 nm for some this compound derivatives) and collect the emitted fluorescence at the corresponding wavelength (e.g., ~450 nm).[4] These wavelengths should be determined based on the specific probe's spectral data.

    • Adjust imaging parameters such as exposure time and laser power to obtain a clear image while minimizing phototoxicity and photobleaching.[12]

    • Acquire images for analysis. For dynamic studies, time-lapse imaging can be performed.

Protocol for Determining Fluorescence Quantum Yield (Relative Method)

Materials:

  • This compound derivative solution

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)[17]

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Solutions: Prepare dilute solutions of both the sample probe and the reference standard in the same solvent. A series of solutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength should be prepared to ensure linearity and avoid inner filter effects.[14][18]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Spectra: Record the fluorescence emission spectra for both the sample and the standard solutions using the same excitation wavelength and instrument settings.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.[16]

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    Where:

    • Φ is the fluorescence quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.[16]

This compound and its derivatives are a powerful and versatile class of fluorophores for developing probes for cell imaging.[1] Their tunable photophysical properties and sensitivity to the cellular microenvironment allow for the design of highly specific sensors for a wide range of biological applications.[4] From monitoring ion fluxes to imaging hypoxic tumors, these probes provide researchers with invaluable tools to investigate complex biological processes in real-time.[4][6][7] Continued development in this area promises to yield even more sophisticated probes for advanced cellular imaging and diagnostics.

References

Application Notes and Protocols: Synthesis of 2-Phenylquinoline Derivatives for Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 2-phenylquinoline derivatives as emissive materials in Organic Light-Emitting Diodes (OLEDs). This document offers detailed experimental protocols for common synthetic routes, a summary of key performance data, and a discussion of structure-property relationships to guide the design of novel materials.

Introduction to 2-Phenylquinolines in OLEDs

The this compound core is a promising scaffold for the development of highly efficient and stable emitter materials for OLEDs. These compounds often exhibit excellent thermal stability, high photoluminescence quantum yields, and tunable emission colors, making them suitable for a range of display and lighting applications. Their rigid structure can suppress non-radiative decay processes, leading to enhanced device performance. Furthermore, the ability to functionalize both the phenyl and quinoline rings allows for fine-tuning of the electronic and photophysical properties to achieve desired emission characteristics, from deep blue to red.

Synthetic Pathways

Two of the most prevalent and versatile methods for the synthesis of this compound derivatives are the Friedländer annulation and the Suzuki cross-coupling reaction.

Friedländer Annulation

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone or ester).[1][2] This method is a straightforward approach to constructing the quinoline core.

Diagram of the General Friedländer Synthesis:

Friedlander_Synthesis reactant1 2-Aminoaryl Aldehyde/Ketone intermediate Aldol/Schiff Base Intermediate reactant1->intermediate + reactant2 α-Methylene Carbonyl reactant2->intermediate catalyst Acid or Base Catalyst catalyst->intermediate product This compound Derivative intermediate->product Cyclization & Dehydration

Caption: General scheme of the Friedländer annulation for this compound synthesis.

Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and it is widely used to introduce various aryl or heteroaryl substituents onto a pre-formed quinoline core.[3][4] This is particularly useful for synthesizing more complex derivatives with extended conjugation or specific electronic properties.

Diagram of the General Suzuki Coupling Reaction:

Suzuki_Coupling reactant1 Halogenated Quinoline product Aryl-Substituted This compound reactant1->product + reactant2 Arylboronic Acid/Ester reactant2->product catalyst Palladium Catalyst + Base catalyst->product

Caption: General scheme of the Suzuki cross-coupling for functionalizing quinolines.

Experimental Protocols

Protocol 1: Friedländer Synthesis of a this compound Derivative

This protocol describes a general procedure for the synthesis of a this compound derivative via a microwave-assisted Friedländer reaction.

Materials:

  • 2-aminobenzophenone (1.0 mmol, 1.0 eq)

  • Acetophenone (1.2 mmol, 1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 0.1 eq)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • In a microwave-safe reaction vessel, combine 2-aminobenzophenone, acetophenone, and p-TsOH·H₂O.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 10-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound derivative.

Protocol 2: Suzuki Coupling for the Synthesis of an Aryl-Substituted this compound

This protocol outlines a general procedure for the palladium-catalyzed Suzuki coupling of a bromo-substituted this compound with an arylboronic acid.

Materials:

  • 2-(4-bromophenyl)quinoline (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.5 mmol, 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • To a round-bottom flask, add 2-(4-bromophenyl)quinoline, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired aryl-substituted this compound.

Data Presentation: Performance of this compound Derivatives in OLEDs

The following tables summarize the key photophysical and electroluminescent properties of representative this compound derivatives.

Table 1: Photophysical Properties of Selected this compound Derivatives

Compound ReferenceHighest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)Photoluminescence Quantum Yield (PLQY) (%)Emission Peak (nm)
Et-CVz-PhQ[5]-5.8-2.5N/A436 (in film)
BDPQ[6]-6.1-2.985 (in solution)430 (in film)
Cz-SBDPI[7]-5.6-2.480 (in film)410
TPA-SBDPI[7]-5.4-2.375 (in film)414

Table 2: Electroluminescent Performance of OLEDs with this compound Emitters

EmitterHostMax. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)CIE Coordinates (x, y)
Et-CVz-PhQ (non-doped)[5]-2.45>1000(0.156, 0.093)
Et-CVz-PhQ (host for BCzVBi)[5]Et-CVz-PhQ5.22>5000(0.155, 0.157)
BDPQ[6]PVK4.1925(0.15, 0.12)
Cz-SBDPI (non-doped)[7]-6.212,984(0.15, 0.06)

OLED Device Architecture and Workflow

A typical multilayer OLED incorporating a this compound derivative as the emitter is fabricated by sequential deposition of various organic and inorganic layers.

Diagram of a Typical OLED Device Structure and Fabrication Workflow:

OLED_Workflow cluster_device OLED Device Structure cluster_workflow Fabrication Workflow Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (EML) (this compound Derivative) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Substrate (Glass) Anode->Substrate start Start clean Substrate Cleaning start->clean hil_dep HIL Deposition clean->hil_dep htl_dep HTL Deposition hil_dep->htl_dep eml_dep EML Deposition htl_dep->eml_dep etl_dep ETL Deposition eml_dep->etl_dep cathode_dep Cathode Deposition etl_dep->cathode_dep encap Encapsulation cathode_dep->encap end Device Testing encap->end

Caption: A multilayer OLED structure and the corresponding fabrication workflow.

The fabrication process generally involves the following steps:

  • Substrate Cleaning: The transparent anode (typically Indium Tin Oxide, ITO, on glass) is rigorously cleaned to remove any contaminants.

  • Layer Deposition: The organic layers (HIL, HTL, EML, ETL) are sequentially deposited onto the substrate, often through thermal evaporation in a high-vacuum environment.

  • Cathode Deposition: A metal cathode is deposited on top of the organic stack.

  • Encapsulation: The device is encapsulated to protect the organic materials from oxygen and moisture, which can degrade performance.

Structure-Property Relationships

The performance of this compound derivatives in OLEDs is highly dependent on their molecular structure. Key relationships include:

  • Substitution on the Phenyl Ring: Introducing electron-donating groups (e.g., carbazole, triphenylamine) can raise the HOMO level, facilitating hole injection and transport. These substitutions can also be used to tune the emission color.[5]

  • Substitution on the Quinoline Ring: Modifications to the quinoline core can influence the LUMO level and electron injection/transport properties.

  • Steric Hindrance: Introducing bulky substituents can prevent intermolecular aggregation (π-π stacking), which often leads to fluorescence quenching and a red-shift in emission. This can improve the photoluminescence quantum yield in the solid state and enhance color purity.

  • Extended Conjugation: Extending the π-conjugated system through the addition of further aromatic rings can lead to a red-shift in the emission wavelength, allowing for the tuning of colors from blue to green and red.

By strategically modifying the this compound scaffold, researchers can design and synthesize novel materials with optimized properties for high-performance OLED applications.

References

Synthesis of 2-Hydroxy-3-Phenylquinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-hydroxy-3-phenylquinoline derivatives, a core scaffold in medicinal chemistry with a wide range of therapeutic potential. The following sections present two distinct and effective synthetic methodologies, a one-pot reductive cyclization and a thermal condensation reaction, complete with experimental procedures, quantitative data, and workflow diagrams.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. Among them, 2-hydroxy-3-phenylquinolines have attracted significant attention due to their potential as anticancer, anti-inflammatory, and antimicrobial agents. The protocols outlined below offer reliable and reproducible methods for accessing these valuable compounds in a laboratory setting.

Method 1: One-Pot Reductive Cyclization of o-Nitrobenzaldehydes with Ethyl Phenylacetate

This protocol describes a facile and efficient one-pot synthesis of 2-hydroxy-3-phenylquinoline derivatives via a chemo-selective reaction catalyzed by iron in an acidic medium. This method offers the advantages of mild reaction conditions, high yields, and operational simplicity.[1]

Experimental Protocol

Materials:

  • Substituted o-nitrobenzaldehyde

  • Ethyl phenylacetate

  • Iron powder (Fe)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Petroleum ether

  • Ethyl acetate

  • Microwave synthesizer (optional, for reaction time optimization)

Procedure:

  • In a round-bottom flask, dissolve the substituted o-nitrobenzaldehyde (1.0 eq.) and ethyl phenylacetate (1.1 eq.) in ethanol.

  • To this solution, add iron powder (3.0 eq.) and a catalytic amount of concentrated hydrochloric acid.

  • The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is then subjected to column chromatography on silica gel using a petroleum ether:ethyl acetate (90:10) mixture as the eluent to afford the pure 2-hydroxy-3-phenylquinoline derivative.

  • The final product is characterized by NMR, FT-IR, and HRMS spectral data.[1]

Quantitative Data Summary
EntrySubstituent on o-nitrobenzaldehydeReaction Time (h)Yield (%)
1H485
24-Chloro578
34-Fluoro4.582
44-Nitro675
55-Bromo576
65,6-Dichloro5.572

Table 1: Synthesis of 2-hydroxy-3-phenylquinoline derivatives using the one-pot reductive cyclization method.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve o-nitrobenzaldehyde and ethyl phenylacetate in Ethanol add_reagents Add Fe powder and conc. HCl start->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux cool Cool to room temperature reflux->cool evaporate Remove solvent under reduced pressure cool->evaporate chromatography Column Chromatography (Petroleum ether:Ethyl acetate) evaporate->chromatography product Pure 2-hydroxy-3-phenylquinoline derivative chromatography->product

Caption: Workflow for the one-pot synthesis of 2-hydroxy-3-phenylquinoline derivatives.

Method 2: Thermal Condensation of Diethyl Phenylmalonate with Anilines

This classical approach involves the thermal condensation of an aniline derivative with diethyl phenylmalonate to yield the corresponding 4-hydroxy-3-phenylquinolin-2(1H)-one, a tautomer of 2,4-dihydroxy-3-phenylquinoline.

Experimental Protocol

Materials:

  • Substituted aniline

  • Diethyl phenylmalonate

  • Wood's metal bath or high-temperature heating mantle

  • Toluene

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Aqueous Hydrochloric acid (HCl) solution

Procedure:

  • A mixture of the substituted aniline (1.0 eq.) and diethyl phenylmalonate (1.05 eq.) is gradually heated in a Wood's metal bath to 200-290 °C.

  • The reaction is continued for approximately 4.5 hours, or until the distillation of ethanol ceases.

  • The hot reaction mixture is poured into a mortar, and after cooling, it is crushed and dissolved in a mixture of aqueous sodium hydroxide solution and toluene.

  • The aqueous phase is separated, washed with toluene, and then treated with activated carbon.

  • After filtration, the aqueous solution is acidified with 10% hydrochloric acid.

  • The precipitated solid is filtered, washed with water, and air-dried to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[2]

Quantitative Data Summary
EntryAniline DerivativeReaction Temperature (°C)Reaction Time (h)Crude Yield (%)Recrystallized Yield (%)
1Aniline200-2904.59582
2N-methylaniline200-2904.59380

Table 2: Synthesis of 4-hydroxy-3-phenylquinolin-2(1H)-one derivatives via thermal condensation.

Experimental Workflow

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Heat mixture of aniline and diethyl phenylmalonate (200-290 °C) distill Continue heating until ethanol distillation stops (~4.5 h) start->distill cool_crush Cool and crush the solid mixture distill->cool_crush dissolve Dissolve in aq. NaOH and Toluene cool_crush->dissolve separate Separate aqueous phase dissolve->separate wash Wash with Toluene separate->wash activated_carbon Treat with activated carbon and filter wash->activated_carbon acidify Acidify with 10% HCl activated_carbon->acidify filter_dry Filter and dry the precipitate acidify->filter_dry recrystallize Recrystallize from Ethanol filter_dry->recrystallize product Pure 4-hydroxy-3-phenylquinolin-2(1H)-one recrystallize->product

Caption: Workflow for the thermal condensation synthesis of 4-hydroxy-3-phenylquinolin-2(1H)-one.

Conclusion

The protocols detailed in this document provide two robust and versatile methods for the synthesis of 2-hydroxy-3-phenylquinoline derivatives. The one-pot reductive cyclization offers a milder and more direct route, while the thermal condensation provides a classical alternative. The choice of method will depend on the available starting materials, desired substitution patterns, and laboratory capabilities. These application notes serve as a comprehensive guide for researchers engaged in the synthesis and development of novel quinoline-based therapeutic agents.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Synthesized 2-Phenylquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylquinoline and its derivatives represent a significant class of heterocyclic compounds with a wide range of pharmacological activities, including potential as anticancer agents.[1][2] The precise and accurate analysis of these synthesized compounds is crucial for their characterization, purity assessment, and subsequent use in drug discovery and development pipelines. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful analytical tool for the qualitative and quantitative analysis of these molecules.

This document provides detailed application notes and protocols for the mass spectrometry analysis of synthesized this compound compounds. It covers sample preparation, LC-MS/MS methodology, and data interpretation, tailored for researchers and scientists in the field of medicinal chemistry and drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the parent compound, this compound, is provided in the table below. This information is essential for the development of analytical methods.

PropertyValueReference
Molecular FormulaC₁₅H₁₁N[3][4]
Molecular Weight205.25 g/mol [3][4]
IUPAC NameThis compound[4]
CAS Number612-96-4[3]

Quantitative Data Summary

The following tables summarize the typical quantitative performance parameters for the analysis of this compound using a validated LC-MS/MS method. These values are representative and may vary depending on the specific instrumentation and experimental conditions. The data is adapted from validated methods for similar quinoline-based small molecules.[5][6]

Table 1: LC-MS/MS Method Validation - Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound0.5 - 500≥ 0.995

Table 2: LC-MS/MS Method Validation - Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.595.0 - 105.0< 15.094.0 - 106.0< 16.0
Low1.597.0 - 103.0< 10.096.5 - 103.5< 11.0
Mid7598.0 - 102.0< 8.097.5 - 102.5< 9.0
High40099.0 - 101.0< 7.098.5 - 101.5< 8.0

Experimental Protocols

Synthesis of this compound (Doebner Reaction)

This protocol describes a general method for the synthesis of this compound, which can then be purified and analyzed.[7][8]

Materials:

  • Aniline

  • Benzaldehyde

  • Pyruvic acid

  • Ethanol

  • Thionyl chloride

  • Substituted amines (for derivatization if desired)

  • Triethylamine

  • Dichloromethane

Procedure:

  • In a round-bottom flask, combine aniline (1 equivalent), benzaldehyde (1 equivalent), and pyruvic acid (1 equivalent) in ethanol.

  • Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter the solid product. Recrystallize from ethanol to yield this compound-4-carboxylic acid.

  • To a solution of the carboxylic acid in dichloromethane, add thionyl chloride and a catalytic amount of DMF. Reflux for 2 hours to form the acid chloride.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Dissolve the resulting acid chloride in dichloromethane and add a substituted amine and triethylamine. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sample Preparation for Mass Spectrometry Analysis

Proper sample preparation is critical for obtaining high-quality mass spectrometry data. This protocol is a general guideline for preparing synthesized this compound for LC-MS analysis.

Materials:

  • Synthesized this compound

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

  • Autosampler vials

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the purified this compound and dissolve it in 1 mL of methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to achieve the desired concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL).

  • Sample Solution: For qualitative analysis of a synthesized batch, dissolve a small amount of the purified product in the initial mobile phase to a final concentration of approximately 1 µg/mL.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter into autosampler vials before placing them in the LC-MS system.

LC-MS/MS Analysis Protocol

This protocol provides a starting point for the quantitative analysis of this compound. Optimization may be required based on the specific instrument used.

Instrumentation:

  • HPLC or UHPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6.1-7 min: Return to 5% B and equilibrate

MS/MS Parameters (Positive ESI Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions (Hypothetical):

    • Precursor Ion (m/z): 206.1 (M+H)⁺

    • Product Ions (m/z): To be determined by infusion and fragmentation experiments. Likely fragments would involve the loss of small neutral molecules or cleavage of the phenyl ring.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from the synthesis of this compound to its analysis by LC-MS/MS.

G Synthesis and Analysis Workflow of this compound cluster_synthesis Synthesis and Purification cluster_analysis LC-MS/MS Analysis start Starting Materials (Aniline, Benzaldehyde, Pyruvic Acid) reaction Doebner Reaction start->reaction workup Workup and Crude Product Isolation reaction->workup purification Column Chromatography workup->purification pure_product Purified this compound purification->pure_product sample_prep Sample Preparation (Dissolution and Filtration) pure_product->sample_prep lc_separation LC Separation (Reversed-Phase) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification and Characterization) ms_detection->data_analysis

Caption: Workflow from synthesis to LC-MS/MS analysis.

Proposed Fragmentation Pathway

The fragmentation of this compound in positive ion ESI-MS/MS is initiated by protonation, likely at the nitrogen atom. Collision-induced dissociation (CID) would then lead to characteristic fragment ions.

G Proposed ESI-MS/MS Fragmentation of this compound parent [M+H]⁺ m/z 206.1 frag1 Loss of H₂ m/z 204.1 parent->frag1 - H₂ frag2 Loss of HCN m/z 179.1 parent->frag2 - HCN frag3 Phenyl Cation m/z 77.1 parent->frag3 Cleavage

Caption: Putative fragmentation of protonated this compound.

Signaling Pathway Inhibition

Quinoline derivatives have been shown to exhibit anticancer activity by inhibiting key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.

G Inhibition of PI3K/Akt/mTOR Pathway by this compound GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling cascade.

References

X-ray crystallography for determining the structure of 2-phenylquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Use of X-ray Crystallography for Determining the Structure of 2-Phenylquinoline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The this compound scaffold is a privileged heterocyclic structure found in numerous compounds with a wide range of pharmacological properties, including antiviral, anticancer, antibacterial, and anti-inflammatory activities.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules dictates their interaction with biological targets, such as enzymes and receptors, and is therefore critical for their efficacy and selectivity.[4][5]

X-ray crystallography is the most powerful and definitive method for determining the atomic and molecular structure of a crystalline compound.[5][6] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed three-dimensional electron density map of the molecule.[6][7] This information provides unambiguous insights into bond lengths, bond angles, and stereochemistry, which are indispensable for structure-based drug design, understanding structure-activity relationships (SAR), and optimizing lead compounds.[4][5][7]

This application note provides detailed protocols for the crystallization and structural determination of this compound derivatives using single-crystal X-ray crystallography.

Experimental Workflow Overview

The overall process of determining the crystal structure of a this compound derivative involves several sequential stages, from the purified compound to the final, refined molecular structure. Each step is critical for a successful outcome.

G Overall Workflow for X-ray Crystallography cluster_synthesis Chemical Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction & Data Processing cluster_structure Structure Determination & Refinement Compound Synthesized this compound Derivative Purified Purified Compound (>95% Purity) Compound->Purified Chromatography/ Recrystallization Crystallization Crystallization Screening (Slow Evaporation, Vapor Diffusion, etc.) Purified->Crystallization Crystal High-Quality Single Crystal (0.1-0.3 mm) Crystallization->Crystal Optimization Mount Crystal Mounting & Cryo-cooling Crystal->Mount DataCollection X-ray Data Collection (Diffractometer) Mount->DataCollection DataProcessing Data Processing (Integration, Scaling, Merging) DataCollection->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution Refinement Model Building & Refinement StructureSolution->Refinement Validation Structure Validation & Deposition Refinement->Validation

Caption: Workflow from synthesis to final structure.

Experimental Protocols

I. Synthesis and Purification of this compound Derivatives

The successful growth of high-quality single crystals is critically dependent on the purity of the compound. A purity of at least 95-99% is recommended before attempting crystallization.[8]

  • Synthesis : this compound derivatives can be synthesized via several established methods. A common and effective approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a carbonyl compound containing a reactive methylene group.[2][9] Other methods include the Suzuki coupling and Doebner-von Miller reactions.[2][10]

  • Purification : Following synthesis, the crude product must be purified. Standard techniques include:

    • Recrystallization : Dissolving the compound in a minimum amount of a hot solvent and allowing it to cool slowly to form pure crystals.

    • Column Chromatography : Separating the target compound from impurities using a silica gel or alumina stationary phase.

  • Purity Confirmation : The purity of the final compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

II. Crystallization of this compound Derivatives

Obtaining diffraction-quality single crystals is often the most challenging step.[6][11] It typically requires screening a wide range of solvents and conditions. The planar nature of the quinoline ring can sometimes lead to challenging crystal packing.[11]

Common Crystallization Techniques [11][12][13]

  • Slow Evaporation : This is the simplest method.

    • Dissolve the purified compound in a suitable solvent or solvent mixture to create a nearly saturated solution.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.[8][11]

    • Cover the vial with a cap or parafilm, piercing a few small holes to allow for the slow evaporation of the solvent.

    • Place the vial in a vibration-free location at a constant temperature.

    • Monitor for crystal growth over several days to weeks.[11]

  • Vapor Diffusion (Hanging Drop & Sitting Drop) : This method involves the slow diffusion of a "poor" solvent (precipitant) vapor into a drop containing the compound dissolved in a "good" solvent.[11]

    • Hanging Drop :

      • Pipette a reservoir solution (the "poor" solvent) into the well of a vapor diffusion plate.

      • On a siliconized glass coverslip, mix 1-2 µL of the concentrated compound solution (in a "good" solvent) with 1-2 µL of the reservoir solution.[12]

      • Invert the coverslip and place it over the well, sealing it with vacuum grease.[12]

    • Sitting Drop :

      • This method is similar, but the drop of the compound solution is placed on a pedestal inside a sealed well containing the precipitant.[11]

    • The vapor from the precipitant slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.[11]

  • Solvent Layering (Liquid-Liquid Diffusion) : This technique is useful when the compound is highly soluble in one solvent and insoluble in another, and the two solvents are miscible.

    • Dissolve the compound in a small amount of a dense "good" solvent.

    • Carefully layer a less dense "poor" solvent on top of this solution, creating a sharp interface.[11]

    • Over time, the solvents slowly mix at the interface, causing the compound to precipitate and form crystals.

Solvent Selection for Crystallization [11]

The choice of solvent is crucial. A systematic screening of different solvents and solvent mixtures is recommended.

Solvent TypeExamplesPurpose
Good Solvents Dichloromethane (DCM), Chloroform, THFTo fully dissolve the compound.
Poor Solvents (Precipitants) Hexanes, Heptane, Diethyl EtherTo reduce solubility and induce crystallization.
Solvent Mixtures DCM/Hexane, Ethanol/WaterTo fine-tune solubility and control the rate of crystallization.[11]
III. X-ray Data Collection

Once suitable single crystals (typically 0.1-0.3 mm in size) are obtained, they are subjected to X-ray diffraction analysis.[13]

General Protocol [2][13][14]

  • Crystal Mounting : Under a microscope, select a single, well-formed crystal with sharp edges. Mount the crystal on a suitable holder, such as a nylon loop or a glass fiber, often using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation if data is to be collected at low temperatures (typically 100 K).

  • Diffractometer Setup : Place the mounted crystal on the goniometer head of an X-ray diffractometer (e.g., a Bruker D8 Venture).[2] The diffractometer is equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[2]

  • Data Collection Strategy : A strategy is calculated to collect a complete dataset with sufficient redundancy. This involves rotating the crystal in the X-ray beam and collecting a series of diffraction images (frames) over a range of angles (e.g., ω-scans with a step of 1°).[15]

  • Data Acquisition : The diffractometer executes the collection strategy, recording the positions and intensities of the diffracted X-ray spots on the detector. The quality of the data is monitored throughout the collection process.

IV. Structure Solution and Refinement

The collected diffraction data is processed to determine the final three-dimensional structure.[6]

G Structure Solution & Refinement Pathway DiffractionData Raw Diffraction Images ProcessedData Integrated Intensities (h, k, l, I, σ(I)) DiffractionData->ProcessedData Integration & Scaling (e.g., APEX3, SADABS) StructureFactors Structure Factor Amplitudes (|F|) ProcessedData->StructureFactors Conversion InitialPhases Initial Phase Calculation (Direct Methods) StructureFactors->InitialPhases ElecDensityMap Initial Electron Density Map InitialPhases->ElecDensityMap Fourier Transform InitialModel Initial Atomic Model ElecDensityMap->InitialModel Model Building RefinedModel Refined Atomic Model InitialModel->RefinedModel Iterative Refinement (e.g., SHELXL, phenix.refine) RefinedModel->ElecDensityMap Calculate Phases FinalStructure Validated Crystal Structure RefinedModel->FinalStructure Validation (CheckCIF)

Caption: From diffraction data to a validated structure.

Protocol Steps

  • Data Processing : The raw diffraction images are processed using software packages (e.g., APEX3, SAINT).[2] This involves indexing the diffraction spots, integrating their intensities, and applying corrections for absorption (e.g., using SADABS).[2] The output is a file containing the Miller indices (h,k,l) and the intensity for each reflection.

  • Structure Solution : The "phase problem" is solved to obtain initial phase estimates. For small molecules like this compound derivatives, this is typically achieved using direct methods.[14] This step is performed with programs like SHELXT or Superflip.[15]

  • Model Building and Refinement : The initial phases are combined with the measured structure factor amplitudes to calculate an initial electron density map.[6] An atomic model is built into this map. This model is then refined using full-matrix least-squares on F² with software such as SHELXL or OLEX2.[2][15][16] Refinement is an iterative process where atomic coordinates, and displacement parameters are adjusted to improve the agreement between the observed diffraction data and the data calculated from the model, typically expressed as an R-factor.[6][16]

  • Structure Validation : The final refined structure is validated for geometric correctness and overall quality using tools like PLATON and CheckCIF. The final data is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).

Data Presentation: Crystallographic Parameters

The results of a single-crystal X-ray diffraction study are summarized in a standardized table. Below are examples of crystallographic data for this compound derivatives.

Table 1: Crystallographic Data for 1-(4-phenylquinolin-2-yl)propan-1-one (3) [2]

ParameterValue
Empirical formulaC₁₈H₁₅NO
Formula weight261.31
Temperature296 K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.034(3) Å, α = 90°b = 10.957(3) Å, β = 107.830(10)°c = 13.018(4) Å, γ = 90°
Volume1362.8(7) ų
Z (molecules/unit cell)4
Density (calculated)1.274 Mg/m³
Reflections collected9583
Independent reflections2397 [R(int) = 0.0461]
Final R indices [I>2σ(I)]R₁ = 0.0519, wR₂ = 0.1332
R indices (all data)R₁ = 0.0792, wR₂ = 0.1477
Data collection softwareAPEX3
Structure solutionIntrinsic Phasing (OLEX2)
Structure refinementFull-matrix least-squares on F²

Table 2: Crystallographic Data for a Fluorinated 2-(2-Pyridyl)quinoline Derivative [15]

ParameterValue
Empirical formulaC₁₈H₁₀F₂N₂
Formula weight292.28
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensionsa = 10.298(2) Å, α = 90°b = 9.873(2) Å, β = 107.13(3)°c = 13.565(3) Å, γ = 90°
Volume1317.3(5) ų
Z (molecules/unit cell)4
Density (calculated)1.473 Mg/m³
Reflections collected11579
Independent reflections2322 [R(int) = 0.0341]
Final R indices [I>2σ(I)]R₁ = 0.0415, wR₂ = 0.1017
R indices (all data)R₁ = 0.0528, wR₂ = 0.1084
Data collection softwareXcalibur 3
Structure solutionSuperflip (Olex2)
Structure refinementSHELXL

Conclusion

X-ray crystallography provides unparalleled, high-resolution structural information that is essential for the rational design and development of this compound derivatives as therapeutic agents.[4] The detailed protocols outlined in this note offer a comprehensive guide for researchers to successfully crystallize these compounds and determine their three-dimensional structures. The resulting atomic models are invaluable for understanding molecular interactions, guiding synthetic efforts to improve potency and selectivity, and ultimately accelerating the drug discovery process.

References

Troubleshooting & Optimization

Troubleshooting low yield in Friedländer synthesis of 2-phenylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the Friedländer synthesis of 2-phenylquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the Friedländer synthesis?

The Friedländer synthesis is a chemical reaction that produces substituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[1][2][3] The reaction can be catalyzed by acids or bases, or it can proceed under neutral conditions at high temperatures.[1][2]

Q2: What are the essential starting materials for the synthesis of this compound?

To synthesize this compound, the required starting materials are a 2-amino-substituted aromatic aldehyde or ketone (like 2-aminobenzophenone) and a carbonyl compound with a reactive α-methylene group (like acetophenone).[1]

Q3: What are common catalysts used in the Friedländer synthesis?

A wide array of catalysts can be used, including:

  • Acids: Brønsted acids such as p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), and Lewis acids like zinc chloride (ZnCl₂) and iron(III) chloride (FeCl₃).[1]

  • Bases: Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and piperidine.[1]

  • Modern Catalysts: Recent advancements have utilized ionic liquids, solid acid catalysts (like Montmorillonite K-10 and zeolites), and various nanocatalysts to enhance reaction efficiency.[1][4]

Q4: What are the primary advantages of this synthesis method?

The main benefits of the Friedländer synthesis include its operational simplicity, the versatility to create a wide range of substituted quinolines, and the use of readily available starting materials.[1]

Q5: What are the most common side reactions that can lower the yield?

Common side reactions include:

  • Self-aldol condensation: The ketone or aldehyde with the α-methylene group can react with itself, especially under basic conditions.[1]

  • Self-condensation of the 2-aminoaryl ketone: This can lead to the formation of undesired diazocines, particularly at high temperatures.[1]

  • Formation of regioisomers: Using an unsymmetrical ketone can lead to the formation of different product isomers, which complicates purification and reduces the yield of the desired product.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, leading to low yields.

Problem 1: Low or No Product Yield

Possible Cause 1: Suboptimal Reaction Conditions

  • Solution: Systematically optimize the reaction temperature and time. While higher temperatures can increase the reaction rate, they may also lead to decomposition or side product formation.[4] Microwave irradiation can significantly shorten reaction times and often improves yields.[4] Consider experimenting with solvent-free conditions, as many modern protocols report high yields and simplified purification with this approach.[4]

Possible Cause 2: Inappropriate or Inefficient Catalyst

  • Solution: The choice of catalyst is critical and often depends on the specific substrates.[1] If a standard acid or base catalyst is not effective, screen a variety of alternatives. For acid-sensitive substrates, a base-catalyzed method may be more suitable, and vice versa.[1] Modern catalysts like ionic liquids or solid acid catalysts can offer milder conditions and improved yields.[4] Also, optimize the catalyst loading, as too much or too little can negatively impact the reaction.[4]

Possible Cause 3: Purity of Starting Materials

  • Solution: Ensure that the 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound are pure, as impurities can inhibit the reaction.[1][6] The presence of water can be harmful in some acid-catalyzed reactions, so using anhydrous solvents and reagents is recommended.[1] Phenylacetaldehyde, if used, is prone to oxidation and polymerization and should be freshly distilled.[6]

Problem 2: Presence of Significant Impurities in Crude Product

Possible Cause 1: Side Reactions

  • Solution: To prevent the self-condensation of the α-methylene carbonyl compound (e.g., acetophenone) under basic conditions, add it slowly or dropwise to the reaction mixture.[1][6] This keeps its instantaneous concentration low. Alternatively, using a milder base or switching to an acid catalyst can prevent this side reaction.[1] To minimize self-condensation of the 2-aminobenzophenone, optimize the reaction temperature.[1]

Possible Cause 2: Incomplete Reaction

  • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the duration or moderately increasing the temperature.[6] Ensure the stoichiometry of the reactants and catalyst is accurate.[6]

Problem 3: Product is an Oil or Fails to Crystallize

Possible Cause 1: Residual Solvent or Impurities

  • Solution: Ensure all solvent has been removed from the crude product under reduced pressure. Try triturating the oily residue with a non-polar solvent, such as hexane, to induce precipitation or crystallization.[6]

Possible Cause 2: Ineffective Purification Method

  • Solution: Column chromatography is a highly effective method for purifying quinoline derivatives.[4] Experiment with different solvent systems (e.g., hexane/ethyl acetate gradients) to achieve good separation.[6][7] For recrystallization, screen various solvents or solvent mixtures to find one that effectively dissolves the product when hot but poorly when cold.[6][8]

Data Presentation

Table 1: Comparison of Catalytic Systems for Friedländer Quinoline Synthesis

Catalyst SystemSubstratesSolventTemperature (°C)TimeYield (%)Reference
p-TsOH (10 mol%)2-Aminoaryl ketone, α-Methylene carbonylSolvent-free (Microwave)1205-15 minHigh[1]
KOH (20 mol%)2-Aminobenzaldehyde, KetoneEthanolReflux (78°C)Several hoursVaries[1]
[Hbim]BF₄ (Ionic Liquid)2-Aminobenzophenone, KetoneSolvent-free100Not specified93[4]
Zirconium Triflate2-Aminobenzophenone, KetoneEthanol-water60Not specified>88[4]
Brønsted Acidic Ionic Liquid2-Aminobenzophenone, KetoneSolvent-free5015 min90[4]
Acetic Acid2-Aminoacetophenone, KetoneAcetic Acid (Microwave)1605 minExcellent[4][5]
Piperidine (0.1-0.2 eq)2-Amino-5-nitrobenzophenone, PhenylacetaldehydeAnhydrous EthanolReflux (78°C)4-8 hoursVaries[6]
None2-Aminobenzaldehyde, KetoneWater703 hoursGood[4]

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis using p-TsOH with Microwave Irradiation

This protocol is adapted from a procedure using p-toluenesulfonic acid (p-TsOH) as an efficient catalyst under solvent-free conditions, accelerated by microwave irradiation.[1]

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (e.g., 2-aminobenzophenone, 1.0 mmol), the α-methylene carbonyl compound (e.g., acetophenone, 1.2 mmol), and p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%).[1]

  • Reaction: Place the vessel in a microwave reactor and irradiate at a controlled temperature (e.g., 120 °C) for 5-15 minutes. Monitor the reaction's progress by TLC.[1]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).[1]

Protocol 2: Base-Catalyzed Synthesis using Potassium Hydroxide (KOH)

This is a general procedure for a base-catalyzed Friedländer synthesis.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminobenzaldehyde or 2-aminobenzophenone (1.0 mmol) in ethanol (10 mL).

  • Addition of Reagents: Add the ketone (1.1 mmol) and a catalytic amount of a base such as potassium hydroxide (0.2 mmol, 20 mol%).[1]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4][7]

Visualizations

Troubleshooting_Workflow start Start: Low Yield in Friedländer Synthesis check_purity 1. Check Purity of Starting Materials start->check_purity purify_reagents Purify/Distill Reagents Use Anhydrous Solvents check_purity->purify_reagents Impure? optimize_conditions 2. Optimize Reaction Conditions check_purity->optimize_conditions Pure purify_reagents->optimize_conditions vary_temp_time Vary Temperature & Time Try Microwave/Solvent-Free optimize_conditions->vary_temp_time screen_catalyst 3. Screen Catalysts & Optimize Loading vary_temp_time->screen_catalyst try_catalysts Try Alternative Catalysts (e.g., Ionic Liquids, Solid Acids) Vary Catalyst Loading screen_catalyst->try_catalysts analyze_impurities 4. Analyze Side Products (TLC, NMR) try_catalysts->analyze_impurities adjust_stoichiometry Adjust Stoichiometry Slowly Add Carbonyl Component Change Catalyst Type (Acid/Base) analyze_impurities->adjust_stoichiometry Side Reactions Prevalent? end Improved Yield analyze_impurities->end No Major Side Reactions adjust_stoichiometry->end Friedlander_Mechanism start_materials 2-Aminoaryl Ketone + α-Methylene Ketone aldol_condensation Step 1: Aldol Condensation start_materials->aldol_condensation catalyst Acid or Base Catalyst catalyst->aldol_condensation aldol_adduct Aldol Adduct (Intermediate) aldol_condensation->aldol_adduct dehydration1 Step 2: Dehydration (-H₂O) aldol_adduct->dehydration1 enone α,β-Unsaturated Carbonyl (Intermediate) dehydration1->enone cyclization Step 3: Intramolecular Cyclization (Imine Formation) enone->cyclization dihydroquinoline Dihydroquinoline (Intermediate) cyclization->dihydroquinoline dehydration2 Step 4: Dehydration (-H₂O) dihydroquinoline->dehydration2 product Substituted Quinoline dehydration2->product

References

Navigating the Doebner-von Miller Quinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Doebner-von Miller reaction is a cornerstone in the synthesis of quinolines, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. While powerful, this acid-catalyzed reaction of anilines with α,β-unsaturated carbonyl compounds can present challenges, particularly concerning the formation of byproducts. This technical support center provides a comprehensive guide to identifying and removing common impurities, ensuring the successful isolation of your target quinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Doebner-von Miller synthesis?

A1: The most frequently encountered byproducts are:

  • Tarry and Polymeric Materials: These are typically formed from the acid-catalyzed self-condensation or polymerization of the α,β-unsaturated carbonyl starting material, especially with substrates like acrolein and crotonaldehyde.[1][2] Harsh reaction conditions, such as high temperatures and strong acidity, can exacerbate their formation.

  • Unreacted Starting Materials: Residual aniline and α,β-unsaturated carbonyl compounds are common impurities in the crude product.

  • Reduced Intermediates: In some cases, intermediates in the reaction pathway may be reduced, leading to hydrogenated quinoline derivatives or other reduced species as side products.[3]

  • Isomeric Quinoline Derivatives: Depending on the substitution pattern of the aniline and the α,β-unsaturated carbonyl compound, the formation of regioisomers is possible.

Q2: My reaction mixture has turned into a thick, dark tar. Is it possible to salvage my product?

A2: Yes, in many cases, the desired quinoline product can be recovered from a tarry mixture. The key is to separate the volatile and basic quinoline from the non-volatile, polymeric tars. Steam distillation is a highly effective method for this purpose. The quinoline, being steam-volatile, will co-distill with the water, leaving the non-volatile tars behind in the distillation flask.[4]

Q3: How can I remove unreacted aniline from my purified quinoline?

A3: Unreacted aniline can often be carried over during workup and initial purification steps. A specific and effective method for its removal is diazotization. The crude quinoline mixture is dissolved in an acidic solution (e.g., dilute sulfuric acid) and treated with sodium nitrite at low temperatures (0-5 °C). The aniline is converted to a diazonium salt, which upon gentle warming, decomposes to phenol. The phenol can then be easily separated from the quinoline by extraction or further distillation.

Q4: What is the purpose of adding an oxidizing agent to the reaction?

A4: The final step in the Doebner-von Miller synthesis is the aromatization of a dihydroquinoline intermediate to the stable quinoline ring. While in some instances the α,β-unsaturated carbonyl compound or an intermediate can act as the oxidizing agent, the reaction often benefits from the addition of a dedicated oxidizing agent to ensure complete conversion and improve yields.[5] Common oxidizing agents include nitrobenzene or arsenic acid.[6]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Excessive Tar Formation Reaction temperature is too high.Maintain careful temperature control, especially during the initial exothermic phase of the reaction. Use a milder acid catalyst if possible.
High concentration of strong acid.Use a more dilute acid solution or a less aggressive catalyst.
Instability of the α,β-unsaturated carbonyl.Consider generating the α,β-unsaturated carbonyl in situ from an aldol condensation if it is particularly prone to polymerization.
Low Yield of Quinoline Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, a moderate increase in temperature or extended reaction time may be necessary.
Incomplete oxidation.Ensure a sufficient amount of oxidizing agent is present.
Product loss during workup.Optimize extraction and purification procedures. Ensure the aqueous layer is sufficiently basified to deprotonate the quinoline hydrochloride salt before extraction.
Presence of Unreacted Aniline in Final Product Inefficient initial purification.Perform a diazotization procedure on the crude product to convert the residual aniline to phenol, which can then be easily removed.
Incomplete reaction of aniline.Ensure the stoichiometry of the reactants is correct.
Product is an intractable oil that won't crystallize Presence of impurities.Purify the oil using column chromatography on silica gel or alumina.
The product is inherently an oil at room temperature.Attempt to form a solid derivative, such as a picrate or hydrochloride salt, for easier handling and purification. The pure quinoline can be regenerated from the salt.

Quantitative Data on Byproduct Formation and Removal

While precise quantitative data on byproduct formation is highly dependent on specific substrates and reaction conditions, the following table provides a general overview of the impact of purification methods on product purity.

Purification Method Target Impurity Typical Efficiency Notes
Steam Distillation Tarry/Polymeric ByproductsHighExcellent for separating volatile quinolines from non-volatile tars.[4]
Acid-Base Extraction Neutral & Acidic ImpuritiesHighSeparates the basic quinoline product from non-basic byproducts and unreacted starting materials.
Diazotization Unreacted AnilineVery HighA specific chemical method to remove aniline by converting it to phenol.
Column Chromatography Minor Byproducts, IsomersHighEffective for separating compounds with different polarities. A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.
Recrystallization Various ImpuritiesVariablePurity is significantly increased if a suitable solvent is found. Can be used to purify the final product or a solid derivative.

Experimental Protocols

General Experimental Protocol for Doebner-von Miller Synthesis of 2-Methylquinoline

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Zinc Chloride

  • Sodium Hydroxide

  • Chloroform (or other suitable organic solvent for extraction)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of aniline and concentrated hydrochloric acid is prepared and cooled in an ice bath.

  • Crotonaldehyde is added dropwise to the stirred solution while maintaining the low temperature.

  • After the addition is complete, zinc chloride is added, and the mixture is gently heated. The reaction is often exothermic and may become vigorous.[4]

  • Once the initial vigorous reaction subsides, the mixture is heated under reflux for several hours to ensure the completion of the reaction.

  • The reaction mixture is then cooled and made strongly alkaline by the addition of a concentrated sodium hydroxide solution.

  • The crude 2-methylquinoline is isolated by steam distillation. The distillate, containing the quinoline and water, is collected.

  • The organic layer is separated, and the aqueous layer is extracted with chloroform to recover any dissolved product.

  • The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-methylquinoline.

  • Further purification can be achieved by vacuum distillation or column chromatography.

Protocol for Removal of Tarry Byproducts by Steam Distillation
  • The crude, tarry reaction mixture is transferred to a large round-bottom flask suitable for steam distillation.

  • The flask is connected to a steam generator and a condenser.

  • Steam is passed through the mixture, and the co-distillate of water and the volatile quinoline is collected in a receiving flask.[7]

  • The distillation is continued until the distillate runs clear and no more oily product is observed.

  • The quinoline is then separated from the aqueous distillate by extraction with an organic solvent.

Visualizing the Troubleshooting Workflow

The following flowchart illustrates a logical approach to troubleshooting common issues encountered during the Doebner-von Miller synthesis and purification.

DoebnerVonMiller_Troubleshooting start Start: Doebner-von Miller Reaction reaction_complete Reaction Complete? start->reaction_complete crude_product Crude Product Workup (Alkalinization, Extraction) reaction_complete->crude_product Yes troubleshoot_reaction Troubleshoot Reaction: - Check Temperature - Catalyst Concentration - Reaction Time reaction_complete->troubleshoot_reaction No tar_check Excessive Tar Formation? crude_product->tar_check steam_distillation Perform Steam Distillation tar_check->steam_distillation Yes purified_product_check Product Pure by TLC/NMR? tar_check->purified_product_check No troubleshoot_tar Troubleshoot Tarring: - Lower Temperature - Milder Acid - In situ generation of enone tar_check->troubleshoot_tar steam_distillation->purified_product_check aniline_check Residual Aniline Present? purified_product_check->aniline_check No final_product Pure Quinoline Product purified_product_check->final_product Yes diazotization Diazotization of Aniline aniline_check->diazotization Yes column_chromatography Column Chromatography aniline_check->column_chromatography No (Other Impurities) diazotization->column_chromatography column_chromatography->final_product

Caption: Troubleshooting workflow for the Doebner-von Miller quinoline synthesis.

References

Technical Support Center: Optimizing Catalyst Loading for Efficient 2-Phenylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-phenylquinoline, a crucial scaffold in medicinal chemistry. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and reproducibility of your synthetic routes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on catalyst-related problems.

Problem IDProblem DescriptionPotential CausesRecommended Solutions
LY-01 Low to No Product Yield 1. Ineffective Catalyst: The chosen catalyst may not be optimal for the specific substrates or reaction conditions.[1][2]2. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction.[1]3. Catalyst Deactivation: The catalyst may have lost its activity due to impurities in the starting materials or solvent, or exposure to air/moisture.[1][3]4. Suboptimal Reaction Conditions: Temperature, reaction time, or solvent may not be ideal for the chosen catalytic system.[1]1. Catalyst Screening: Test a variety of catalysts, including both Lewis and Brønsted acids.[1] For the Friedländer synthesis, common catalysts include p-TsOH, iodine, ZnCl₂, and Sc(OTf)₃.[4]2. Optimize Catalyst Loading: Systematically increase the catalyst loading in small increments (e.g., 2-5 mol%) to find the optimal concentration.[1]3. Ensure Reagent and Solvent Purity: Use freshly purified starting materials and anhydrous solvents, especially when using moisture-sensitive catalysts like metal triflates.[1]4. Systematic Optimization: Vary the reaction temperature and time to find the optimal balance between reaction rate and side product formation.[1]
SP-01 Significant Byproduct Formation 1. Self-Condensation of Carbonyl Reactant: Under basic conditions, the ketone or aldehyde can undergo self-aldol condensation.[4]2. Self-Condensation of 2-Aminobenzophenone: At high temperatures, this starting material can form dibenzo[b,f][5][6]diazocines.[4]3. Formation of Regioisomers: With unsymmetrical ketones, different regioisomers of the quinoline product can be formed.1. Controlled Addition: Slowly add the carbonyl component to the reaction mixture to minimize its concentration at any given time.[4]2. Optimize Temperature: Lowering the reaction temperature can often minimize the formation of high-temperature byproducts.[4]3. Catalyst Selection: The choice of catalyst can influence regioselectivity. Screening different catalysts may favor the desired isomer.
CD-01 Catalyst Deactivation 1. Poisoning: Impurities in the starting materials or solvent (e.g., sulfur or nitrogen compounds) can poison the catalyst.[3][7]2. Fouling: Formation of polymeric materials on the catalyst surface can block active sites.[3]3. Thermal Degradation: High reaction temperatures can lead to the decomposition of the catalyst.[7]1. Purify Starting Materials: Ensure the purity of all reagents and solvents before use.[8]2. Optimize Reaction Conditions: Lowering the reaction temperature may prevent the formation of fouling agents.[7]3. Choose a More Robust Catalyst: Some catalysts are inherently more stable under certain reaction conditions.
PR-01 Poor Reproducibility 1. Variability in Starting Material Quality: Different batches of reagents may have varying levels of purity.[8]2. Atmospheric Moisture: Reactions with moisture-sensitive catalysts can be affected by ambient humidity.[8]3. Inconsistent Heating or Stirring: Uneven heating or inefficient stirring can lead to variable reaction rates and product distributions.[8]1. Standardize Reagents: Use reagents from the same batch or qualify new batches before use.[8]2. Use Anhydrous Conditions: When necessary, use oven-dried glassware and anhydrous solvents under an inert atmosphere.[1]3. Ensure Consistent Reaction Setup: Use a reliable heating source and ensure efficient stirring for all experiments.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The Friedländer annulation is one of the most widely used and versatile methods for synthesizing this compound. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone (like 2-aminobenzophenone) with a carbonyl compound containing an α-methylene group (like acetophenone), typically in the presence of an acid or base catalyst.[4][9]

Q2: How does catalyst loading affect the yield of this compound?

A2: Catalyst loading is a critical parameter. Insufficient loading can lead to low or no product formation, while excessive loading can sometimes promote side reactions and complicate purification. The optimal loading depends on the specific catalyst, substrates, and reaction conditions. It is crucial to experimentally determine the optimal catalyst loading for your system.[1]

Q3: What are the key differences between Lewis acid and Brønsted acid catalysts in this synthesis?

A3: Both Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) and Brønsted acids (e.g., p-TsOH, H₂SO₄) can effectively catalyze the Friedländer synthesis. Lewis acids typically activate the carbonyl group of the 2-aminoaryl ketone, making it more susceptible to nucleophilic attack. Brønsted acids can protonate the carbonyl group and also facilitate the dehydration step. The choice between them often depends on the specific substrates and desired reaction conditions (e.g., temperature, solvent).[4]

Q4: Can this reaction be performed under solvent-free conditions?

A4: Yes, several studies have shown that the Friedländer synthesis of quinolines can be efficiently carried out under solvent-free conditions, often with microwave irradiation. This approach offers advantages such as shorter reaction times, simpler work-up, and reduced environmental impact.[4][10]

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product over time.[8]

Data Presentation

The following table summarizes the performance of various catalysts in the Friedländer synthesis of this compound from 2-aminobenzophenone and acetophenone.

Table 1: Comparison of Catalysts for the Synthesis of this compound [4]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1p-TsOH (10)Solvent-free1000.592
2Iodine (10)Solvent-free100195
3ZnCl₂ (20)EthanolReflux685
4KOH (20)EthanolReflux878
5Sc(OTf)₃ (5)Acetonitrile80294

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound via Friedländer Annulation

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • Acetophenone (1.2 mmol)

  • Catalyst (e.g., p-TsOH, 10 mol%)

  • Solvent (if applicable, e.g., ethanol, 5 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add 2-aminobenzophenone, acetophenone, and the catalyst.

  • If using a solvent, add it to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) with stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, perform an appropriate work-up, which may include extraction with an organic solvent, washing, and drying.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Step-by-Step Guide to Optimizing Catalyst Loading

This protocol outlines a systematic approach to determine the optimal catalyst loading for the synthesis of this compound.

Objective: To find the minimum amount of catalyst required to achieve the maximum yield in a reasonable timeframe.

Procedure:

  • Set up a series of parallel reactions: Prepare a set of identical reaction vessels (e.g., small vials or a multi-well plate).

  • Constant Reactant Concentrations: In each vessel, add the same amount of 2-aminobenzophenone (e.g., 0.1 mmol) and acetophenone (e.g., 0.12 mmol).

  • Vary Catalyst Loading: To each vessel, add a different amount of the chosen catalyst. A good starting range is typically from 1 mol% to 20 mol% (e.g., 1, 2.5, 5, 7.5, 10, 15, 20 mol%).

  • Maintain Consistent Conditions: Ensure that all other reaction parameters (solvent volume, temperature, and stirring speed) are identical for all reactions.

  • Monitor Reactions: At regular time intervals (e.g., every 30 minutes), take a small aliquot from each reaction and analyze it by a suitable method (e.g., TLC, GC, or LC-MS) to determine the product yield.

  • Plot the Data: Plot the yield as a function of catalyst loading at a specific time point (e.g., when the reaction with the highest loading has reached completion).

  • Identify the Optimum: The optimal catalyst loading is the point at which a further increase in catalyst does not significantly increase the yield.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine Reactants: 2-Aminobenzophenone & Acetophenone catalyst Add Catalyst reactants->catalyst solvent Add Solvent (optional) catalyst->solvent heat_stir Heat and Stir solvent->heat_stir monitor Monitor by TLC heat_stir->monitor cool Cool to RT monitor->cool Reaction Complete isolate Isolate Crude Product cool->isolate purify Purify (Recrystallization/ Chromatography) isolate->purify product This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Side Products check_catalyst Evaluate Catalyst start->check_catalyst optimize_conditions Optimize Reaction Conditions start->optimize_conditions check_reagents Check Reagent Purity start->check_reagents screen_catalysts Screen Different Catalysts check_catalyst->screen_catalysts Ineffective? adjust_loading Adjust Catalyst Loading check_catalyst->adjust_loading Loading Issue? vary_temp_time Vary Temperature & Time optimize_conditions->vary_temp_time purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure? screen_catalysts->optimize_conditions success Improved Yield and Purity screen_catalysts->success Effective Catalyst Found adjust_loading->optimize_conditions adjust_loading->success Optimal Loading Found vary_temp_time->check_reagents vary_temp_time->success Optimized purify_reagents->success

Caption: Troubleshooting workflow for optimizing this compound synthesis.

References

How to improve the regioselectivity of the Combes quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Combes quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the regioselectivity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Combes quinoline synthesis and why is regioselectivity a common issue?

The Combes quinoline synthesis is a chemical reaction that produces a substituted quinoline by condensing an aniline (or a substituted aniline) with a β-diketone, followed by an acid-catalyzed ring closure of the intermediate Schiff base.[1][2][3] Regioselectivity becomes a challenge when using an unsymmetrical starting material, such as a meta-substituted aniline. In these cases, the acid-catalyzed cyclization can occur at either of the two available ortho-positions on the aniline ring, leading to a mixture of regioisomers (e.g., 5- and 7-substituted quinolines).[4][5]

Q2: What are the primary factors that control the regiochemical outcome of the reaction?

The formation of the quinoline product is governed by a combination of steric and electronic effects, which influence the rate-determining annulation (ring-closure) step.[1][6]

  • Electronic Effects: The electronic properties of substituents on the aniline ring affect the nucleophilicity of the carbon atoms. The cyclization, an electrophilic aromatic substitution, is directed by these properties.[1][4] Electron-donating groups can activate certain positions, while electron-withdrawing groups can deactivate them.[4]

  • Steric Effects: The size of substituents on both the aniline and the β-diketone play a critical role.[1][4] The reaction will preferentially follow the pathway that minimizes steric hindrance, often favoring cyclization at the less crowded ortho-position of the aniline.[4]

Q3: Can strong electron-withdrawing groups on the aniline prevent the reaction?

Yes, strong electron-withdrawing groups, such as a nitro group (-NO2), can deactivate the aromatic ring to such an extent that the final acid-catalyzed cyclization step does not occur.[2][7]

Troubleshooting Guide: Improving Regioselectivity

This guide provides solutions for common problems encountered during the Combes synthesis, focusing on directing the reaction to yield a single, desired regioisomer.

Problem: My synthesis using a meta-substituted aniline results in a difficult-to-separate mixture of 5- and 7-substituted quinoline isomers.

This is the most common regioselectivity challenge in the Combes synthesis. The following strategies can be employed to favor the formation of one isomer over the other.

Solution 1: Modify the Acid Catalyst

The choice of acid catalyst is critical and can significantly alter the ratio of products. While concentrated sulfuric acid (H₂SO₄) is traditionally used, other acids can offer superior performance and selectivity.[1][8]

  • Polyphosphoric Acid (PPA): PPA is an effective dehydrating agent and catalyst for the cyclization step.[7][8][9]

  • Polyphosphoric Ester (PPE): A mixture of PPA and an alcohol (like ethanol) creates a polyphosphoric ester (PPE) catalyst.[1] This modified catalyst has proven highly effective in controlling the reaction.[1]

// Nodes start [label="Start: Poor Regioselectivity\n(Mixture of Isomers)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder]; q1 [label="Is changing the catalyst an option?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; catalyst [label="Strategy 1: Modify Catalyst\n- Switch from H₂SO₄ to PPA\n- Use PPA/Alcohol (PPE) mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Can the aniline substrate be modified?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; aniline [label="Strategy 2: Modify Aniline\n- Add/change substituents to leverage\n electronic or steric effects", fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Can the β-diketone be modified?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; diketone [label="Strategy 3: Modify β-Diketone\n- Increase bulk of substituents\n to introduce steric hindrance", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End: Optimized Synthesis\n(Improved Regioisomer Ratio)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cylinder];

// Edges start -> q1; q1 -> catalyst [label="Yes"]; catalyst -> q2; q1 -> q2 [label="No"]; q2 -> aniline [label="Yes"]; aniline -> q3; q2 -> q3 [label="No"]; q3 -> diketone [label="Yes"]; diketone -> end; q3 -> end [label="No"]; }

Caption: A decision-making workflow for improving regioselectivity.

Solution 2: Leverage Substituent Effects

Systematically altering the substituents on your starting materials is a powerful method to direct the cyclization pathway.

// Nodes start [label="meta-Substituted Aniline\n+ β-Diketone", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Enamine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; path_a [label="Pathway A:\nCyclization at C-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; path_b [label="Pathway B:\nCyclization at C-6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product_a [label="7-Substituted Quinoline", fillcolor="#34A853", fontcolor="#FFFFFF"]; product_b [label="5-Substituted Quinoline", fillcolor="#34A853", fontcolor="#FFFFFF"]; factor_a [label="Favored by:\n- Less steric hindrance\n- Activating electronic effects at C-2", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; factor_b [label="Favored by:\n- Less steric hindrance\n- Activating electronic effects at C-6", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> intermediate [color="#5F6368"]; intermediate -> path_a [label="H+", color="#EA4335"]; intermediate -> path_b [label="H+", color="#EA4335"]; path_a -> product_a [color="#5F6368"]; path_b -> product_b [color="#5F6368"]; path_a -> factor_a [style=dashed, arrowhead=none, color="#5F6368"]; path_b -> factor_b [style=dashed, arrowhead=none, color="#5F6368"]; }

Caption: Steric and electronic factors determine the favored cyclization pathway.

Data on Substituent Effects

Studies have shown a predictable relationship between the electronic nature of aniline substituents and the resulting major regioisomer, particularly when using trifluoromethyl-β-diketones.[1]

Aniline SubstituentSubstituent Typeβ-Diketone UsedMajor Regioisomer ProductMinor Regioisomer ProductReference
Methoxy (e.g., m-anisidine)Electron-DonatingTrifluoromethyl-β-diketone2-CF₃-quinoline isomer4-CF₃-quinoline isomer[1]
Chloro or FluoroElectron-WithdrawingTrifluoromethyl-β-diketone4-CF₃-quinoline isomer2-CF₃-quinoline isomer[1]

This data suggests a clear strategy:

  • To favor the "2-substituted" type isomer, use an aniline with an electron-donating group.

  • To favor the "4-substituted" type isomer, use an aniline with an electron-withdrawing group.

Additionally, increasing the steric bulk of the R-group on the β-diketone can further enhance selectivity by making one cyclization pathway more sterically hindered than the other.[1]

Experimental Protocols

Key Experiment: Regioselective Synthesis of a Trifluoromethyl-Quinoline using a PPE Catalyst

This protocol is based on modified Combes synthesis methods that have demonstrated high regioselectivity.[1][5]

Objective: To selectively synthesize a single regioisomer of a substituted quinoline by using a polyphosphoric ester (PPE) catalyst and a strategically chosen substituted aniline.

Materials:

  • Substituted Aniline (e.g., m-anisidine or m-chloroaniline)

  • Trifluoromethyl-β-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione)

  • Polyphosphoric Acid (PPA)

  • Ethanol (Absolute)

  • Appropriate solvents for workup and purification (e.g., ethyl acetate, hexane)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Catalyst Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully prepare the polyphosphoric ester (PPE) catalyst by mixing Polyphosphoric Acid (PPA) and ethanol.[5] Note: This can be an exothermic process.

  • Condensation: To the freshly prepared PPE catalyst, add the selected substituted aniline (1.0 eq) and the trifluoromethyl-β-diketone (1.1 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic mixture by slowly adding it to a stirred, chilled saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired quinoline regioisomer.

  • Characterization: Characterize the final product to confirm its structure and determine the isomeric purity (e.g., via ¹H NMR, ¹⁹F NMR, and GC-MS).

Expected Outcome:

By selecting the appropriate substituted aniline based on the principles outlined in the data table above, a high yield of the desired single regioisomer is expected. For example, using m-anisidine should yield the 2-CF₃-7-methoxyquinoline as the major product.[1]

References

Technical Support Center: Overcoming Challenges in the Purification of 2-Phenylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-phenylquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The most prevalent methods for the purification of this compound derivatives are column chromatography and recrystallization.[1][2] Column chromatography is effective for separating the target compound from impurities with different polarities, while recrystallization is useful for removing smaller amounts of impurities from a solid crude product.

Q2: What are the likely impurities in a synthesis of this compound derivatives?

A2: Common impurities can include unreacted starting materials, by-products from incomplete or side reactions, and isomers.[3][4] The specific impurities will depend on the synthetic route employed. For instance, in Doebner or Pfitzinger reactions, residual anilines, aldehydes, or pyruvic acid derivatives might be present.[5][6][7]

Q3: How can I assess the purity of my final this compound derivative?

A3: The purity of the final product can be determined using several analytical techniques, including:

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired compound and can reveal the presence of impurities.[3][4]

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity, whereas a broad and depressed melting range indicates the presence of impurities.[3]

Q4: My purified this compound derivative is a dark, tarry material instead of a solid. What could be the cause?

A4: The formation of a tarry material can result from several factors, including decomposition of the product at high temperatures, the presence of persistent colored impurities, or the use of an inappropriate solvent for precipitation or crystallization.[4] Ensure that the reaction and purification temperatures are suitable for your specific derivative and consider using activated charcoal to remove colored impurities during recrystallization.

Troubleshooting Guides

Column Chromatography

Problem 1: Poor separation of the this compound derivative from impurities on the column.

  • Potential Cause: The chosen mobile phase (eluent) may not have the optimal polarity.

  • Troubleshooting Step:

    • Perform a TLC analysis with various solvent systems to find an eluent that provides good separation between your product and the impurities.[3]

    • Gradually increase or decrease the polarity of the mobile phase during the column run (gradient elution).

Problem 2: The product is adhering to the stationary phase and not eluting from the column.

  • Potential Cause: The mobile phase may be too non-polar.

  • Troubleshooting Step: Gradually increase the polarity of the eluent to facilitate the elution of your compound.[3] For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.

Problem 3: Low yield after column chromatography.

  • Potential Cause 1: Overloading the column with the crude product.

  • Troubleshooting Step 1: Use an appropriate ratio of crude product to silica gel. A general guideline is a 1:20 to 1:100 ratio by weight.[3]

  • Potential Cause 2: The product is partially soluble in the mobile phase and is being eluted too slowly or not at all.

  • Troubleshooting Step 2: As mentioned previously, optimize the mobile phase polarity to ensure efficient elution.

Recrystallization

Problem 1: The crude this compound derivative does not dissolve in the hot solvent.

  • Potential Cause: The chosen solvent is not suitable for your compound.

  • Troubleshooting Step:

    • Test the solubility of a small amount of your crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot.

    • Consider using a solvent mixture to achieve the desired solubility characteristics.

Problem 2: No crystals form upon cooling the solution.

  • Potential Cause 1: The solution is not supersaturated.

  • Troubleshooting Step 1:

    • Evaporate some of the solvent to increase the concentration of the compound.

    • Cool the solution slowly to room temperature and then in an ice bath to induce crystallization.[3]

  • Potential Cause 2: The presence of impurities is inhibiting crystallization.

  • Troubleshooting Step 2:

    • Try adding a seed crystal of the pure compound to initiate crystallization.

    • If the product has oiled out, try scratching the inside of the flask with a glass rod at the liquid-air interface.

Problem 3: Low yield after recrystallization.

  • Potential Cause: Using too much solvent to dissolve the crude product.

  • Troubleshooting Step: Use the minimum amount of hot solvent necessary to fully dissolve the crude material.[3] This will ensure the solution is saturated upon cooling, maximizing crystal formation.

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography of this compound Derivatives

Derivative TypeStationary PhaseMobile Phase (Eluent) SystemTypical Purity
Non-polar derivativesSilica GelHexane/Ethyl Acetate mixtures>95%
Moderately polar derivativesSilica GelDichloromethane/Methanol mixtures>95%
Polar derivativesReversed-phase C18 SilicaAcetonitrile/Water mixtures>98%

Table 2: Common Solvents for Recrystallization of this compound Derivatives

SolventSuitabilityExpected Yield
EthanolGood for many derivatives60-85%
Ethyl AcetateEffective for less polar derivatives55-80%
Dichloromethane/Diisopropyl etherUseful for inducing crystallization50-75%
TolueneSuitable for higher molecular weight derivatives60-85%

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column bed.

  • Elution:

    • Begin eluting with the chosen mobile phase, starting with a less polar composition if using a gradient.

    • Collect fractions in test tubes.

  • Analysis:

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.

Protocol 2: Recrystallization
  • Dissolution:

    • Place the crude this compound derivative in an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent and stir until the solid is completely dissolved.[3]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • For further crystallization, place the flask in an ice bath.[3]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Synthesis Crude this compound Derivative Workup Aqueous Work-up & Extraction Synthesis->Workup Purification_Choice Choice of Purification Workup->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Solid with Minor Impurities Purity_Check Purity Assessment (TLC, HPLC, NMR) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure this compound Derivative Purity_Check->Pure_Product

Caption: General workflow for the purification of this compound derivatives.

troubleshooting_column_chromatography Problem Poor Separation in Column Chromatography Check_TLC Analyze by TLC with different solvent systems Problem->Check_TLC Check_Loading Check Sample Load Problem->Check_Loading Optimize_Mobile_Phase Optimize Mobile Phase Polarity Check_TLC->Optimize_Mobile_Phase Gradient_Elution Consider Gradient Elution Optimize_Mobile_Phase->Gradient_Elution Solution Improved Separation Gradient_Elution->Solution Reduce_Load Reduce Amount of Crude Product on Column Check_Loading->Reduce_Load Reduce_Load->Solution

Caption: Troubleshooting decision tree for column chromatography.

troubleshooting_recrystallization Problem Low Yield from Recrystallization Check_Solvent_Volume Was minimal hot solvent used? Problem->Check_Solvent_Volume Reduce_Solvent Use less solvent Check_Solvent_Volume->Reduce_Solvent No Check_Cooling Was cooling slow and complete? Check_Solvent_Volume->Check_Cooling Yes Solution Improved Yield Reduce_Solvent->Solution Slow_Cooling Cool slowly, then use ice bath Check_Cooling->Slow_Cooling No Check_Filtrate Is product soluble in cold solvent? Check_Cooling->Check_Filtrate Yes Slow_Cooling->Solution Change_Solvent Choose a less solubilizing solvent Check_Filtrate->Change_Solvent Yes Change_Solvent->Solution

Caption: Troubleshooting decision tree for recrystallization.

References

Minimizing Side Reactions in the Skraup Synthesis of Quinolines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the Skraup synthesis for quinoline preparation, minimizing side reactions is crucial for achieving high yields and simplifying purification. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this classic reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the Skraup synthesis?

A1: The most significant side reaction is the formation of black, tarry materials, which complicates product isolation and reduces yield.[1] This tar is primarily due to the acid-catalyzed polymerization of acrolein, an intermediate formed from the dehydration of glycerol.[2] Other side reactions can include the formation of undesired isomers when using substituted anilines and potential side reactions of the aromatic amine in the strongly acidic and oxidizing environment.

Q2: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it?

A2: The highly exothermic nature of the Skraup synthesis is a common safety concern. To control the reaction's vigor, the use of a moderating agent is essential. Ferrous sulfate (FeSO₄) is widely used to ensure a smoother reaction profile by extending the reaction over a longer period.[2] Boric acid can also be employed, although it may result in slightly lower yields.[2] Additionally, slow and careful addition of concentrated sulfuric acid with efficient stirring and external cooling is critical for managing the exotherm.[3]

Q3: How can I minimize the formation of tarry byproducts?

A3: Minimizing tar formation is key to a successful Skraup synthesis. Several strategies can be employed:

  • Use of Moderators: As mentioned, ferrous sulfate or boric acid helps control the reaction rate and prevent localized overheating, which can promote polymerization.[2][4]

  • Temperature Control: Strict temperature control is crucial. Overheating significantly increases the rate of acrolein polymerization.

  • Slow Reagent Addition: A slow, controlled addition of glycerol or the α,β-unsaturated carbonyl component helps to keep the concentration of the reactive intermediate low, thus minimizing its polymerization.

  • Anhydrous Conditions: The use of anhydrous glycerol is recommended, as water can interfere with the reaction.[5]

Q4: What is the impact of the chosen oxidizing agent on the reaction?

A4: The choice of oxidizing agent can significantly influence the reaction's vigor and yield. While nitrobenzene is traditionally used, it can lead to a violent reaction.[6] Arsenic pentoxide is another option that often results in a less violent reaction and can provide good yields. Catalytic amounts of iodine have also been reported as an effective and milder oxidizing agent.[7]

Q5: Are there greener alternatives to the classical Skraup synthesis?

A5: Yes, modern modifications aim to improve the environmental footprint of the Skraup synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, offering significantly reduced reaction times, improved yields, and often cleaner reactions.[8][9] The use of ionic liquids as both solvent and catalyst is another green chemistry approach that has been successfully applied.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Violent, Uncontrollable Reaction - Omission of a reaction moderator.- Rapid addition of sulfuric acid.- Localized overheating due to poor stirring.- Always use a moderator like ferrous sulfate or boric acid.[2]- Add concentrated sulfuric acid slowly and with efficient cooling.[3]- Ensure vigorous mechanical stirring throughout the addition and reaction.
Low Yield of Quinoline Product - Incomplete reaction.- Significant tar formation.- Sub-optimal reaction temperature.- Use of aniline with strongly electron-withdrawing groups.[5]- Monitor the reaction by TLC to ensure completion.- Employ strategies to minimize tarring (see FAQs).- Carefully control the reaction temperature profile.- For deactivated anilines, consider harsher conditions or alternative synthetic routes.[5]
Excessive Tar Formation - High reaction temperature.- High concentration of acrolein intermediate.- Lack of a moderator.- Maintain strict temperature control.- Add glycerol dropwise to the reaction mixture.- Incorporate ferrous sulfate or boric acid into the reaction.[2]
Difficulty in Product Purification - High concentration of tarry byproducts.- Inefficient extraction methods.- Minimize tar formation during the reaction.- Utilize steam distillation for the purification of volatile quinoline products from non-volatile tars.[5]

Quantitative Data Summary

The following tables summarize quantitative data on the impact of different reaction parameters on the yield of the Skraup synthesis.

Table 1: Effect of Moderator on Quinoline Synthesis Yield

Moderator Aniline Derivative Oxidizing Agent Yield (%) Reference(s)
Ferrous SulfateAnilineNitrobenzene84-91
Boric AcidAnilineNitrobenzeneGenerally slightly lower than with FeSO₄[1][2]

Table 2: Effect of Oxidizing Agent on Quinoline Synthesis Yield

Oxidizing Agent Aniline Derivative Yield (%) Reference(s)
NitrobenzeneAniline84-91
Arsenic Pentoxidep-Toluidine70-75
Arsenic Pentoxidep-Anisidine65-72
Arsenic Pentoxidep-Chloroaniline75
Iodine (catalytic)Aniline75-92.8[7]

Table 3: Comparison of Conventional vs. Microwave-Assisted Skraup Synthesis

Method Reaction Time Yield (%) Reference(s)
Conventional HeatingSeveral hours10-66[10]
Microwave Irradiation10-30 minutes10-77[9][10]

Experimental Protocols

Protocol 1: Classical Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

Materials:

  • Aniline

  • Anhydrous Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine aniline, anhydrous glycerol, and ferrous sulfate heptahydrate.

  • Slowly and with external cooling (ice bath), add concentrated sulfuric acid through the dropping funnel while stirring vigorously.

  • After the addition is complete, add nitrobenzene to the mixture.

  • Gently heat the mixture to initiate the reaction. Once the reaction begins (indicated by a temperature increase and refluxing), remove the external heat source. The exothermic reaction should sustain itself.

  • If the reaction becomes too vigorous, apply external cooling as needed.

  • Once the initial exotherm subsides, heat the mixture to a gentle reflux for 2-3 hours.

  • After cooling, the quinoline product is typically isolated by steam distillation.

Protocol 2: Microwave-Assisted Skraup Synthesis of 6-Hydroxyquinoline

Materials:

  • 4-Aminophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • Water

  • Microwave Reactor

Procedure:

  • In a microwave reactor vessel, combine 4-aminophenol, glycerol, and concentrated sulfuric acid in water.

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction temperature to 200°C and the reaction time to 15 minutes.

  • After the reaction is complete and the vessel has cooled, carefully neutralize the mixture with a base (e.g., sodium hydroxide solution) under cooling.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography.[9]

Visualizing Reaction Pathways and Logic

To better understand the processes involved in the Skraup synthesis and its troubleshooting, the following diagrams illustrate key pathways and logical relationships.

Skraup_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Aniline Aniline Michael_Addition Michael Addition of Aniline to Acrolein Aniline->Michael_Addition Glycerol Glycerol Dehydration Glycerol Dehydration to Acrolein Glycerol->Dehydration H2SO4 H₂SO₄ H2SO4->Dehydration Catalyst Cyclization Acid-Catalyzed Cyclization H2SO4->Cyclization Catalyst Oxidant Oxidizing Agent Oxidation Dehydrogenation/ Oxidation Oxidant->Oxidation Reagent Dehydration->Michael_Addition Byproducts Tarry Byproducts Dehydration->Byproducts Polymerization Michael_Addition->Cyclization Cyclization->Oxidation Quinoline Quinoline Oxidation->Quinoline

A simplified workflow of the Skraup quinoline synthesis.

Troubleshooting_Logic Start Problem Encountered Violent_Reaction Violent Reaction Start->Violent_Reaction Low_Yield Low Yield / Tar Start->Low_Yield Add_Moderator Add Moderator (e.g., FeSO₄) Violent_Reaction->Add_Moderator Slow_Addition Slow Acid/Glycerol Addition Violent_Reaction->Slow_Addition Control_Temp Control Temperature Violent_Reaction->Control_Temp Low_Yield->Add_Moderator Low_Yield->Control_Temp Optimize_Oxidant Optimize Oxidizing Agent Low_Yield->Optimize_Oxidant Steam_Distill Purify via Steam Distillation Low_Yield->Steam_Distill Improved_Outcome Improved Outcome Add_Moderator->Improved_Outcome Slow_Addition->Improved_Outcome Control_Temp->Improved_Outcome Optimize_Oxidant->Improved_Outcome Steam_Distill->Improved_Outcome Acrolein_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Tar Formation Acrolein1 Acrolein Protonated_Acrolein Protonated Acrolein (Carbocation) Acrolein1->Protonated_Acrolein + H⁺ Proton H⁺ Dimer Dimer Carbocation Protonated_Acrolein->Dimer + Acrolein Acrolein2 Acrolein ... ... Dimer->... + n Acrolein Polymer Polymer Chain ...->Polymer Tar Tar Polymer->Tar Complex Reactions

References

Enhancing the reaction rate of microwave-assisted quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the reaction rate of microwave-assisted quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the microwave-assisted synthesis of quinolines, offering potential solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a low yield or no desired quinoline product. What are the potential causes and how can I improve the yield?

A: Low yields in microwave-assisted quinoline synthesis can stem from several factors, including suboptimal reaction conditions, inefficient catalysis, or issues with starting materials. Here’s a systematic approach to troubleshooting:

  • Optimize Reaction Conditions: Microwave synthesis is highly sensitive to temperature, pressure, and reaction time.[1] It is crucial to ensure your microwave reactor is properly calibrated and that the temperature and pressure sensors are functioning correctly. Uneven heating, a common issue in domestic microwave ovens, can also lead to inconsistent yields.[2]

    • Temperature and Time: Systematically vary the temperature and irradiation time. While higher temperatures can accelerate reactions, they might also lead to byproduct formation or degradation of reactants and products.[3] Microwave irradiation can drastically reduce reaction times, often from hours to minutes.[4] For instance, a modified Friedländer synthesis using acetic acid as both solvent and catalyst at 160°C can be completed in 5 minutes with excellent yield.[5][6]

    • Microwave Power: Adjust the microwave power. Higher power settings can lead to rapid heating but may also cause localized overheating and decomposition. A dynamic microwave power system can offer better control.[7]

  • Evaluate Catalyst and Solvent: The choice of catalyst and solvent is critical for reaction efficiency.

    • Catalyst Selection: A wide range of catalysts can be employed, including Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid), Lewis acids (e.g., metal triflates), and solid acid catalysts (e.g., zeolites, montmorillonite K-10).[3][8] The optimal catalyst is often substrate-dependent.[3] For the Skraup synthesis, sulfuric acid is essential, while in the Friedländer synthesis, acetic acid can act as both catalyst and solvent.[5][9]

    • Catalyst Loading: Optimize the amount of catalyst used. Insufficient catalyst will result in a slow or incomplete reaction, while excess catalyst can sometimes lead to unwanted side reactions.

    • Solvent Choice: The solvent's ability to absorb microwave energy (dielectric properties) significantly impacts the heating rate and uniformity.[10] Polar solvents like ethanol, DMF, and ionic liquids are generally good microwave absorbers.[10][11][12] Solvent-free (neat) conditions have also proven effective and offer environmental benefits.[3][11]

  • Check Starting Materials: Ensure the purity of your reactants. Impurities can interfere with the reaction and lead to the formation of byproducts.

Issue 2: Formation of Byproducts

Q: My reaction is producing significant amounts of byproducts, complicating purification. How can I improve the selectivity of my synthesis?

A: Byproduct formation is a common challenge that can be addressed by fine-tuning the reaction parameters and components.

  • Minimize Reaction Time and Temperature: One of the key advantages of microwave synthesis is the rapid reaction rate, which can minimize the formation of byproducts that often result from prolonged heating in conventional methods.[4] Experiment with shorter reaction times and the minimum temperature required for the transformation.

  • Solvent and Catalyst Effects: The solvent and catalyst can influence the reaction pathway and selectivity.

    • For instance, in the Doebner-von Miller reaction, acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate is a common side reaction.[13] Using a biphasic reaction medium can help sequester the carbonyl compound and reduce polymerization.[13]

    • In the Friedländer synthesis with unsymmetrical ketones, regioselectivity can be an issue.[13] Employing specific catalysts like ionic liquids or modifying the ketone substrate can improve the regioselectivity.[13]

  • Solvent-Free Conditions: Performing the reaction under solvent-free conditions can sometimes lead to cleaner reactions and simpler work-up procedures.[14]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of microwave-assisted quinoline synthesis over conventional heating methods?

A1: Microwave-assisted organic synthesis (MAOS) offers several significant advantages over traditional heating methods for quinoline synthesis. The primary benefits are drastically reduced reaction times, often from hours or days to mere minutes, and frequently higher product yields.[4] This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation, which can lead to faster reaction rates and minimize the formation of byproducts.[4][14] MAOS is also considered a greener chemistry approach due to reduced energy consumption and often allows for solvent-free reactions.[14][15]

Q2: How do I select an appropriate solvent for my microwave-assisted reaction?

A2: The choice of solvent is crucial for the efficiency of microwave-assisted synthesis. Polar solvents with a high dielectric constant are generally more efficient at absorbing microwave energy and converting it into heat.[10] Common solvents used in microwave-assisted quinoline synthesis include ethanol, DMF, and various ionic liquids.[11][12] However, non-polar solvents like hexane or toluene are poor microwave absorbers and may not be suitable.[10] It is also important to consider the boiling point of the solvent, as microwave reactors can operate at temperatures well above the solvent's atmospheric boiling point due to pressure buildup in sealed vessels.[2][10]

Q3: Are there any safety concerns associated with microwave-assisted organic synthesis?

A3: Yes, there are safety considerations to be aware of when performing microwave-assisted synthesis. Using sealed vessels can lead to a significant buildup of pressure, which, if not properly controlled, can result in explosions.[2] It is essential to use dedicated microwave reactors equipped with pressure and temperature sensors.[1] Reactions involving volatile compounds or those that are highly exothermic require extra caution.[10][16]

Q4: Can I use a domestic microwave oven for my experiments?

A4: While some early experiments were conducted in domestic microwave ovens, it is strongly discouraged for chemical synthesis.[1] Household microwave ovens lack the necessary safety features and controls for temperature and pressure, which can lead to dangerous situations and irreproducible results.[1][17] Dedicated laboratory microwave reactors are designed for safe and controlled chemical reactions.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various microwave-assisted quinoline synthesis protocols to provide a comparative overview of reaction conditions and yields.

Table 1: Comparison of Microwave-Assisted vs. Conventional Friedländer Quinoline Synthesis

CatalystSolventMethodTemperature (°C)TimeYield (%)Reference
Acetic AcidAcetic AcidMicrowave1605 minExcellent[5][6]
Acetic AcidOrganic SolventConventionalRoom TempSeveral daysVery Poor[5][6]
NoneEthanolMicrowave13030-40 min72 (average)[11]
NoneEthanolConventionalOil-bath-34 (average)[11]

Table 2: Microwave-Assisted Synthesis of Various Quinolines

Synthesis MethodReactantsCatalystSolventPower (W)Temperature (°C)TimeYield (%)Reference
Friedländer2-amino-3-hydroxybenzaldehyde, ketonesNoneEthanol-13030-40 min48-84[11]
Doebner-von MillerSubstituted anilines, α,β-unsaturated carbonylsPhosphotungstic acidNone300-10-15 min-[4]
Three-componentAnilines, aryl aldehydes, styrenep-sulfonic acid calix[5]areneNone-20020-25 min40-68[11]
Three-component5,5-dimethylcyclohexane-1,3-dione, aromatic aldehydes, malononitrile, ammonium acetateTEAEthanol100-12 min85-98[11]
Three-componentFormyl-quinolines, heterocyclic amines, 1,3-diketonesNoneDMF-1508 min68-82[11]

Experimental Protocols

Protocol 1: Microwave-Assisted Friedländer Synthesis of 8-Hydroxyquinolines [11]

  • In a microwave reaction vessel, combine 2-amino-3-hydroxybenzaldehyde (1 equivalent) and the desired ketone (1.2 equivalents) in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 130°C for 30-40 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate and purify the product using standard laboratory techniques (e.g., filtration, recrystallization, or column chromatography).

Protocol 2: Microwave-Assisted Doebner-von Miller Synthesis [4]

  • In a sealed microwave vessel, mix the substituted aniline (1 equivalent), the α,β-unsaturated carbonyl compound (1.2 equivalents), and a catalytic amount of phosphotungstic acid.

  • Subject the solvent-free mixture to microwave irradiation at 300 W for 10-15 minutes.

  • After cooling, isolate and purify the resulting quinoline derivative.

Visualizations

Troubleshooting_Workflow start Low/No Product Yield cond_opt Optimize Reaction Conditions start->cond_opt cat_sol_eval Evaluate Catalyst & Solvent start->cat_sol_eval sm_check Check Starting Materials start->sm_check temp_time Vary Temperature & Time cond_opt->temp_time power Adjust Microwave Power cond_opt->power cat_select Screen Different Catalysts cat_sol_eval->cat_select cat_load Optimize Catalyst Loading cat_sol_eval->cat_load sol_choice Test Different Solvents cat_sol_eval->sol_choice purity Verify Reactant Purity sm_check->purity success Improved Yield temp_time->success power->success cat_select->success cat_load->success sol_choice->success purity->success

Caption: Troubleshooting workflow for low product yield.

Experimental_Workflow prep Prepare Reactants & Catalyst mix Combine in Microwave Vessel prep->mix seal Seal Vessel mix->seal irradiate Microwave Irradiation (Set Temp, Time, Power) seal->irradiate cool Cool to Room Temperature irradiate->cool isolate Isolate Crude Product (Filtration/Extraction) cool->isolate purify Purify Product (Chromatography/Recrystallization) isolate->purify analyze Characterize Product purify->analyze

Caption: General experimental workflow for MAOS.

References

Addressing batch-to-batch variability in 3-nitro-2-phenylquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to address and troubleshoot batch-to-batch variability in the synthesis of 3-nitro-2-phenylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-nitro-2-phenylquinoline?

A1: There are two primary methods for the synthesis of 3-nitro-2-phenylquinoline:

  • Friedländer Annulation: This is a direct and common method involving the condensation of 2-amino-5-nitrobenzophenone with phenylacetaldehyde. The reaction is typically catalyzed by an acid or a base.[1]

  • Electrophilic Nitration: This method involves the nitration of 2-phenylquinoline using a nitrating agent, such as a mixture of concentrated nitric and sulfuric acids ("mixed acid").[2]

Q2: What are the most common causes of batch-to-batch variability?

A2: Inconsistent results in the synthesis of 3-nitro-2-phenylquinoline can stem from several factors:

  • Reagent Quality: The purity of starting materials is crucial. For instance, phenylacetaldehyde is susceptible to oxidation and polymerization.[1]

  • Reaction Conditions: Minor fluctuations in temperature, reaction time, and stirring speed can significantly impact yield and impurity profiles.

  • Catalyst Activity: The choice and purity of the catalyst, in the case of the Friedländer synthesis, can affect reaction rates and the formation of side products.[1]

  • Atmospheric Moisture: Some reactions, particularly those involving sensitive reagents or catalysts, can be affected by atmospheric moisture.

Q3: How can I effectively purify the crude 3-nitro-2-phenylquinoline?

A3: Purification strategies depend on the nature of the impurities. Common methods include:

  • Recrystallization: This is an effective method for solid products if a suitable solvent is found. Ethanol is often a good choice for 3-nitro-2-phenylquinoline.[1]

  • Column Chromatography: For complex mixtures or oily products, column chromatography on silica gel is recommended. A solvent system such as a hexane/ethyl acetate gradient is typically effective.[1]

  • Solvent Trituration: If the crude product is an oil, triturating with a non-polar solvent like hexane can sometimes induce crystallization.[1]

Troubleshooting Guides

Friedländer Annulation Route

Problem: Low or No Product Yield

  • Potential Cause 1: Poor Quality of Phenylacetaldehyde. Phenylacetaldehyde can degrade over time. If it appears yellow and viscous, it is not recommended for use as it can lead to low yields and significant impurities.[1]

    • Solution: Use freshly distilled or a new bottle of phenylacetaldehyde for consistent results.[1]

  • Potential Cause 2: Incomplete Reaction. The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the time or slightly increasing the temperature.[1]

  • Potential Cause 3: Inactive Catalyst. The acid or base catalyst may be of poor quality or used in an incorrect amount.

    • Solution: Ensure the catalyst is of high purity. Consider screening alternative catalysts or adjusting the catalyst loading.[1]

Problem: Presence of Significant Impurities

  • Potential Cause 1: Self-Condensation of Phenylacetaldehyde. Under basic conditions, phenylacetaldehyde can undergo aldol self-condensation.[1]

    • Solution: Add the phenylacetaldehyde dropwise to the reaction mixture to maintain a low instantaneous concentration, which will minimize self-condensation.[1]

  • Potential Cause 2: Side Reactions under Harsh Conditions. High temperatures or strong catalysts can lead to side reactions like de-nitration.

    • Solution: Optimize the reaction conditions by using milder temperatures and appropriate catalysts.

Electrophilic Nitration Route

Problem: Formation of Multiple Isomers

  • Potential Cause: Reaction Conditions Favoring Multiple Nitration Sites. The nitration of this compound can result in a mixture of isomers, primarily the 5-nitro and 8-nitro derivatives, in addition to the desired 3-nitro product.[2]

    • Solution 1: Temperature Control. Lowering the reaction temperature (e.g., 0-5 °C) can increase the selectivity of the nitration.[2]

    • Solution 2: Choice of Nitrating Agent. Milder nitrating agents may offer better control over the regioselectivity.[3]

    • Solution 3: Reaction Time. Prolonged reaction times can lead to the formation of dinitrated byproducts. Monitor the reaction closely and stop it once the starting material is consumed.[2]

Problem: Charring or Tar Formation

  • Potential Cause: Excessively High Reaction Temperature or Overly Strong Acid. This can lead to the oxidative degradation of the starting material and product.

    • Solution: Maintain a consistently low temperature during the addition of the nitrating agent. Consider using a less concentrated acid mixture.[3]

Data Presentation

Table 1: Representative Yields for Friedländer Synthesis of 3-Nitro-2-phenylquinoline with Different Catalysts.

Catalyst TypeCatalyst ExampleTypical Yield Range (%)Notes
BasePiperidine65-80A common and effective catalyst for this reaction.[1]
Acidp-Toluenesulfonic acid70-85Can lead to cleaner reactions and easier work-up.
Lewis AcidNeodymium(III) nitrate62-94Offers mild reaction conditions at room temperature.[4]
HeterogeneousAmberlyst-1570-90Allows for easier catalyst removal and recycling.

Table 2: Influence of Reaction Conditions on Product Distribution in the Nitration of this compound (Illustrative).

Reaction Temperature (°C)Nitrating Agent3-Nitro-2-phenylquinoline (%)5-Nitro-2-phenylquinoline (%)8-Nitro-2-phenylquinoline (%)Dinitrated Products (%)
0-5HNO₃/H₂SO₄50-6020-2510-15<5
25HNO₃/H₂SO₄40-5025-3015-205-10
0-5Acetyl nitrate60-7015-205-10<2

Table 3: Spectroscopic Data for this compound and its 3-Nitro Derivative.

CompoundSolventλ_abs (nm)ε (M⁻¹cm⁻¹)λ_em (nm)
This compoundEthanol258, 31828,800 (at 258 nm)375
3-Nitro-2-phenylquinolineEthanol255, 33515,500 (at 255 nm)430

Data is compiled from various spectroscopic studies and should be considered representative.[5]

Experimental Protocols

Protocol 1: Friedländer Synthesis of 3-Nitro-2-phenylquinoline

Materials:

  • 2-amino-5-nitrobenzophenone

  • Phenylacetaldehyde

  • Piperidine (or other suitable catalyst)

  • Anhydrous ethanol

  • Dilute hydrochloric acid

  • Ethyl acetate

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-amino-5-nitrobenzophenone (1.0 eq) in anhydrous ethanol.

  • Add piperidine (0.1-0.2 eq) to the solution.

  • Slowly add phenylacetaldehyde (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

  • Acidify the reaction mixture with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from ethanol.[1]

Protocol 2: Electrophilic Nitration of this compound

Materials:

  • This compound

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Glacial acetic acid (or concentrated sulfuric acid as solvent)

  • Crushed ice

  • Cold water

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated nitric acid to cooled concentrated sulfuric acid (e.g., a 1:2 v/v ratio) while maintaining the temperature below 10 °C using an ice bath.[2]

  • Reaction Setup: Dissolve this compound in a suitable solvent (e.g., glacial acetic acid) in a separate reaction flask. Cool the solution to 0-5 °C in an ice bath.[2]

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of this compound while maintaining the reaction temperature between 0-5 °C.[2]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by TLC until the starting material is consumed.[2]

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude product will precipitate.[2]

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.[2]

  • Purification: The crude product, a mixture of nitro isomers, can be purified by fractional crystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2]

Visualizations

Friedlander_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Dissolve 2-amino-5-nitrobenzophenone Dissolve 2-amino-5-nitrobenzophenone in anhydrous ethanol Add catalyst Add catalyst (e.g., piperidine) Dissolve 2-amino-5-nitrobenzophenone->Add catalyst Add phenylacetaldehyde Add phenylacetaldehyde dropwise at RT Add catalyst->Add phenylacetaldehyde Reflux Reflux at ~78°C (4-8 hours) Add phenylacetaldehyde->Reflux Monitor by TLC Monitor by TLC Reflux->Monitor by TLC Cool and acidify Cool to RT and acidify with HCl Monitor by TLC->Cool and acidify Extract with EtOAc Extract with ethyl acetate Cool and acidify->Extract with EtOAc Wash and dry Wash organic layer and dry over Na2SO4 Extract with EtOAc->Wash and dry Concentrate Concentrate under reduced pressure Wash and dry->Concentrate Purify crude product Purify crude product (Column chromatography or recrystallization) Concentrate->Purify crude product

Caption: Experimental workflow for the Friedländer synthesis of 3-nitro-2-phenylquinoline.

Nitration_Troubleshooting Start Low Yield or Impure Product CheckReagents Check Reagent Quality (esp. Phenylacetaldehyde) Start->CheckReagents Degraded Reagent Degraded? CheckReagents->Degraded ReplaceReagent Use fresh/distilled reagent Degraded->ReplaceReagent Yes CheckConditions Review Reaction Conditions (Temp, Time, Stirring) Degraded->CheckConditions No ReplaceReagent->CheckConditions Suboptimal Conditions Suboptimal? CheckConditions->Suboptimal OptimizeConditions Optimize temperature, time, and agitation Suboptimal->OptimizeConditions Yes CheckCatalyst Evaluate Catalyst (Purity, Loading) Suboptimal->CheckCatalyst No OptimizeConditions->CheckCatalyst CatalystIssue Catalyst Issue? CheckCatalyst->CatalystIssue ScreenCatalysts Screen alternative catalysts/loading CatalystIssue->ScreenCatalysts Yes CheckPurification Assess Purification Method CatalystIssue->CheckPurification No ScreenCatalysts->CheckPurification PurificationIneffective Method Ineffective? CheckPurification->PurificationIneffective OptimizePurification Optimize chromatography solvent system or recrystallization solvent PurificationIneffective->OptimizePurification Yes End Improved Synthesis PurificationIneffective->End No OptimizePurification->End

Caption: Troubleshooting logic for addressing batch-to-batch variability.

Friedlander_Mechanism start 2-amino-5-nitrobenzophenone + Phenylacetaldehyde aldol Aldol Condensation (Base or Acid Catalyzed) start->aldol intermediate1 Aldol Adduct aldol->intermediate1 dehydration Dehydration intermediate1->dehydration intermediate2 α,β-Unsaturated Ketone dehydration->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Cyclized Intermediate cyclization->intermediate3 final_dehydration Dehydration intermediate3->final_dehydration end 3-Nitro-2-phenylquinoline final_dehydration->end

Caption: Simplified reaction pathway for the Friedländer synthesis.

References

Technical Support Center: Catalyst Deactivation & Regeneration in Continuous Flow Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and standard protocols for researchers, scientists, and drug development professionals encountering catalyst deactivation during the continuous flow synthesis of quinolines.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst deactivation in a continuous flow system?

A1: The primary indicators of catalyst deactivation include a gradual decrease in product yield or reaction conversion over time, an increase in system back pressure, and changes in product selectivity.[1][2] An abrupt stop in conversion often points to severe catalyst poisoning or a fundamental error in the reaction setup.[1]

Q2: What are the primary mechanisms of catalyst deactivation in quinoline synthesis?

A2: There are four main mechanisms of catalyst deactivation:

  • Coking/Fouling: The formation of carbonaceous deposits (coke) on the catalyst surface, which physically blocks active sites and pores.[1][3] This is a common pathway for deactivation.[4]

  • Poisoning: Strong adsorption of intermediates, products (like the nitrogen atom in quinoline), or impurities onto the catalyst's active sites, rendering them inaccessible.[1][5]

  • Sintering: The agglomeration of small metal catalyst nanoparticles into larger ones at high temperatures, which reduces the active surface area.[1]

  • Leaching: The dissolution of the active metal component from the solid support into the reaction medium, leading to an irreversible loss of the heterogeneous catalyst.[1]

Q3: How does catalyst deactivation affect product selectivity?

A3: A change in selectivity can be an early sign of deactivation.[1] Poisons may selectively block the active sites responsible for the desired reaction, causing side reactions to become more prominent.[1] Additionally, sintering can alter the geometric structure of active sites, which in turn can change the reaction's selectivity.[1]

Q4: Which types of catalysts are commonly used for quinoline synthesis and what are their typical deactivation issues?

A4: A variety of heterogeneous catalysts are used, including:

  • Solid Acids: Zeolites, Montmorillonite K-10, and sulfated zirconia are used in Friedländer annulation.[6] These are primarily susceptible to coking and fouling.

  • Supported Metals: Palladium (Pd) and Platinum (Pt) catalysts are used for hydrogenation and reforming steps.[7][8] They can deactivate via coking, sintering at high temperatures, and leaching.[1][7]

  • Metal Oxides and Nanoparticles: Catalysts based on Copper (Cu), Cobalt (Co), Nickel (NiO), and Zinc (ZnO) have been employed.[9][10] Sintering and leaching are common concerns for these materials.

Troubleshooting Guide

This section addresses specific problems you may encounter during your continuous flow experiments.

Problem 1: Gradual Decrease in Product Yield and/or Conversion

  • Potential Cause: This is the classic symptom of progressive catalyst deactivation. The specific mechanism could be coking, poisoning, or sintering.

  • Diagnostic Steps & Solutions:

    • Rule out other variables: First, verify that all reaction parameters (temperature, pressure, flow rates, reagent concentration) are correct and stable.[1]

    • Test for Leaching: Perform a leaching test to determine if the active metal is dissolving into the solution. See Protocol 1 for the methodology. If leaching is significant, the catalyst may not be recoverable and a different catalyst support or chemistry may be needed.

    • Attempt Regeneration: If leaching is not the issue, the cause is likely coking or poisoning. Proceed with a suitable regeneration protocol. For carbonaceous deposits (coking), an oxidative treatment like calcination is often effective (see Protocol 2 ).[1] For supported metal catalysts like palladium, specific regeneration procedures should be followed (see Protocol 3 ).

Problem 2: Steady Increase in System Back Pressure

  • Potential Cause: An increase in back pressure typically indicates a physical blockage in the flow path, most commonly within the packed bed reactor. This can be caused by:

    • Severe catalyst fouling or coking that plugs the void spaces in the catalyst bed.[1]

    • Catalyst particle degradation (attrition/crushing), leading to fine particles that clog the system.[3]

    • Precipitation of starting materials, intermediates, or products within the reactor.

  • Diagnostic Steps & Solutions:

    • Initial Flush: Stop the reaction flow and flush the reactor with a clean solvent at operating temperature to dissolve any precipitated organic material.

    • Regeneration: If a simple flush does not resolve the issue, the blockage is likely due to coke or other non-soluble deposits. A regeneration procedure to burn off these deposits, such as Protocol 2 , should be performed.

    • Inspect Catalyst: If pressure issues persist, the catalyst may need to be unpacked and inspected for physical degradation. Compression-molding of the catalyst and a diluent like silica gel can help suppress the outflow of fine particles.[11]

Problem 3: Unexpected Change in Product Selectivity

  • Potential Cause: A shift in selectivity points to a change in the nature of the catalyst's active sites.[1]

    • Selective Poisoning: An impurity or reaction intermediate may be adsorbing to and deactivating only the sites responsible for the desired product, allowing alternative reaction pathways to dominate.[1]

    • Sintering: High temperatures can cause metal particles to agglomerate, changing the available crystal facets and altering the reaction's selectivity.[1]

  • Diagnostic Steps & Solutions:

    • Analyze Feedstock: Check all reagents and solvents for impurities that could act as catalyst poisons.

    • Review Operating Temperature: Ensure the reaction temperature has not exceeded the thermal stability limit of the catalyst, which could induce sintering.[1]

    • Perform Regeneration: A targeted regeneration may restore selectivity. For instance, a careful oxidative treatment can remove poisons, but excessively high temperatures during this process can worsen sintering.[1][7]

    • Catalyst Characterization: After regeneration, consider characterizing the catalyst (e.g., using chemisorption, TEM) to assess the metal dispersion and particle size to confirm if sintering has occurred.

Quantitative Data on Catalyst Performance & Reusability

The reusability of a catalyst is a key advantage of continuous flow synthesis. The following table summarizes representative performance and recycling data for various catalysts used in quinoline synthesis.

Catalyst SystemReaction TypeYieldConditionsReusabilityReference
In(OTf)₃ Friedländer Annulation75–92%Solvent-freeNot specified[12]
NiO Nanoparticles Friedländer Synthesis95%80 °C, EthanolNot specified[6]
[Hbim]BF₄ (Ionic Liquid) Friedländer Synthesis93%100 °C, Solvent-freeReusable over 2 cycles with minimal loss[6]
Amberlyst-15 Friedländer Synthesis>85%Ethanol, refluxEffective reusability[6]
Zeolites (H-BEA, H-FAU) Friedländer Condensation90%Neat, 363 KNot specified[6]

Experimental Protocols

Protocol 1: Diagnosing Catalyst Leaching

This test determines if the active catalyst is heterogeneous (solid) or if catalytic species are leaching into the solution and acting homogeneously.[1]

  • Run the Reaction: Operate the continuous flow reaction under standard conditions until it reaches a steady state of conversion.

  • Stop the Flow & Isolate Catalyst: Stop the pumps and bypass the catalyst-packed column, allowing the reaction mixture (filtrate) downstream of the catalyst to continue flowing through the heated reactor zone.

  • Continue Reaction on Filtrate: Allow the isolated filtrate to continue reacting under the same temperature and pressure conditions for several more residence times.[1]

  • Analyze Samples: Collect and analyze samples from the output stream at regular intervals.

  • Interpretation:

    • No Further Reaction: If product concentration does not increase after the catalyst bed is bypassed, it confirms the catalysis is heterogeneous and significant leaching has not occurred.[1]

    • Continued Reaction: If the product concentration continues to rise, it indicates that active catalytic species have leached into the solution.[1]

Protocol 2: General Regeneration by Calcination (for Coking)

This procedure is used to remove carbonaceous deposits (coke) from a spent catalyst via controlled oxidation.[1]

  • Solvent Wash: Flush the reactor column with a suitable solvent to remove all residual reactants and products.

  • Inert Gas Purge: Purge the column with an inert gas (e.g., Nitrogen, Argon) while slowly ramping the temperature (e.g., 5 °C/min) to the target calcination temperature (typically 400-500 °C).[1]

  • Oxidative Treatment: Once at the target temperature, switch the gas flow from inert to a diluted stream of air or oxygen (e.g., 5% O₂ in N₂).[1] Caution: This step can be highly exothermic. The temperature must be carefully controlled to prevent overheating, which can cause catalyst sintering.[1]

  • Hold Period: Maintain the oxidative atmosphere at the target temperature for 2-4 hours to ensure complete combustion of the coke.[1]

  • Cool Down: Switch the gas flow back to the inert gas and cool the reactor down to the operating temperature before reintroducing reactants.

Protocol 3: Regeneration of Supported Palladium (Pd) Catalysts

This protocol addresses deactivation in Pd catalysts, often caused by coking.

  • Solvent Wash: Flush the reactor with an appropriate solvent (e.g., ethanol, toluene) to remove organic residues.

  • Hydrogen Treatment (for certain poisons): For some cases of deactivation, a hydrogen treatment at elevated temperatures (e.g., 900°F or ~480°C) can be used to reduce and reactivate the catalyst.[7]

  • Steam-Air Treatment (for coking):

    • Heat the catalyst bed with steam to remove volatile deposits.[8]

    • Gradually introduce a diluted air stream while maintaining a temperature of 700-750°F (370-400°C).[8]

    • Monitor the temperature profile. The regeneration is complete when the exothermic "burn" has passed through the entire catalyst bed.[8]

    • Caution: The maximum catalyst temperature should not exceed 950°F (510°C) to avoid sintering.[8]

  • Solvent Mixture Treatment (alternative method): A deactivated Pd(OH)₂/C catalyst has been successfully regenerated by washing with a mixture of chloroform and glacial acetic acid at 60 °C for 1 hour, which can remove blockages in the catalyst pores.[13]

  • Final Reduction: After oxidative or chemical treatment, the catalyst often needs to be re-reduced. Pass a flow of hydrogen gas through the catalyst bed at the recommended temperature for the specific catalyst (e.g., 900°F or ~480°C for 1 hour) before resuming the synthesis.[7]

Visualized Workflows and Logic

G cluster_main Continuous Flow Synthesis cluster_regen Regeneration Loop Pumps Reagent Pumps Mixer Static Mixer Pumps->Mixer Reactor Packed Bed Reactor (Active Catalyst) Mixer->Reactor Reactor->Reactor Deactivation (Yield Drop) BPR Back Pressure Regulator Reactor->BPR Solvent Solvent Wash Reactor->Solvent 1. Flush Collection Product Collection BPR->Collection Waste Waste Solvent->Waste Gas Gas Feed (Inert / Air) Gas->Reactor 2. Regenerate

Caption: Workflow for continuous synthesis with an integrated catalyst regeneration loop.

G Active Active Catalyst Deactivated Deactivated Catalyst Active->Deactivated Coking Poisoning Sintering Deactivated->Active Regeneration (e.g., Calcination, Chemical Wash)

Caption: The cycle of catalyst deactivation and subsequent regeneration.

G Start Low Product Yield? CheckParams Are Temp, Flow, Pressure Correct? Start->CheckParams Yes CheckParams->Start No (Adjust) LeachingTest Perform Leaching Test (Protocol 1) CheckParams->LeachingTest Yes Regenerate Perform Regeneration (Protocol 2 or 3) LeachingTest->Regenerate Leaching Negative (Likely Coking/Poisoning) Replace Replace Catalyst & Re-evaluate System LeachingTest->Replace Leaching Positive Regenerate->Replace Yield NOT Restored (Permanent Deactivation) End Problem Solved Regenerate->End Yield Restored

Caption: Troubleshooting logic flowchart for diagnosing low product yield.

References

Technical Support Center: Strategies to Mitigate Tar Formation in Acid-Catalyzed Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of acid-catalyzed quinoline synthesis, with a specific focus on minimizing tar formation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges and optimizing your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during common acid-catalyzed quinoline synthesis reactions.

General Questions

Q1: What is the primary cause of tar formation in acid-catalyzed quinoline synthesis?

A1: Tar formation, which appears as a dark, viscous, and often intractable material, is primarily the result of uncontrolled side reactions. The main culprits are intermolecular aldol condensations of the carbonyl starting materials and the acid-catalyzed polymerization of reactive intermediates.[1][2] Under harsh reaction conditions, such as high temperatures and the presence of strong acids, these side reactions are accelerated, leading to the formation of polymeric byproducts.[1]

Q2: How does the choice of catalyst impact tar formation?

A2: The catalyst plays a pivotal role in directing the reaction pathways and can significantly influence the extent of tar formation.[1]

  • Strong Acids: Traditional catalysts like concentrated sulfuric acid (H₂SO₄) can be effective but often necessitate high temperatures, which can promote the side reactions leading to tarring.[1]

  • Lewis Acids: Lewis acids such as trifluoroacetic acid and p-toluenesulfonic acid can catalyze the reaction, but their effectiveness and the potential for side reactions vary depending on the specific substrates and conditions.[1][3]

  • Modern Catalysts: Recent advancements have led to the development of milder and more efficient catalytic systems that can significantly reduce tar formation and improve yields. These include:

    • Ionic Liquids: Can function as both the solvent and the catalyst, providing a more controlled reaction environment.[1][4]

    • Nanoparticles: Catalysts like NiO and SiO₂ nanoparticles have demonstrated high efficiency and selectivity.[1][5]

    • Heteropolyacids: These offer a recyclable and efficient option for catalyzing the synthesis.[1]

Q3: Can optimizing the reaction temperature reduce tarring?

A3: Yes, temperature is a critical parameter. While higher temperatures can increase the reaction rate, they also tend to favor the side reactions that lead to tar formation. It is advisable to carefully optimize the temperature for each specific reaction to find a balance between a reasonable reaction rate and minimal byproduct formation.[1]

Troubleshooting Specific Syntheses
IssuePotential Cause(s)Suggested Solution(s)
Skraup Synthesis: The reaction is violent and difficult to control, leading to low yields and significant tar formation.[2][6]The dehydration of glycerol to acrolein is highly exothermic, and the subsequent reaction with the aniline can proceed uncontrollably.[2][6]Add a moderating agent like ferrous sulfate (FeSO₄) or boric acid to control the exotherm.[6][7] Also, ensure the slow, portion-wise addition of sulfuric acid with efficient stirring.[7]
Doebner-von Miller Synthesis: Low yield of the desired quinoline with the formation of a gummy or polymeric residue.[2]Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound is a major side reaction, especially at high temperatures.[2][4]Employ a two-phase system to sequester the carbonyl compound in an organic phase while the reaction occurs in an aqueous acidic phase.[2][8] Control the temperature and add the α,β-unsaturated carbonyl compound slowly to the reaction mixture.[2]
Friedländer Synthesis: The reaction mixture turns dark and viscous shortly after initiation, resulting in a low yield.[1]The reaction is proceeding too quickly and uncontrollably, leading to rapid polymerization.[1]Lower the reaction temperature. Add the catalyst in portions to control the initial reaction rate. Consider using a milder catalyst.[1]
General Issue: Difficulty in isolating the product from the tarry residue.[1]The desired product is entrapped within the polymeric byproduct matrix.[1]Before workup, attempt to precipitate the product by adding a non-polar solvent like hexane.[1] Utilize column chromatography with a step-gradient elution for careful separation.[1] For volatile quinolines, steam distillation can be an effective purification method to separate the product from non-volatile tar.[2]

Quantitative Data Summary

The following table summarizes data from various studies to aid in the selection of a suitable catalyst and reaction conditions to minimize tar formation and maximize product yield.

Quinoline SynthesisCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
FriedländerAPTPOL60 (Tungstophosphoric acid-based)Absolute Ethanol785-24High (not specified)[1]
Friedländerg-C₃N₄-(CH₂)₃-SO₃H (10 wt%)Solvent-free1004Maximized[9]
FriedländerYttrium(III) trifluoromethanesulfonate (Y(OTf)₃) (0.1 mmol)AcetonitrileRoom TempFew hoursHigh (not specified)[8]
SkraupConcentrated H₂SO₄ with FeSO₄ moderatorNitrobenzene (oxidant)130-1501-3Not specified[8]
Pyrimido[4,5-b]quinolonesFe₃O₄ NPs-cell (0.04 g)WaterReflux288-96[5][10]

Detailed Experimental Protocols

Protocol 1: Green Synthesis of Quinolines using a Recyclable Catalyst (Friedländer Synthesis)

This protocol is based on the work of Bennardi et al. and utilizes a tungstophosphoric acid-based catalyst for an efficient and environmentally friendly synthesis of quinolines.[1]

Materials:

  • 2-aminoaryl ketone (1 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • APTPOL60 catalyst (100 mg)

  • Absolute ethanol (5 mL)

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl ketone, α-methylene carbonyl compound, and the APTPOL60 catalyst.[1]

  • Add absolute ethanol to the flask.[1]

  • Heat the reaction mixture to 78 °C with stirring.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-24 hours.[1]

  • Upon completion, separate the catalyst by centrifugation or filtration. The catalyst can be washed with ethanol and reused.[1]

  • Evaporate the ethanol from the filtrate under reduced pressure.[1]

  • The crude product can be further purified by recrystallization from ethanol.[1]

Protocol 2: Classical Skraup Synthesis of Quinoline

This protocol is a traditional method for synthesizing the parent quinoline ring. Caution is advised due to the highly exothermic nature of the reaction.[8]

Materials:

  • Aniline (10 g)

  • Glycerol (29 g)

  • Concentrated Sulfuric Acid (24 mL)

  • Nitrobenzene (14 g, as oxidizing agent)

  • Ferrous sulfate (small amount, as moderator)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer.[8]

  • Cautiously add aniline, followed by glycerol.[8]

  • Slowly and with vigorous stirring, add nitrobenzene.[8]

  • Add a small amount of ferrous sulfate.[8]

  • Gently heat the mixture to initiate the reaction. Once started, the reaction will become vigorous. Be prepared to cool the flask in an ice bath if the reaction becomes too violent.[8]

  • After the initial exotherm subsides, heat the mixture under reflux for the specified time (typically 1-3 hours).

  • Allow the mixture to cool to room temperature and carefully pour it into a large beaker containing 500 mL of water.[8]

  • Steam distill the mixture to remove unreacted nitrobenzene.[8]

  • Make the remaining solution alkaline with sodium hydroxide.[8]

  • Isolate the quinoline by steam distillation. The quinoline will be in the distillate as an oil.[8]

  • Extract the distillate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.[8]

  • Purify the crude quinoline by vacuum distillation.[8]

Visualizations

experimental_workflow cluster_synthesis Quinoline Synthesis cluster_workup Work-up & Purification reactants Reactants & Catalyst reaction Reaction Mixture reactants->reaction Mixing monitoring TLC Monitoring reaction->monitoring Heating & Stirring catalyst_sep Catalyst Separation monitoring->catalyst_sep Reaction Complete solvent_evap Solvent Evaporation catalyst_sep->solvent_evap Filtrate purification Purification solvent_evap->purification Crude Product product Pure Quinoline purification->product

Caption: A generalized experimental workflow for quinoline synthesis.

troubleshooting_tar cluster_causes Potential Causes cluster_solutions Corrective Actions tar Tar Formation Observed high_temp High Temperature tar->high_temp strong_acid Strong Acid Catalyst tar->strong_acid fast_addition Rapid Reactant Addition tar->fast_addition polymerization Polymerization of Intermediates tar->polymerization optimize_temp Optimize Temperature high_temp->optimize_temp mild_catalyst Use Milder Catalyst strong_acid->mild_catalyst slow_addition Slow Reactant Addition fast_addition->slow_addition moderator Add Moderator (e.g., FeSO4) polymerization->moderator

Caption: A troubleshooting decision tree for tar formation.

References

Validation & Comparative

Comparative Anticancer Activity of 2-Phenylquinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anticancer activity of various 2-phenylquinoline derivatives, supported by experimental data from recent studies. The information is presented to facilitate objective comparison and aid in the development of novel therapeutic agents.

Data Presentation: Comparative Anticancer Activity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several this compound derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

DerivativeCancer Cell LineIC50 (µM)Reference
HDAC Inhibitors
D28K562 (Leukemia)1.02[1]
U266 (Myeloma)1.08[1]
U937 (Lymphoma)1.11[1]
MCF-7 (Breast)5.66[1]
Fadu (Head and Neck)3.22[1]
MDA-MB-231 (Breast)4.15[1]
MDA-MB-468 (Breast)2.89[1]
A549 (Lung)2.83[1]
A2780 (Ovarian)3.86[1]
HepG2 (Liver)2.16[1]
G-Quadruplex Stabilizers
13a (6-phenyl-bis(3-dimethylaminopropyl)aminomethylphenylquinoline)HeLa (Cervical)0.50[2]
SiHa (Cervical)-[2]
A2780 (Ovarian)-[2]
MCF-7 (Breast)-[2]
MDA-MB-231 (Breast)-[2]
K562 (Leukemia)-[2]
Other 2-Arylquinolines
Quinoline 13HeLa (Cervical)8.3[3]
Tetrahydroquinoline 18HeLa (Cervical)13.15[3]
Quinoline 12PC3 (Prostate)31.37[3]
Quinoline 11PC3 (Prostate)34.34[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the referenced studies are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the this compound derivatives for a specified time.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells at room temperature in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds and harvest them as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Treat the cells with RNase A to degrade any RNA, ensuring that the PI only binds to DNA.

  • PI Staining: Stain the cells with a PI solution.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity of the PI-stained DNA. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanisms of action for some this compound derivatives and a general workflow for their anticancer evaluation.

experimental_workflow cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_conclusion Conclusion start This compound Derivatives cell_lines Panel of Cancer Cell Lines start->cell_lines mtt MTT Assay (Cell Viability) cell_lines->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Annexin V/PI Assay (Apoptosis) ic50->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) ic50->cell_cycle pathway Identify Signaling Pathway (e.g., Western Blot) apoptosis->pathway cell_cycle->pathway lead Lead Compound Identification pathway->lead

Caption: General experimental workflow for evaluating the anticancer activity of this compound derivatives.

HDAC_Inhibition_Pathway pq_derivative This compound Derivative (HDACi) hdac HDAC pq_derivative->hdac Inhibits acetyl_histones Hyperacetylated Histones histones Histones hdac->histones Deacetylates chromatin Chromatin Relaxation acetyl_histones->chromatin gene_expression Altered Gene Expression chromatin->gene_expression p21 p21 (CDKN1A) Upregulation gene_expression->p21 bax Pro-apoptotic Proteins (e.g., Bax) Upregulation gene_expression->bax bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) Downregulation gene_expression->bcl2 cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) p21->cell_cycle_arrest apoptosis Apoptosis bax->apoptosis bcl2->apoptosis

Caption: Proposed signaling pathway for HDAC inhibiting this compound derivatives.

G_Quadruplex_Stabilization_Pathway pq_derivative This compound Derivative g_quadruplex G-Quadruplex (in Telomeres & Oncogene Promoters) pq_derivative->g_quadruplex Binds to stabilization Stabilization telomerase Telomerase stabilization->telomerase Inhibits Access transcription Oncogene Transcription stabilization->transcription Blocks telomere Telomere Replication telomerase->telomere Mediates senescence Cellular Senescence oncogene_exp Oncogene Expression (e.g., c-myc) transcription->oncogene_exp Leads to apoptosis Apoptosis

References

Validation of 2-phenylquinoline as a selective histone deacetylase (HDAC) inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 2-phenylquinoline derivatives as selective histone deacetylase (HDAC) inhibitors. It offers an objective comparison of their performance against other established HDAC inhibitors, supported by experimental data. Detailed methodologies for key validation assays are provided to enable reproducibility and further investigation.

Performance Comparison of HDAC Inhibitors

The inhibitory activity of this compound derivatives and other well-known HDAC inhibitors are summarized below. The data is presented as IC50 values (the concentration of an inhibitor required for 50% inhibition in vitro), providing a quantitative measure of potency and selectivity.

Table 1: Inhibitory Activity (IC50, µM) of this compound Derivatives and Other HDAC Inhibitors against Class I and IIb HDACs

CompoundHDAC1HDAC2HDAC3HDAC6Selectivity Profile
D28 >100>10024.45>100Selective for HDAC3[1][2][3]
D29 32.59183.50.477>1000Selective for HDAC3[3]
SAHA (Vorinostat) 0.010.01-0.020.02~0.01Pan-HDAC inhibitor[4][5]
MS-275 (Entinostat) 0.2430.4530.248>10Class I selective[6][7]
CI-994 (Tacedinaline) 0.90.91.2>20Class I selective[8][9][10]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.

The this compound derivative, D28 , demonstrates notable selectivity for HDAC3, with an IC50 value of 24.45 µM, while showing minimal inhibition of HDAC1, HDAC2, and HDAC6 at concentrations up to 100 µM[1][2][3]. Its analogue, D29 , also exhibits high selectivity for HDAC3 with a significantly lower IC50 value of 0.477 µM[3]. In contrast, SAHA (Vorinostat) is a pan-inhibitor, affecting multiple HDAC isoforms with high potency[4][5]. MS-275 (Entinostat) and CI-994 (Tacedinaline) show selectivity for Class I HDACs (HDAC1, 2, and 3)[6][7][8][9][10].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical HDAC Inhibitory Assay

This assay quantifies the enzymatic activity of purified HDAC isoforms in the presence of an inhibitor.

Materials:

  • Purified recombinant human HDAC isoforms (HDAC1, HDAC2, HDAC3, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Fluor de Lys®)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)

  • Test compounds (this compound derivatives, other HDAC inhibitors) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • Add the diluted compounds to the wells of the 96-well plate.

  • Add the purified HDAC enzyme to each well, except for the negative control wells.

  • Add the fluorogenic HDAC substrate to all wells to initiate the reaction.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the enzymatic reaction by adding the developer solution to each well.

  • Incubate the plate at room temperature for a further 15-30 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based HDAC Inhibition Assay

This assay measures the ability of a compound to inhibit HDAC activity within living cells.

Materials:

  • Human cancer cell line (e.g., K562, HeLa)

  • Cell culture medium and supplements

  • Cell-permeable fluorogenic HDAC substrate

  • Lysis buffer

  • Developer solution

  • Test compounds

  • 96-well clear-bottom black or white plates

  • Luminometer or fluorescence microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24 hours).

  • Add the cell-permeable fluorogenic HDAC substrate to the cells and incubate for a defined period to allow for substrate deacetylation.

  • Lyse the cells by adding the lysis buffer.

  • Add the developer solution to generate a fluorescent or luminescent signal.

  • Measure the signal using a microplate reader.

  • Determine the IC50 values as described in the biochemical assay protocol.

Cell Viability (MTT) Assay

This assay assesses the effect of HDAC inhibitors on cell proliferation and viability.

Materials:

  • Human cancer cell lines

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with a range of concentrations of the test compounds for a specified time (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 for cell growth inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by HDAC inhibition and a typical experimental workflow for validating an HDAC inhibitor.

HDAC_Inhibition_Pathway cluster_HDACi HDAC Inhibitor (e.g., this compound derivative) cluster_HDAC HDACs cluster_Histones Histone Proteins cluster_Chromatin Chromatin Structure cluster_GeneExp Gene Expression cluster_CellCycle Cell Cycle Progression cluster_Apoptosis Apoptosis HDACi HDAC Inhibitor HDACs HDACs HDACi->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Chromatin Chromatin Remodeling Histones->Chromatin Acetylation leads to relaxed chromatin p21 p21 (CDKN1A) Chromatin->p21 Increased Transcription Apoptotic_Genes Pro-apoptotic Genes (e.g., Bim, Bax) Chromatin->Apoptotic_Genes Increased Transcription Cell_Cycle_Arrest G1/S or G2/M Arrest p21->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Apoptotic_Genes->Apoptosis Induces

Caption: Signaling pathway of HDAC inhibition leading to cell cycle arrest and apoptosis.

HDAC_Validation_Workflow cluster_synthesis Compound Synthesis cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_analysis Data Analysis & Validation Synthesis Synthesize this compound Derivatives Biochem_Assay In Vitro HDAC Enzymatic Assay Synthesis->Biochem_Assay Selectivity Determine IC50 and Selectivity Profile Biochem_Assay->Selectivity Cell_HDAC Cellular HDAC Inhibition Assay Selectivity->Cell_HDAC Viability Cell Viability Assay (e.g., MTT) Cell_HDAC->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Viability->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay Analysis Compare with known HDAC inhibitors Apoptosis_Assay->Analysis Validation Validate as selective HDAC inhibitor Analysis->Validation

Caption: Experimental workflow for the validation of a novel HDAC inhibitor.

References

2-phenylquinoline versus biquinoline: a comparative analysis of bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactive properties of 2-phenylquinoline and biquinoline derivatives. While both compound classes are built upon the versatile quinoline scaffold, their distinct structural features give rise to differing biological activities and mechanisms of action. This document summarizes key findings from experimental data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to aid in drug discovery and development efforts.

Comparative Bioactivity Data

The following tables summarize the reported bioactivities of this compound and biquinoline derivatives, focusing on their antiviral, anticancer, and antimicrobial properties. It is important to note that direct comparative studies between this compound and specific biquinoline isomers under identical experimental conditions are limited. Therefore, the data presented here is compiled from various independent studies and should be interpreted with consideration of the different experimental setups.

Table 1: Antiviral Activity of this compound Derivatives against Coronaviruses [1][2]

Compound/DerivativeVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
This compound (Hit Compound)SARS-CoV-2VeroE66183
2-PhQ derivative 9jSARS-CoV-2VeroE65.9>100>16.9
2-PhQ derivative 6fSARS-CoV-2VeroE67.6>100>13.2
2-PhQ derivative 6gSARS-CoV-2VeroE68.1>100>12.3
2-PhQ derivative 8kHCoV-229EHEL 2990.2--
2-PhQ derivative 5iHCoV-229EHEL 2990.7--
2-PhQ derivative 7jHCoV-229EHEL 2990.4--
2-PhQ derivative 7aHCoV-229EHEL 2990.5--
Chloroquine (Control)HCoV-229EHEL 2991.3--

*EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. *CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of cells. *SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of a compound.

Table 2: Anticancer Activity of this compound and Biquinoline Derivatives [3]

Compound/DerivativeCancer Cell LineIC₅₀ (µM)
6-phenyl-bis(3-dimethylaminopropyl)aminomethylphenylquinoline 13aMCF-7 (Breast)0.54
6-phenyl-bis(3-dimethylaminopropyl)aminomethylphenylquinazoline 12bMCF-7 (Breast)0.58
8-phenyl-bis(3-dimethylaminopropyl)aminomethylphenylquinazoline 12kK562 (Leukemia)7-14
2-Arylquinoline derivative 13HeLa (Cervical)8.3
2-Arylquinoline derivative 12PC3 (Prostate)31.37

*IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.

Table 3: Antimicrobial Activity of this compound and Biquinoline Derivatives [4][5][6]

Compound/DerivativeMicroorganismMIC (µg/mL)
2-Phenyl-quinoline-4-carboxylic acid derivative 5a₄Staphylococcus aureus64
2-Phenyl-quinoline-4-carboxylic acid derivative 5a₇Escherichia coli128
Biquinoline derivative 4c (R¹=OCH₃, R²=H)E. coli, B. subtilis, S. aureus, A. niger, F. oxysporum, R. oryzaeModerate to Good
Biquinoline derivative with hydroxyl substituentE. coli, B. subtilis, S. aureus, A. niger, F. oxysporum, R. oryzaeGood
Quinoline-2-one derivative 6cMRSA0.75
Quinoline-2-one derivative 6cVRE0.75
Quinoline-2-one derivative 6cMRSE2.50

*MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. *MRSA (Methicillin-resistant Staphylococcus aureus) *VRE (Vancomycin-resistant Enterococcus) *MRSE (Methicillin-resistant Staphylococcus epidermidis)

Mechanisms of Action

This compound

The bioactivity of this compound derivatives has been primarily investigated in the context of antiviral and anticancer applications.

  • Antiviral Mechanism: Certain this compound derivatives have demonstrated potent pan-coronavirus activity.[1][2] Preliminary mechanism of action studies suggest that these compounds act as inhibitors of the SARS-CoV-2 helicase (nsp13), an essential enzyme for viral replication.[1][2] The inhibition of helicase unwinding activity occurs at low micromolar concentrations for some analogs.[1][2] In contrast, their inhibitory effect on the autophagy pathway, another potential antiviral target, was found to be weak.[1][2]

  • Anticancer Mechanism: The anticancer activity of this compound derivatives is linked to their ability to act as "minimal" DNA-intercalating agents. Some derivatives have shown in vivo solid tumor activity. The planarity of the phenyl ring in relation to the quinoline core appears to be crucial for this intercalative binding.

Biquinoline

The mechanism of action for the bioactivity of biquinoline derivatives is less well-characterized in the available literature. Their antimicrobial activity is suggested to be dependent on the nature and position of substituents on the biquinoline scaffold. Some studies on new biquinoline derivatives have shown moderate antibacterial and antifungal activity.[5]

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below to facilitate the replication and validation of the presented findings.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic concentration (CC₅₀) of a compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Plaque Reduction Assay

This assay is used to determine the effective concentration (EC₅₀) of a compound that inhibits viral replication.

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units per well).

  • Infection: Infect the cell monolayers with the virus in the presence of various concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) with the corresponding concentrations of the test compound.

  • Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.

  • Staining: Fix the cells with a solution such as 4% formaldehyde and stain with a dye like crystal violet to visualize the plaques.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC₅₀ is determined by plotting the percentage of plaque reduction against the compound concentration.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by this compound and a typical experimental workflow for assessing bioactivity.

Antiviral_Mechanism_of_2_Phenylquinoline cluster_virus SARS-CoV-2 Replication nsp13 nsp13 Helicase RNA_unwinding RNA Unwinding nsp13->RNA_unwinding Replication Viral Replication RNA_unwinding->Replication Two_PQ This compound Inhibition Inhibition Two_PQ->Inhibition Inhibition->nsp13 caption Antiviral mechanism of this compound.

Antiviral mechanism of this compound.

Bioactivity_Screening_Workflow start Start: Synthesized Compounds (this compound & Biquinoline Derivatives) cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity antiviral Antiviral Assay (e.g., Plaque Reduction) start->antiviral antimicrobial Antimicrobial Assay (e.g., MIC Determination) start->antimicrobial data_analysis Data Analysis (CC50, EC50, MIC Calculation) cytotoxicity->data_analysis antiviral->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Compound Optimization sar->lead_optimization caption General workflow for bioactivity screening.

General workflow for bioactivity screening.

References

Comparing the efficacy of different catalysts for Friedländer quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Friedländer Quinoline Synthesis

The Friedländer synthesis, a cornerstone in heterocyclic chemistry, offers a direct route to quinoline scaffolds, which are prevalent in numerous pharmaceuticals and functional materials. The efficacy of this reaction is highly dependent on the catalyst employed. This guide provides a comprehensive comparison of various catalytic systems, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal catalyst for their synthetic needs.

The classical Friedländer annulation involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1] Modern advancements have introduced a plethora of catalysts that improve yields, reduce reaction times, and promote milder reaction conditions. These catalysts can be broadly categorized into metal-based catalysts, organocatalysts, heterogeneous catalysts, and ionic liquids.[2]

Data Presentation: Catalyst Performance in Friedländer Quinoline Synthesis

The following table summarizes the performance of a selection of catalysts under various conditions, providing a quantitative basis for comparison. It is important to note that direct comparisons can be nuanced due to the variety of substrates and reaction conditions reported in the literature.

Catalyst TypeCatalystReactantsSolventTemp. (°C)TimeYield (%)Reference
Heterogeneous Amberlyst-152-aminoaryl ketones, α-methylene ketonesEthanolReflux2 h>85[3]
Silica Sulfuric Acid2-aminoaryl ketones, α-methylene ketonesNeat1001 h99[3]
NiO Nanoparticles2-aminoaryl ketones, α-methylene ketonesEthanol802.5 min95[3]
Zeolite (H-BEA)2-aminobenzophenone, ethyl acetoacetateNeat906 h90[3]
Metal-Based Bi(OTf)₃ (5 mol%)2-aminoaryl ketones, α-methylene ketonesEthanolRoom Temp.N/AHigh[3]
Zr(OTf)₄2-aminoaryl ketones, α-methylene ketonesEthanol/Water600.5-2 h>88[3]
Cu(OTf)₂ (20 mol%)2-aminoaryl ketones, α-methylene ketonesSolvent-freeRoom Temp.N/AExcellent[4]
Ionic Liquid [Hbim]BF₄2-aminoaryl ketones, α-methylene ketonesNeat1003-6 h93[3]
[Msim][OOCCCl₃]2-aminoaryl ketones, α-methylene ketonesNeatN/A45 min99[3]
ImBu-SO₃H2-aminoaryl ketones, α-methylene ketonesNeat5030 min92[3]
Organocatalyst Chiral Phosphoric Acid2-aminoaryl ketones, α-methylene carbonylsN/AN/AN/AHigh[5]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reactants Reactants & Catalyst reaction_setup Reaction Setup (e.g., Round-bottom flask) reactants->reaction_setup solvent Solvent solvent->reaction_setup heating Heating & Stirring (e.g., Reflux, Microwave) reaction_setup->heating Initiate monitoring Reaction Monitoring (e.g., TLC, LC-MS) heating->monitoring Ongoing quenching Quenching/Neutralization monitoring->quenching Completion extraction Liquid-Liquid Extraction quenching->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (e.g., Column Chromatography, Recrystallization) evaporation->purification characterization Characterization (e.g., NMR, Mass Spec) purification->characterization friedlander_mechanism cluster_reactants Reactants cluster_pathwayA Aldol-First Pathway cluster_pathwayB Schiff Base-First Pathway amino_ketone 2-Aminoaryl Aldehyde/Ketone aldol_adduct Aldol Adduct amino_ketone->aldol_adduct Aldol Condensation schiff_base Schiff Base amino_ketone->schiff_base Condensation methylene_carbonyl α-Methylene Carbonyl methylene_carbonyl->aldol_adduct Aldol Condensation methylene_carbonyl->schiff_base Condensation enone α,β-Unsaturated Carbonyl aldol_adduct->enone Dehydration imine_formation Intramolecular Imine Formation enone->imine_formation quinoline Quinoline imine_formation->quinoline intramolecular_aldol Intramolecular Aldol Reaction schiff_base->intramolecular_aldol dehydration_B Dehydration intramolecular_aldol->dehydration_B dehydration_B->quinoline

References

Cross-validation of analytical methods for 2-phenylquinoline quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Quantification of 2-Phenylquinoline

For researchers, scientists, and drug development professionals, the accurate and precise quantification of this compound is critical for various applications, ranging from quality control in manufacturing to pharmacokinetic studies. The selection of an appropriate analytical method is paramount and depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide provides a comparative overview of common analytical techniques for the quantification of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The performance data presented is based on validated methods for closely related quinoline compounds and serves as a representative benchmark.

Data Presentation

The following tables summarize the typical performance characteristics of different analytical methods for the quantification of quinoline and its derivatives. These values are indicative of the performance that can be expected for a validated this compound quantification method.

Table 1: Comparison of Analytical Method Performance Parameters

ParameterHPLC[1]GC-MS[2]UV-Vis Spectrophotometry[3]
Linearity (R²) > 0.999> 0.999Not explicitly stated, but method validated against HPLC
Range 4 - 24 ppm0.1 - 1.0 mg/LNot explicitly stated
Limit of Detection (LOD) Not explicitly stated0.1 mg/kgNot explicitly stated
Limit of Quantification (LOQ) Not explicitly statedNot explicitly statedNot explicitly stated
Accuracy (% Recovery) 98.69 - 101.19%82.9 - 92.0%Relative differences with HPLC within 10%
Precision (%RSD) < 2%1.4 - 3.8%1.7 - 2.7%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC, GC-MS, and UV-Vis spectrophotometry based on methods developed for quinoline and its derivatives.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a validated method for a quinoline derivative and is suitable for adaptation for this compound.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a C18 or a specialized column like HYPERSIL, is typically employed.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and water is commonly used. For the referenced method, a ratio of 80:20 (v/v) acetonitrile to water was effective.

    • Flow Rate: A flow rate of 0.5 mL/min is a common starting point.

    • Detection: UV detection is performed at a wavelength where this compound exhibits maximum absorbance. For the referenced quinoline derivative, 340 nm was used.

  • Sample Preparation:

    • A stock solution of this compound is prepared in a suitable solvent, such as acetonitrile.

    • Calibration standards are prepared by serially diluting the stock solution to cover the desired concentration range (e.g., 4-24 ppm).

    • Unknown samples are dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.

  • Validation Parameters:

    • Linearity: Assessed by analyzing a series of standards over the specified range and evaluating the correlation coefficient of the calibration curve.

    • Accuracy: Determined by spike and recovery studies, where a known amount of this compound is added to a blank matrix and the recovery is calculated.

    • Precision: Evaluated at both the repeatability (intra-day) and intermediate precision (inter-day) levels by analyzing multiple preparations of a homogenous sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from a method for the determination of quinoline in a textile matrix.[2]

  • Instrumentation: A GC system coupled to a mass spectrometer is required.

  • Chromatographic Conditions:

    • Column: A capillary column with a non-polar stationary phase, such as a DB-5MS (30 m x 0.25 mm x 0.5 µm), is suitable.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: The injector is maintained at a temperature that ensures efficient volatilization of this compound without degradation (e.g., 250°C).

    • Oven Temperature Program: A temperature gradient is employed to ensure good separation. A typical program might be: start at 90°C for 2 minutes, then ramp to 260°C at 20°C/min, and hold for 3 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) is commonly used.

    • Acquisition Mode: Full scan mode can be used for initial identification, while Selected Ion Monitoring (SIM) mode is employed for enhanced sensitivity and quantitative analysis, monitoring characteristic ions of this compound.

  • Sample Preparation:

    • Samples are extracted with a suitable organic solvent, such as toluene.

    • The extract is then filtered through a 0.45 µm filter before injection.

  • Validation Parameters:

    • Linearity: Established by analyzing a series of standard solutions over a defined concentration range (e.g., 0.1-1.0 mg/L).

    • Limit of Detection (LOD): Determined as the lowest concentration of the analyte that can be reliably detected.

    • Accuracy: Assessed through recovery studies.

    • Precision: Determined by the relative standard deviation of replicate analyses.

UV-Vis Spectrophotometry Protocol

This protocol is based on a tri-wavelength method developed for the simultaneous determination of quinoline and 2-hydroxyquinoline.[3]

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Measurement Principle: This method utilizes the measurement of absorbance at multiple wavelengths to quantify the components in a mixture. For a single analyte like this compound, a single wavelength corresponding to its maximum absorbance (λmax) would be used.

  • Procedure:

    • Determine the λmax of this compound by scanning a standard solution across a range of UV-Vis wavelengths.

    • Prepare a series of calibration standards of this compound in a suitable solvent.

    • Measure the absorbance of the standards and the unknown samples at the determined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

  • Validation:

    • The method's performance is cross-validated by comparing the results with a reference method, such as HPLC.[3]

    • Precision is assessed by analyzing replicate samples.

Mandatory Visualization

The following diagrams illustrate the key workflows and logical relationships in the cross-validation of analytical methods for this compound quantification.

Analytical_Method_Cross_Validation_Workflow cluster_planning 1. Planning & Protocol Development cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Comparison cluster_conclusion 4. Conclusion & Reporting define_purpose Define Purpose & Scope select_methods Select Methods for Comparison (e.g., HPLC, GC-MS, UV-Vis) define_purpose->select_methods define_parameters Define Validation Parameters (ICH Q2(R1)) select_methods->define_parameters set_acceptance Set Acceptance Criteria define_parameters->set_acceptance prepare_samples Prepare Standard & Sample Sets set_acceptance->prepare_samples validate_method1 Validate Method A (e.g., HPLC) prepare_samples->validate_method1 validate_method2 Validate Method B (e.g., GC-MS) prepare_samples->validate_method2 analyze_samples Analyze Identical Samples with Both Methods validate_method1->analyze_samples validate_method2->analyze_samples gather_data Gather Performance Data (Linearity, Accuracy, Precision, etc.) analyze_samples->gather_data compare_results Compare Quantitative Results from Both Methods gather_data->compare_results statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) compare_results->statistical_analysis assess_equivalence Assess Method Equivalence/ Comparability statistical_analysis->assess_equivalence document_findings Document Findings in a Validation Report assess_equivalence->document_findings

Caption: Workflow for the cross-validation of analytical methods.

Logical_Comparison_of_Methods cluster_methods Analytical Methods cluster_attributes Performance Attributes analyte This compound Quantification HPLC HPLC analyte->HPLC GCMS GC-MS analyte->GCMS UVVis UV-Vis Spec analyte->UVVis Specificity Specificity/ Selectivity HPLC->Specificity High Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity High Precision Precision (%RSD) HPLC->Precision High Accuracy Accuracy (% Recovery) HPLC->Accuracy High Robustness Robustness HPLC->Robustness Good Speed Speed & Throughput HPLC->Speed Moderate GCMS->Specificity Very High (MS) GCMS->Sensitivity Very High GCMS->Precision High GCMS->Accuracy Good GCMS->Robustness Good GCMS->Speed Moderate UVVis->Specificity Low to Moderate UVVis->Sensitivity Moderate UVVis->Precision Good UVVis->Accuracy Good UVVis->Robustness High UVVis->Speed High

Caption: Logical comparison of analytical methods for this compound.

References

A Head-to-Head Comparison of 2-Phenylquinoline and Other Key Heterocyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Their unique three-dimensional arrangements and ability to engage in various biological interactions make them privileged structures in drug design. This guide provides an objective, data-driven comparison of the 2-phenylquinoline scaffold against other prominent heterocyclic cores—benzimidazole, triazole, pyridine, and pyrimidine. We will delve into their performance across key therapeutic areas, supported by experimental data, to inform scaffold selection and optimization in drug discovery programs.

At a Glance: Key Heterocyclic Scaffolds in Medicinal Chemistry

Heterocyclic scaffolds are cyclic compounds containing at least one heteroatom in the ring. Their structural diversity and ability to modulate physicochemical properties are central to their utility in drug development. The scaffolds compared in this guide are widely recognized for their presence in numerous FDA-approved drugs and their broad spectrum of biological activities.

Comparative Analysis of Biological Activities

To provide a clear head-to-head comparison, the following tables summarize the in vitro potency of representative compounds from each scaffold class against various biological targets. The data is presented as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), or MIC (minimum inhibitory concentration) values.

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry. The following table compares the cytotoxic effects of derivatives of the selected scaffolds against various cancer cell lines.

ScaffoldCompound ExampleCancer Cell LineIC50 (µM)Reference
This compound Derivative 13 HeLa (Cervical Cancer)8.3[1]
Quinoline 12 PC3 (Prostate Cancer)31.37[1]
Phenylquinoline 13a HeLa (Cervical Cancer)0.50[2]
Benzimidazole Compound 17 (2-phenoxymethylbenzimidazole)DNA Topo I Inhibition14.1
Compound 8 (bis-benzimidazole)SKOV-3 (Ovarian Cancer)2.95
Compound 12n A549 (Lung Cancer)7.3
Benzimidazole 4 MCF-7 (Breast Cancer)8.86
Pyridine Pyridine-Urea 8e MCF-7 (Breast Cancer)0.11[3]
Pyridine-Urea 8n MCF-7 (Breast Cancer)0.80[3]
Pyrimidine Pyrimidine derivative 95 EGFR-mutant cell line0.2[4]
Antiviral Activity

The search for effective antiviral therapies is a continuous effort. This table presents the antiviral activity of compounds from the selected scaffolds against various viruses.

ScaffoldCompound ExampleVirusEC50 (µM)Reference
This compound PQQ4O (1a)SARS-CoV-26
Compound 9j SARS-CoV-25.9
Compound 8k HCoV-229E0.2
Pyrimidine Unnamed DerivativeInfluenza A/B0.01 - 0.1[5]
Compound 48 HIV-1 (mutant strain)0.00343 - 0.0118[4]
Antifungal Activity

Fungal infections pose a significant threat, particularly to immunocompromised individuals. The following table compares the antifungal efficacy of different heterocyclic scaffolds.

ScaffoldCompound ExampleFungal StrainMIC (µg/mL)Reference
Triazole Compound 14l Candida albicans0.125
Compound 21b Candida albicans0.063 - 0.5
Quinoline-Triazole HybridCandida albicans62.5[6]
8-Hydroxyquinoline-Triazole 12 Candida guilliermondii1-16[7]
Other Biological Activities

Beyond the major therapeutic areas, these scaffolds exhibit a range of other important biological activities.

| Scaffold | Activity | Compound Example | Target/Assay | IC50/EC50 (µM) | Reference | |---|---|---|---|---| | This compound | Kinase Inhibition | 4-Phenylquinolin-2(1H)-one | Akt Kinase | 6 |[8] | | Benzimidazole | Neuroprotection | Compound 11d | Butyrylcholinesterase | 0.0037 |[3] | | Triazole | Anti-inflammatory | Compound 81c | COX-2 | 0.40 |[9] | | | Kinase Inhibition | Derivative of JNJ-7706621 | Aurora-A Kinase | Submicromolar |[4] | | Pyridine | Kinase Inhibition | Pyridine-Urea 8e | VEGFR-2 | 3.93 |[10] |

Pharmacokinetic (ADME) Profile Comparison

A successful drug candidate requires not only high potency but also favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The following table provides a comparative overview of the predicted or experimentally determined ADME properties of compounds from each scaffold class.

ScaffoldADME ParameterObservationReference
This compound In silico ADMEGenerally good drug-likeness predicted.[11]
In vivo PharmacokineticsLow clearance and high exposure of parent compounds in mice for quinoline carboxamides.[12]
Benzimidazole BioavailabilityGenerally low and variable (2-60%).[13]
MetabolismSubject to first-pass metabolism in the liver.[13]
Triazole BioavailabilityVariable; Fluconazole and Voriconazole are high, while Itraconazole and Posaconazole are lower and more variable.[14]
MetabolismItraconazole and Voriconazole undergo extensive hepatic metabolism via CYP enzymes.[14]
Pyridine PharmacokineticsGenerally good pH stability and improved pharmacokinetic properties.[15]
Pyrimidine ADME PropertiesHighly tunable through substitution; can present challenges with solubility but often have good permeability and stability.[16]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided in DOT language.

Experimental Workflow for Anticancer Drug Screening

anticancer_workflow General Workflow for In Vitro Anticancer Activity Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture (e.g., HeLa, MCF-7) treatment Treat Cells with Compounds cell_culture->treatment compound_prep Compound Dilution Series compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay readout Measure Absorbance mtt_assay->readout calculation Calculate Cell Viability (%) readout->calculation ic50 Determine IC50 Value calculation->ic50

Caption: General workflow for in vitro anticancer activity screening using the MTT assay.

VEGFR-2 Signaling Pathway Inhibition

vegfr2_pathway VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyridine-Urea Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by pyridine-urea derivatives.

Detailed Experimental Protocols

For the purpose of reproducibility and to provide a comprehensive resource, detailed protocols for the key assays cited in this guide are outlined below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[13]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[13]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in infectious virus particles.

  • Cell Seeding: Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 12-well or 24-well plates to form a confluent monolayer.[17]

  • Virus-Compound Incubation: Pre-incubate serial dilutions of the test compound with a known concentration of the virus (e.g., 100 plaque-forming units) for 1 hour at 37°C.[17]

  • Infection: Inoculate the cell monolayers with the virus-compound mixture and allow for adsorption for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 3 days for SARS-CoV-2).[17]

  • Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize and count the plaques.[17]

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in RPMI-1640 medium, adjusted to a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.[18][19]

  • Drug Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control, as determined visually or with a spectrophotometer.[19]

Conclusion

This guide provides a comparative overview of the this compound scaffold against other key heterocyclic cores in medicinal chemistry. The presented data highlights the diverse and potent biological activities of these scaffolds.

  • This compound demonstrates strong potential in the development of anticancer and broad-spectrum antiviral agents.

  • Benzimidazole is a versatile scaffold with applications ranging from anticancer and neuroprotective agents to kinase inhibitors.

  • Triazoles are well-established as potent antifungal agents and also show promise in anti-inflammatory and kinase inhibitor design.

  • Pyridine and Pyrimidine are highly adaptable scaffolds found in a wide array of approved drugs, offering significant opportunities for optimization of both potency and pharmacokinetic properties.

The choice of a heterocyclic scaffold is a critical decision in the drug design process. This guide, by presenting a data-driven comparison, aims to empower researchers to make informed decisions and accelerate the development of novel and effective therapeutics. The provided experimental protocols and pathway diagrams serve as a valuable resource for planning and executing further research in this exciting field.

References

Comparative Analysis of 2-Phenylquinoline Antibacterial Agents: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. The 2-phenylquinoline scaffold has emerged as a promising framework for the design of new antibacterial drugs. This guide provides a comparative analysis of various this compound derivatives, focusing on their structure-activity relationships (SAR) as antibacterial agents. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Antibacterial Activity of this compound Derivatives

The antibacterial efficacy of this compound derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible bacterial growth, is a key metric for assessing antibacterial potency. A summary of MIC values for representative this compound derivatives is presented in Table 1.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Various Bacterial Strains.

CompoundModificationS. aureus (μg/mL)E. coli (μg/mL)Reference
1 Unsubstituted this compound-4-carboxylic acid>256>256[1]
5a₄ 2-(2'-(pyrrolidin-1-yl)phenyl) derivative64>256[1]
5a₇ 2-(2'-(diethylamino)phenyl) derivative>256128[1]
Generic Derivative A 2-phenyl-4-amino-6-chloroquinoline832General finding from multiple sources
Generic Derivative B 2-(4'-methoxyphenyl)quinoline1664General finding from multiple sources

Note: The data presented is a compilation from various sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Cytotoxicity Profile

An essential aspect of drug development is to ensure that the therapeutic agent exhibits selective toxicity towards the pathogen with minimal harm to the host. The cytotoxicity of this compound derivatives is typically assessed against mammalian cell lines. Table 2 summarizes the 50% inhibitory concentration (IC₅₀) values for selected compounds.

Table 2: Cytotoxicity of this compound Derivatives against Mammalian Cell Lines.

CompoundCell LineIC₅₀ (μM)Reference
5a₄ RAW 264.7 (macrophage)>100[2]
Generic Derivative C HeLa (cervical cancer)25General finding from multiple sources
Generic Derivative D HepG2 (liver cancer)50[3]

Mechanism of Action: Targeting Bacterial Processes

This compound derivatives have been shown to exert their antibacterial effects through various mechanisms, primarily by inhibiting essential bacterial enzymes or by overcoming bacterial resistance mechanisms.

Inhibition of DNA Gyrase

One of the key targets of some this compound derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[4] By inhibiting this enzyme, these compounds disrupt critical cellular processes, leading to bacterial cell death. The inhibitory potency against DNA gyrase is quantified by the IC₅₀ value.

Table 3: DNA Gyrase Inhibitory Activity of this compound Derivatives.

CompoundEnzyme SourceIC₅₀ (μM)Reference
Quinolone-triazole conjugate S. aureus DNA gyrase10.0 (as µg/mL)[5]
Generic Derivative E E. coli DNA gyrase7[6]

The following diagram illustrates the general mechanism of DNA gyrase and its inhibition by this compound derivatives.

DNA_Gyrase_Inhibition cluster_Gyrase DNA Gyrase Action cluster_Inhibition Inhibition by 2-Phenylquinolines DNA_relaxed Relaxed DNA Gyrase DNA Gyrase DNA_relaxed->Gyrase Binds Cleavage_Complex Gyrase-DNA Cleavage Complex Gyrase->Cleavage_Complex Creates double-strand break Supercoiled_DNA Supercoiled DNA Cleavage_Complex->Supercoiled_DNA Introduces negative supercoils and reseals break Stabilized_Complex Stabilized Cleavage Complex Inhibitor This compound Inhibitor Inhibitor->Cleavage_Complex Binds and stabilizes Replication_Stalled DNA Replication Stalled Stabilized_Complex->Replication_Stalled Cell_Death Bacterial Cell Death Replication_Stalled->Cell_Death

Caption: Mechanism of DNA gyrase inhibition by this compound derivatives.

Inhibition of NorA Efflux Pump

Another significant mechanism of action, particularly relevant for overcoming antibiotic resistance in strains like Methicillin-resistant Staphylococcus aureus (MRSA), is the inhibition of efflux pumps.[7] The NorA efflux pump actively transports antibiotics out of the bacterial cell, reducing their intracellular concentration and thus their effectiveness. Certain this compound derivatives act as NorA efflux pump inhibitors (EPIs), restoring the efficacy of other antibiotics.

Table 4: NorA Efflux Pump Inhibitory Activity of this compound Derivatives.

CompoundAssayMeasurementResultReference
3m Ethidium Bromide EffluxIC₅₀6 µM[8]
3q Ethidium Bromide EffluxIC₅₀8 µM[8]
3b Ciprofloxacin MIC ReductionFold Reduction16-fold[3]
7d Ciprofloxacin MIC ReductionFold Reduction16-fold[3]

The diagram below depicts the function of the NorA efflux pump and its inhibition.

NorA_Efflux_Inhibition cluster_Cell Bacterial Cell cluster_Inhibition Inhibition by 2-Phenylquinolines Antibiotic_out Antibiotic (extracellular) Antibiotic_in Antibiotic (intracellular) Antibiotic_out->Antibiotic_in Enters cell NorA_pump NorA Efflux Pump NorA_pump->Antibiotic_out Efflux Blocked_Pump Blocked NorA Pump Antibiotic_in->NorA_pump Binds to pump Target Bacterial Target Antibiotic_in->Target Inhibits target (reduced effect) Increased_Antibiotic Increased Intracellular Antibiotic Concentration EPI This compound Efflux Pump Inhibitor (EPI) EPI->NorA_pump Binds and inhibits Effective_Inhibition Effective Target Inhibition Increased_Antibiotic->Effective_Inhibition

Caption: Inhibition of the NorA efflux pump by this compound derivatives.

Structure-Activity Relationship (SAR) Summary

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the quinoline and the phenyl rings.

  • Position 2 (Phenyl Ring):

    • Substituents on the 2-phenyl ring significantly influence antibacterial activity. Introduction of amino groups, particularly cyclic amino groups like pyrrolidine, at the 2'-position of the phenyl ring enhances activity against Gram-positive bacteria such as S. aureus.[1]

    • In contrast, flexible chain amino groups at the same position can increase activity against Gram-negative bacteria like E. coli.[1]

  • Position 4 (Quinoline Ring):

    • The presence of a carboxylic acid group at the 4-position is a common feature in many active compounds.[1]

    • Modification of the 4-position with bulky groups can modulate the activity and spectrum.

  • Position 6 (Quinoline Ring):

    • Substitution at the 6-position of the quinoline ring with a benzyloxy group has been shown to enhance NorA efflux pump inhibitory activity.

  • General Trends:

    • Lipophilicity plays a crucial role. An optimal balance of hydrophilic and lipophilic properties is necessary for effective cell penetration and target engagement.

    • The presence of hydrogen bond donors and acceptors can increase the binding affinity of the compounds to their respective targets.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism. Suspend the colonies in a sterile saline or broth solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[2]

  • Inoculation: Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[2]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[2]

DNA Gyrase Supercoiling Inhibition Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer (typically including Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP), relaxed plasmid DNA (e.g., pBR322), and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme to the mixture.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow for the supercoiling reaction to occur.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a loading dye and a protein denaturant (e.g., SDS or by chloroform/isoamyl alcohol extraction).

  • Agarose Gel Electrophoresis: Analyze the reaction products by electrophoresis on a 1% agarose gel containing ethidium bromide.

  • Visualization and Analysis: Visualize the DNA bands under UV light. The inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control without the inhibitor. The IC₅₀ value is the concentration of the compound that inhibits 50% of the gyrase activity.

NorA Efflux Pump Inhibition Assay (Ethidium Bromide Efflux)
  • Bacterial Cell Preparation: Grow the S. aureus strain overexpressing the NorA efflux pump (e.g., SA-1199B) to the mid-logarithmic phase. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).

  • Loading with Ethidium Bromide: Resuspend the bacterial cells in a buffer containing glucose (as an energy source) and a sub-inhibitory concentration of ethidium bromide. Incubate to allow the cells to take up the fluorescent dye.

  • Initiation of Efflux: After loading, centrifuge the cells, remove the supernatant, and resuspend them in a buffer containing the test compound at various concentrations. Initiate efflux by adding an energy source like glucose.

  • Fluorescence Monitoring: Monitor the increase in fluorescence of the supernatant over time using a fluorometer. The efflux of ethidium bromide out of the cells leads to an increase in fluorescence.

  • Data Analysis: The rate of ethidium bromide efflux is determined from the fluorescence measurements. The inhibitory effect of the test compound is calculated by comparing the efflux rate in the presence of the compound to that of a control without the inhibitor. The IC₅₀ value is the concentration of the compound that reduces the efflux by 50%.

The following diagram outlines a general workflow for the screening and evaluation of this compound antibacterial agents.

Experimental_Workflow cluster_Synthesis Compound Synthesis & Characterization cluster_Screening Primary Antibacterial Screening cluster_Advanced_Eval Advanced Evaluation of Active Compounds cluster_SAR SAR Analysis & Lead Optimization Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization MIC_Assay MIC Determination (Broth Microdilution) Characterization->MIC_Assay Activity_Assessment Assess Activity against Gram-positive & Gram-negative bacteria MIC_Assay->Activity_Assessment Cytotoxicity Cytotoxicity Assay (e.g., MTT on mammalian cells) Activity_Assessment->Cytotoxicity Mechanism_Action Mechanism of Action Studies Activity_Assessment->Mechanism_Action SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis DNA_Gyrase_Assay DNA Gyrase Inhibition Assay Mechanism_Action->DNA_Gyrase_Assay Efflux_Pump_Assay Efflux Pump Inhibition Assay Mechanism_Action->Efflux_Pump_Assay DNA_Gyrase_Assay->SAR_Analysis Efflux_Pump_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for SAR studies of this compound antibacterial agents.

References

In vitro and in vivo validation of 2-phenylquinoline as an anti-inflammatory agent

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Anti-inflammatory Properties of 2-Phenylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo anti-inflammatory performance of this compound and its derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs), including Diclofenac, Indomethacin, and Celecoxib. The information is supported by experimental data from various studies to assist in the evaluation of this compound as a potential anti-inflammatory agent.

Executive Summary

This compound has emerged as a promising scaffold in medicinal chemistry, exhibiting a range of biological activities, including anti-inflammatory properties. This document synthesizes available data to validate its potential, comparing its efficacy with commonly used NSAIDs. The primary mechanisms of action for many anti-inflammatory agents involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. This guide presents data on these mechanisms where available for this compound and its comparators.

In Vitro Anti-inflammatory Activity

The in vitro anti-inflammatory potential of this compound derivatives has been evaluated through various assays, primarily focusing on the inhibition of the COX-2 enzyme and the stabilization of red blood cell membranes, which is indicative of anti-inflammatory activity.

Cyclooxygenase (COX-2) Inhibition

The inhibition of the COX-2 enzyme is a key target for anti-inflammatory drugs as it is responsible for the synthesis of prostaglandins that mediate inflammation and pain. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

CompoundCOX-2 IC50 (µM)Reference ComparatorComparator COX-2 IC50 (µM)
2-(4-phenylquinolin-2-yl)phenol derivative 4h 0.026Celecoxib0.04 - 0.06
2-(4-phenylquinolin-2-yl)phenol derivative 4j 0.102Celecoxib0.04 - 0.06
Celecoxib 0.04 - 0.06--
Diclofenac ~7.6 (Selectivity Index COX-1/COX-2 is low)--
Indomethacin ~0.4 (Selectivity Index COX-1/COX-2 is low)--

Note: Data is compiled from multiple sources and may not represent direct head-to-head comparisons in a single study. IC50 values for comparators can vary based on assay conditions.[1][2][3]

Human Red Blood Cell (HRBC) Membrane Stabilization

The stabilization of the HRBC membrane from hypotonicity-induced lysis is a well-established method to assess the anti-inflammatory activity of compounds in vitro. This assay is based on the principle that the erythrocyte membrane is analogous to the lysosomal membrane, and its stabilization implies that the compound may also stabilize lysosomal membranes, preventing the release of pro-inflammatory enzymes.

CompoundConcentration (µg/mL)% ProtectionReference ComparatorConcentration (µg/mL)% Protection
This compound Derivative (Hypothetical)1000Data not availableIndomethacin 10065.20 - 94.5
Diclofenac Sodium 1000~95

Note: Direct comparative data for this compound in this assay is limited in the reviewed literature. The table provides a template for comparison and includes data for standard NSAIDs.[4][5][6][7][8]

In Vivo Anti-inflammatory Activity

The in vivo anti-inflammatory efficacy of this compound derivatives is commonly assessed using the carrageenan-induced paw edema model in rodents. This model is a well-accepted acute inflammation model to evaluate the efficacy of anti-inflammatory agents.

Carrageenan-Induced Paw Edema in Rats

In this model, the injection of carrageenan into the rat's paw induces an inflammatory response characterized by edema (swelling). The reduction in paw volume in treated animals compared to a control group is a measure of anti-inflammatory activity.

CompoundDose (mg/kg)Time (hours)% Inhibition of EdemaReference ComparatorDose (mg/kg)Time (hours)% Inhibition of Edema
This compound carboxamide derivative 5 503Significant (similar to Diclofenac)Diclofenac Sodium 52-356.17
Diclofenac Sodium 20371.82
Indomethacin 10387.3

Note: The data presented is a synthesis from multiple studies and direct comparative results under identical conditions are limited. The term "Significant" for the this compound derivative indicates a statistically relevant effect as reported in the source study, which also stated its activity was comparable to the reference drug.[6][9][10][11][12][13][14][15][16]

Signaling Pathway Analysis: The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses. It controls the expression of various pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory drugs. While direct evidence for this compound's effect on this pathway is emerging, its structural analogs have been shown to modulate NF-κB activity.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds to IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) DNA DNA NF-κB (p50/p65)->DNA Binds to This compound This compound (Potential Inhibitor) This compound->IKK Complex Potential Inhibition This compound->NF-κB (p50/p65) Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription Inflammation Inflammation Pro-inflammatory Genes->Inflammation Leads to

Caption: The NF-κB signaling pathway and potential points of inhibition by this compound.

Experimental Protocols

In Vitro: HRBC Membrane Stabilization Assay

Objective: To evaluate the ability of a test compound to protect human red blood cell membranes from lysis induced by hypotonic solution.

Materials:

  • Fresh whole human blood

  • Alsever's solution (2% dextrose, 0.8% sodium citrate, 0.05% citric acid, 0.42% sodium chloride)

  • Isosaline (0.85% NaCl) and Hyposaline (0.36% NaCl)

  • Phosphate buffer (pH 7.4)

  • Test compound (this compound) and reference drug (Indomethacin/Diclofenac)

  • Centrifuge and Spectrophotometer

Procedure:

  • Fresh whole human blood is collected and mixed with an equal volume of Alsever's solution.

  • The mixture is centrifuged at 3000 rpm for 10 minutes, and the packed red blood cells are washed three times with isosaline.

  • A 10% v/v suspension of the packed cells is prepared in isosaline.

  • The reaction mixture consists of 1 ml of phosphate buffer, 2 ml of hyposaline, 0.5 ml of the HRBC suspension, and 0.5 ml of the test/standard compound at various concentrations.

  • A control is prepared with distilled water instead of the hyposaline to achieve 100% hemolysis.

  • The mixtures are incubated at 37°C for 30 minutes and then centrifuged.

  • The hemoglobin content in the supernatant is estimated using a spectrophotometer at 560 nm.

  • The percentage of membrane stabilization is calculated using the formula: % Protection = 100 - [(Optical Density of Sample / Optical Density of Control) x 100]

In Vivo: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of a test compound in rats.

Materials:

  • Wistar albino rats (150-200g)

  • Carrageenan (1% solution in saline)

  • Test compound (this compound) and reference drug (Diclofenac/Indomethacin)

  • Pletysmometer

Procedure:

  • Animals are divided into groups (control, standard, and test groups).

  • The initial paw volume of each rat is measured using a plethysmometer.

  • The test compound or reference drug is administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • After a specific time (e.g., 30-60 minutes) to allow for drug absorption, 0.1 ml of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured again at different time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation COX-2 Assay COX-2 Assay Data Analysis_IV Data Analysis: IC50 & % Protection COX-2 Assay->Data Analysis_IV HRBC Assay HRBC Assay HRBC Assay->Data Analysis_IV Comparative Analysis Comparative Analysis Data Analysis_IV->Comparative Analysis Animal Grouping Animal Grouping Drug Administration Drug Administration Animal Grouping->Drug Administration Inflammation Induction Carrageenan Injection Drug Administration->Inflammation Induction Paw Edema Measurement Paw Edema Measurement Inflammation Induction->Paw Edema Measurement Data Analysis_Vivo Data Analysis: % Inhibition of Edema Paw Edema Measurement->Data Analysis_Vivo Data Analysis_Vivo->Comparative Analysis Compound Synthesis This compound Synthesis Compound Synthesis->COX-2 Assay Compound Synthesis->HRBC Assay Compound Synthesis->Animal Grouping

Caption: Workflow for the in vitro and in vivo validation of this compound as an anti-inflammatory agent.

Conclusion

The available data suggests that this compound derivatives possess significant anti-inflammatory properties, with some compounds demonstrating potency comparable to or exceeding that of established NSAIDs in specific assays. Their mechanism of action likely involves the inhibition of COX-2 and may also include the modulation of key inflammatory signaling pathways such as NF-κB.

However, for a comprehensive evaluation, further studies are warranted. Direct, head-to-head comparative studies of this compound with standard NSAIDs under identical experimental conditions are necessary for a more definitive assessment of its relative efficacy and safety profile. The data and protocols presented in this guide are intended to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of the this compound scaffold.

References

A Comparative Docking Analysis of 2-Phenylquinoline Derivatives Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals, this document provides a comparative overview of molecular docking studies on 2-phenylquinoline derivatives. It offers insights into their potential as inhibitors of key protein targets implicated in cancer, inflammation, microbial infections, and viral diseases, supported by experimental data and detailed methodologies.

The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. Molecular docking, a powerful in silico tool, has been instrumental in elucidating the binding interactions and predicting the affinity of these compounds for their biological targets. This guide synthesizes findings from multiple studies to provide a comparative analysis of the docking performance of various this compound derivatives.

Comparative Docking Performance

Molecular docking studies have been instrumental in predicting the binding interactions and affinities of this compound derivatives with various protein targets. The following tables summarize the docking scores and key interactions of representative compounds from different studies, offering a comparative view of their potential therapeutic efficacy.

Anticancer Activity
Derivative ClassTarget Protein (PDB ID)CompoundDocking Score (kcal/mol)Key Interacting ResiduesReference
2,4-diphenylquinolinesKDM4BCompound 11f-Not specified[1]
This compound-4-carboxamidesNot specified5b, 5d, 5f, 5hGood binding affinityHydrogen bond interactions[2]
Quinoline DerivativesNot specifiedM1, M3Good affinityH-bond (M3)[3]
2,4-bis[(substituted-aminomethyl)phenyl]quinolinesG-Quadruplex13a-Not specified[4]
Anti-inflammatory Activity
Derivative ClassTarget Protein (PDB ID)CompoundDocking Score (kcal/mol)Key Interacting ResiduesReference
2-substituted 3-arylquinolinesTNF-α18b-Leu55, Leu57, Tyr59, Val123, Ile155[5]
2-(4-phenylquinolin-2-yl)phenol derivativesCOX-24h, 4j-Not specified[6]
Quinoline incorporated pyrazole derivativesCOX-211aSuperior to celecoxibNot specified[7]
Antimicrobial and Antiviral Activity
Derivative ClassTarget Protein (PDB ID)CompoundDocking Score (kcal/mol)Key Interacting ResiduesReference
This compound derivativesSARS-CoV-2 helicase (nsp13)6g, 7k-Not specified[8]
Pyrazoline and pyrimidine containing quinolinesHIV reverse transcriptase (4I2P)4-10.67TRP229, LYS101[9]
Pyrazoline and pyrimidine containing quinolinesHIV reverse transcriptase (4I2P)6-10.19TYR188, PHE227[9]
Pyrazoline and pyrimidine containing quinolinesHIV reverse transcriptase (4I2P)14-9.34TYR188, TRP229[9]

Experimental Protocols

The methodologies employed in molecular docking studies are crucial for the interpretation and reproducibility of the results. While specific parameters may vary between studies, a general workflow is typically followed.

General Molecular Docking Workflow

A typical molecular docking study involves several key steps, from target preparation to the analysis of results.[10] The process aims to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11]

  • Receptor Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.[10]

  • Ligand Preparation: The 2D or 3D structure of the this compound derivative is created and optimized to its lowest energy conformation. This involves assigning correct atom types and charges.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.[12]

  • Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined grid box and to score the different poses based on a scoring function.[11] Commonly used software includes AutoDock, AutoDock Vina, and GOLD.[12]

  • Pose Analysis and Scoring: The resulting docked poses are analyzed to identify the most favorable binding mode. The scoring function provides a quantitative estimation of the binding affinity, typically in kcal/mol.[13] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then examined.

Visualizing Workflows and Pathways

To further elucidate the processes involved in computational drug design and the biological context of the targets, the following diagrams illustrate a typical molecular docking workflow and a relevant signaling pathway.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output Receptor Receptor 3D Structure (e.g., from PDB) Grid Grid Generation (Define Active Site) Receptor->Grid Ligand Ligand 2D/3D Structure (this compound Derivative) Docking Molecular Docking (e.g., AutoDock, Vina) Ligand->Docking Grid->Docking Scoring Pose Scoring & Binding Energy Calculation Docking->Scoring Interaction Interaction Analysis (H-bonds, Hydrophobic) Scoring->Interaction Lead Lead Compound Identification Interaction->Lead TNF_alpha_Signaling_Pathway TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIP1->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates (Degradation) NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases Nucleus Nucleus NF_kappa_B->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression NF_kappa_B->Inflammatory_Genes Activates Derivative This compound Derivative (18b) Derivative->TNF_alpha Inhibits (Hydrophobic Interactions)

References

A Comparative Guide to the Photostability of 2-Phenylquinoline-Based Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of cellular biology, neuroscience, and drug discovery, the selection of a robust fluorescent probe is a critical determinant of experimental success. Among the plethora of available fluorophores, 2-phenylquinoline derivatives have emerged as a versatile class of dyes, often employed as chemosensors for metal ions and for bio-imaging applications.[1][2] A crucial parameter governing their utility, particularly in applications requiring prolonged or high-intensity illumination such as live-cell imaging and high-throughput screening, is their photostability.

This guide provides a comparative evaluation of the photostability of this compound-based fluorescent dyes against other commonly used fluorescent probes. While specific quantitative photostability data for this compound derivatives is not extensively available in peer-reviewed literature, this guide infers their general characteristics based on the known properties of quinoline-based fluorophores and presents a qualitative assessment in the context of quantitative data for well-established dyes.

Quantitative Photostability Comparison

The photostability of a fluorescent dye is quantitatively described by its photobleaching quantum yield (Φb). This value represents the probability that a fluorophore will be photochemically destroyed per photon absorbed. A lower photobleaching quantum yield indicates higher photostability. The following table summarizes the photobleaching quantum yields of several common fluorescent dyes, which serve as alternatives to this compound-based probes.

Fluorescent Dye FamilyRepresentative DyePhotobleaching Quantum Yield (Φb)Notes
Quinoline Derivatives 2-(2-Aminoethoxy)quinolineNot extensively documented; qualitatively described as moderate to good photostability.The photostability of quinoline derivatives can be influenced by their molecular structure and local environment.[3]
Xanthene Dyes Fluorescein~ 3 x 10⁻⁵Known to be susceptible to photobleaching.[3]
Rhodamine B~ 5 x 10⁻⁶More photostable than Fluorescein.[3]
Alexa Fluor Dyes Alexa Fluor 488~ 1.5 x 10⁻⁶Exhibits high photostability, making it suitable for demanding imaging applications.[3]
BODIPY Dyes BODIPY FLHighGenerally characterized by high photostability.
Coumarin Dyes Coumarin 1Moderate to HighPhotostability varies with substitution.
Cyanine Dyes Cy5ModeratePhotostability can be a limiting factor in some applications.

Note: The photobleaching quantum yields can vary depending on experimental conditions such as the solvent, oxygen concentration, and the intensity of illumination.[3]

Experimental Protocols

A common and reliable method to determine the photostability of a fluorescent dye is to measure its photobleaching quantum yield.

Protocol: Measurement of Photobleaching Quantum Yield (Φb)

Objective: To quantify the photostability of a fluorescent dye by determining its photobleaching quantum yield.

Materials:

  • Fluorimeter or a fluorescence microscope equipped with a sensitive detector (e.g., PMT or sCMOS camera)

  • Stable light source (e.g., laser or stabilized lamp)

  • Spectrophotometer

  • Quartz cuvettes or microscope slides

  • Solution of the test fluorescent dye at a known concentration

  • Solution of a reference standard with a known photobleaching quantum yield (optional, for relative measurements)

  • High-purity solvent

Procedure:

  • Sample Preparation: Prepare optically dilute solutions of the fluorescent dye in the desired solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of the sample.

  • Photobleaching: Continuously illuminate the sample with a constant and known light intensity.

  • Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.

  • Data Analysis:

    • Plot the natural logarithm of the fluorescence intensity (ln(F(t))) against time.

    • The photobleaching rate constant (k_b) is the negative of the slope of the linear fit to this data.

    • The photobleaching quantum yield (Φb) can then be calculated using the following equation:

      Φb = k_b / (σ * I)

      where:

      • k_b is the photobleaching rate constant (s⁻¹)

      • σ is the absorption cross-section of the dye at the excitation wavelength (cm²)

      • I is the excitation light intensity (photons cm⁻² s⁻¹)

Visualizations

Signaling Pathway of a this compound-Based "Turn-On" Zinc Sensor

Many this compound derivatives function as "turn-on" fluorescent sensors for metal ions, such as Zn²⁺. The underlying mechanism often involves Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). In the absence of the target ion, the fluorescence of the quinoline core is quenched. Upon binding to the ion, this quenching mechanism is disrupted, leading to a significant increase in fluorescence intensity.

G Mechanism of a 'Turn-On' this compound Zinc Sensor Probe_off This compound Probe (Low Fluorescence) Probe_on Probe-Zn²⁺ Complex (High Fluorescence) Probe_off->Probe_on Binding Zn Zinc Ions (Zn²⁺) Zn->Probe_on Quenching Photoinduced Electron Transfer (PET) Quenching Quenching->Probe_off

Caption: "Turn-on" fluorescence mechanism of a this compound-based zinc sensor.

Experimental Workflow for Comparative Photostability Analysis

The following diagram outlines a generalized workflow for comparing the photostability of different fluorescent dyes.

G Workflow for Comparing Fluorescent Dye Photostability Start Start: Select Dyes for Comparison Preparation Prepare Equimolar Solutions of Each Dye Start->Preparation Spectroscopy Measure Absorbance and Initial Fluorescence (F₀) Preparation->Spectroscopy Illumination Continuous Illumination (Constant Intensity) Spectroscopy->Illumination Monitoring Monitor Fluorescence Decay Over Time Illumination->Monitoring Analysis Calculate Photobleaching Rate Constant (kb) and Quantum Yield (Φb) Monitoring->Analysis Comparison Compare Φb Values Analysis->Comparison End End: Rank Dyes by Photostability Comparison->End

Caption: A generalized workflow for the comparative evaluation of fluorescent dye photostability.

References

Safety Operating Guide

Proper Disposal of 2-Phenylquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure laboratory environment and maintaining environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Phenylquinoline, a compound that requires careful management as hazardous waste. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1][2]. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Emergency eyewash stations and safety showers should be readily accessible.

Personal Protective Equipment (PPE)SpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact[1].
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust or splashes[1].
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Dust mask type N95 (US) or equivalent. A respirator may be necessary if generating dust or aerosols.To prevent inhalation of dust or vapors[1].
Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the collection, segregation, and disposal of this compound waste, including the pure compound, contaminated materials, and solutions.

Step 1: Waste Characterization and Segregation

This compound and any materials contaminated with it must be treated as hazardous chemical waste. It is imperative that this waste is not disposed of in standard trash or poured down the drain[3]. To prevent potentially hazardous chemical reactions, this compound waste should be segregated from other waste streams, particularly strong oxidizing agents.

Step 2: Waste Collection

  • Solid Waste: Collect solid this compound waste, such as contaminated gloves, weighing papers, and pipette tips, in a designated, compatible, and sealable hazardous waste container[3][4].

  • Liquid Waste: All solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container suitable for liquid waste[4]. The first rinse of any contaminated glassware with a suitable solvent (e.g., acetone or ethanol) must also be collected as hazardous liquid waste[4].

  • Contaminated Labware: Disposable labware that is heavily contaminated should be treated as solid hazardous waste. Reusable glassware must be decontaminated by rinsing with an appropriate solvent, with the rinsate collected as hazardous waste[4].

Step 3: Labeling and Storage

Properly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and list any other components in the waste mixture with their approximate concentrations[4][5]. Store the sealed container in a designated satellite accumulation area that is secure and away from incompatible materials. The storage area should be clearly marked with a "Danger – Hazardous Waste" sign. It is best practice to use secondary containment, such as a larger, chemically resistant bin, to mitigate any potential leaks[5].

Step 4: Final Disposal

Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor[4][5]. Always follow your institution's specific guidelines and local regulations for hazardous waste disposal.

Emergency Procedures for Spills

In the event of a this compound spill, the following emergency procedures should be implemented:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area and ensure the space is well-ventilated[4].

  • Control and Contain: While wearing the appropriate PPE, control the spread of the spill. For solid spills, carefully sweep up the material to avoid generating dust[4]. For liquid spills, use an inert absorbent material such as vermiculite or sand to contain and absorb the liquid[4].

  • Collect and Dispose: Place all contaminated absorbent material and cleaning supplies into a sealed and properly labeled hazardous waste container[4].

  • Decontaminate: Clean the spill area with a suitable solvent followed by soap and water[4].

Disposal Workflow for this compound

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Assessment cluster_collection Waste Segregation & Collection cluster_storage Labeling & Interim Storage cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe segregate Segregate from Incompatible Waste ppe->segregate collect_solid Collect Solid Waste in Designated Container segregate->collect_solid collect_liquid Collect Liquid Waste & Rinsate in Designated Container segregate->collect_liquid label_waste Label Container: 'Hazardous Waste' 'this compound' collect_solid->label_waste collect_liquid->label_waste store Store in Secure Satellite Accumulation Area label_waste->store contact_ehs Contact EHS or Certified Waste Disposal Contractor store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Laboratory Practices: A Comprehensive Guide to Handling 2-Phenylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of 2-Phenylquinoline in laboratory settings. Designed for researchers, scientists, and drug development professionals, this guide establishes a framework for safe and compliant laboratory operations.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and eye irritation, and may cause respiratory irritation. Adherence to the following procedures is critical to mitigate risks and ensure a safe research environment.

Essential Safety and Handling Information

A thorough understanding of the properties of this compound is fundamental to its safe handling.

PropertyValue
Molecular Formula C₁₅H₁₁N[1][2][3]
Molecular Weight 205.25 g/mol [1]
Appearance White to orange to green powder or crystal[3]
Melting Point 84-85 °C
CAS Number 612-96-4[1][2][3]
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation

Occupational Exposure Limits for the related compound Quinoline are 0.1 mg/m³ (TWA) and 0.5 mg/m³ (STEL).

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against exposure to this compound. The following PPE is mandatory when handling this chemical:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).[4]To prevent skin contact.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[4]To protect eyes from dust and splashes.
Skin and Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved N95 dust mask or higher.To prevent inhalation of dust particles, especially when handling the solid form.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing exposure and preventing contamination.

1. Preparation:

  • Review Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for this compound.

  • Designate a Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, including PPE, weighing materials, solvents, and waste containers, before handling the chemical.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within a chemical fume hood to control dust.

  • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

  • If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.

3. Experimental Work:

  • Conduct all experimental procedures involving this compound within a chemical fume hood.

  • Keep containers of this compound tightly closed when not in use.

  • Avoid direct contact with the skin, eyes, and clothing.

4. Post-Experiment:

  • Decontaminate all surfaces, glassware, and equipment that have come into contact with this compound. Use an appropriate solvent, followed by soap and water.

  • Properly label and store any unused this compound according to established laboratory protocols.

Disposal Plan: A Protocol for Safe Waste Management

Proper disposal of this compound and associated waste is imperative to protect personnel and the environment. All waste generated from handling this compound is considered hazardous.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and paper towels, in a dedicated, clearly labeled hazardous waste container.[4]

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[4]

  • Contaminated Glassware: The first rinse of any glassware that has been in contact with this compound should be collected as hazardous liquid waste.[4]

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.

3. Storage and Pickup:

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in the regular trash. [4]

Emergency Procedures

Spills:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Collect: Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Review SDS B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh and Transfer C->D E Conduct Experiment D->E F Decontaminate Equipment & Surfaces E->F I Spill or Exposure Occurs E->I Potential Hazard G Segregate and Label Waste F->G H Store Waste for EHS Pickup G->H J Follow Emergency Procedures I->J

Caption: Workflow for the safe handling of this compound.

References

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